endo-BCN-PEG24-NHS ester
Descripción
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Propiedades
Fórmula molecular |
C66H118N2O30 |
|---|---|
Peso molecular |
1419.6 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C66H118N2O30/c69-63-7-8-64(70)68(63)98-65(71)9-11-73-13-15-75-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-58-96-56-54-94-52-50-92-48-46-90-44-42-88-40-38-86-36-34-84-32-30-82-28-26-80-24-22-78-20-18-76-16-14-74-12-10-67-66(72)97-59-62-60-5-3-1-2-4-6-61(60)62/h60-62H,3-59H2,(H,67,72)/t60-,61+,62? |
Clave InChI |
NAOOOPLOBUICLM-XQZYHNBZSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to endo-BCN-PEG24-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endo-BCN-PEG24-NHS ester is a sophisticated, heterobifunctional crosslinker meticulously engineered for advanced bioconjugation applications. This linker is of significant interest in the fields of targeted drug delivery, proteomics, and diagnostics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its unique architecture, comprising three key functional components—an endo-Bicyclononyne (BCN) moiety, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester—provides researchers with a powerful tool for covalently linking diverse molecules with precision and control.
The NHS ester facilitates the straightforward conjugation to primary amines on proteins, peptides, or other biomolecules, forming stable amide bonds. The BCN group, a strained alkyne, enables highly efficient and bioorthogonal "click chemistry" reactions with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst. The extensive PEG24 spacer enhances the solubility and bioavailability of the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
Core Properties and Specifications
The physicochemical properties of this compound are summarized in the table below. These specifications are crucial for designing and executing successful bioconjugation strategies.
| Property | Value | Reference |
| Molecular Weight | 1419.64 g/mol | OEM Datasheet |
| Molecular Formula | C66H118N2O30 | OEM Datasheet |
| Purity | ≥95.0% | [1] |
| Appearance | White to off-white solid | General Product Information |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General Product Information |
| Storage Conditions | Store at -20°C, protect from moisture | General Product Information |
Key Applications
The unique tripartite structure of this compound makes it an invaluable reagent in a variety of cutting-edge research and development areas:
-
Antibody-Drug Conjugates (ADCs): This linker is instrumental in the construction of ADCs, where a cytotoxic drug (payload) is attached to a monoclonal antibody that targets a specific cancer cell antigen. The NHS ester end of the linker is first reacted with the antibody. Subsequently, an azide-modified cytotoxic payload is attached to the BCN end via SPAAC. The long PEG spacer helps to improve the pharmacokinetic profile of the ADC.
-
PROTACs: In the development of PROTACs, this linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein. The length and flexibility of the PEG24 chain can be optimized to promote the formation of a stable ternary complex (target protein-PROTAC-E3 ligase).[1]
-
Biomolecule Labeling and Imaging: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, antibodies, or other biomolecules for use in a variety of detection and imaging applications. The bioorthogonal nature of the click chemistry reaction allows for labeling in complex biological samples.
-
Surface Functionalization: this compound can be employed to modify the surfaces of nanoparticles, beads, or other materials to attach proteins or other biomolecules for targeted drug delivery, diagnostic assays, or affinity chromatography.
Experimental Protocols
The following are representative protocols for the two key reactions involving this compound. It is important to note that optimal reaction conditions (e.g., molar ratios, concentration, reaction time, and temperature) may vary depending on the specific biomolecules and should be empirically determined.
Protocol 1: Amine Conjugation via NHS Ester
This protocol describes the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the reaction and should be avoided.
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved this compound to the protein solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing is recommended.
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the "click" reaction between the BCN-functionalized biomolecule and an azide-containing molecule.
Materials:
-
BCN-functionalized biomolecule (from Protocol 1)
-
Azide-containing molecule (e.g., a cytotoxic drug, fluorescent dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
Click Reaction: Add a 1.5-5 fold molar excess of the azide-containing molecule to the BCN-functionalized biomolecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or at 37°C. The reaction can also be performed at 4°C for an extended period (12-24 hours) if the biomolecules are sensitive to higher temperatures.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted azide-containing molecules and any byproducts.
Visualizations
The following diagrams illustrate the chemical structure and a typical experimental workflow for the use of this compound.
Caption: Functional components of the linker.
Caption: ADC synthesis logical workflow.
References
An In-depth Technical Guide to endo-BCN-PEG24-NHS Ester: Structure, Mechanism, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, mechanism of action, and practical applications of endo-BCN-PEG24-NHS ester, a bifunctional linker molecule integral to advanced bioconjugation and drug development strategies. This document details its chemical properties, reaction mechanisms, and provides generalized experimental protocols for its use.
Core Structure and Properties
This compound is a heterobifunctional crosslinker composed of three key moieties: an endo-Bicyclononyne (BCN) group, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for a two-step sequential or one-pot bioconjugation strategy.
The endo-BCN component facilitates copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the highly specific and bioorthogonal ligation to azide-modified molecules. The NHS ester provides reactivity towards primary amines, commonly found in proteins and other biomolecules. The hydrophilic PEG24 spacer enhances solubility in aqueous media, reduces aggregation, and minimizes steric hindrance during conjugation.[1][2]
Chemical Structure:
References
An In-depth Technical Guide to the Chemical Properties and Applications of endo-BCN-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, stability, reactivity, and common applications of endo-BCN-PEG24-NHS ester, a heterobifunctional linker critical in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis.
Core Chemical Properties
This compound is a molecule comprised of three key functional components: an endo-Bicyclonon-4-yne (BCN) group, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique structure allows for a two-step sequential or one-pot bioconjugation strategy. The BCN moiety facilitates copper-free click chemistry with azide-functionalized molecules, while the NHS ester reacts efficiently with primary amines on proteins and other biomolecules. The extensive PEG24 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.
A summary of the key chemical and physical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C66H118N2O30 | [1] |
| Molecular Weight | 1419.64 g/mol | [1] |
| Appearance | White to off-white oil | [1] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. Also soluble in aqueous solutions. For a similar compound, endo-BCN-PEG4-NHS ester, solubility in DMSO is ≥ 250 mg/mL (464.17 mM). | [2][3][4][][6] |
| Storage | Store at -20°C, protected from moisture. It is recommended to handle the compound under desiccated conditions. | [2][7][8] |
Reactivity and Reaction Kinetics
The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups.
endo-BCN Group: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The endo-BCN group reacts with azide-containing molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly efficient and bioorthogonal, meaning it can proceed in complex biological media without interfering with native cellular processes.
| Kinetic Parameter | Value | Conditions |
| Second-Order Rate Constant (k2) | ~0.15 - 0.29 M⁻¹s⁻¹ | Reaction between endo-BCN and benzyl (B1604629) azide (B81097) in various solvent systems. |
NHS Ester Group: Amine Acylation
The NHS ester is a highly reactive group that readily acylates primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. The efficiency of this reaction is highly dependent on pH.
| pH | Optimal Range for Reaction |
| pH | 7.2 - 8.5 |
At lower pH values, the primary amines are protonated, reducing their nucleophilicity. At higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction.
Stability
The stability of this compound is primarily dictated by the susceptibility of the NHS ester to hydrolysis. The rate of hydrolysis is highly pH-dependent.
| pH | Half-life of NHS Ester | Temperature |
| 7.0 | 4 - 5 hours | 0°C |
| 8.0 | ~1 hour | Not Specified |
| 8.6 | 10 minutes | 4°C |
| 9.0 | < 9 minutes | Not Specified |
Due to the moisture sensitivity of the NHS ester, the compound should be stored under desiccated conditions at -20°C and allowed to warm to room temperature before opening to prevent condensation. Solutions of the reagent should be prepared fresh for each use.
Experimental Protocols
General Protocol for Antibody-Drug Conjugation
This protocol outlines a general procedure for conjugating an azide-containing payload to an antibody using this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Azide-functionalized payload
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
NHS Ester Reaction: Add a 5-20 fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove the excess linker and unreacted reagents by size-exclusion chromatography or dialysis.
-
Click Reaction: To the purified BCN-functionalized antibody, add the azide-containing payload (typically at a 1.5-5 fold molar excess over the antibody).
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the resulting ADC using an appropriate chromatography method (e.g., size-exclusion, hydrophobic interaction) to remove the excess payload.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.[9][10][][12]
General Protocol for PROTAC Synthesis
This protocol describes a general workflow for the synthesis of a PROTAC using this compound to link a warhead for a target protein (with a primary amine) and an E3 ligase ligand (with an azide).
Materials:
-
Target protein warhead with a primary amine
-
E3 ligase ligand with an azide group
-
This compound
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., PBS, pH 7.4-8.5)
-
Purification system (e.g., HPLC)
Procedure:
-
NHS Ester Reaction: Dissolve the target protein warhead and a slight molar excess (1.1-1.5 equivalents) of this compound in anhydrous DMF or DMSO. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to facilitate the reaction.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.
-
Intermediate Purification: Purify the resulting BCN-PEG-warhead intermediate by preparative HPLC.
-
Click Reaction: Dissolve the purified intermediate and the azide-functionalized E3 ligase ligand in a suitable solvent (e.g., DMSO/water mixture).
-
Incubation: Stir the reaction at room temperature for 4-16 hours or until completion as monitored by LC-MS.
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
Visualizations
Reaction Scheme of this compound
Caption: Reaction mechanism of this compound.
Antibody-Drug Conjugation Workflow
Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).
PROTAC Synthesis Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endo-BCN-PEG4-NHS ester Is For Targeted Drug Delivery CAS:1807501-86-5 [polyethyleneglycolpeg.com]
- 3. endo-BCN-PEG2-NHS ester, 2243565-12-8 | BroadPharm [broadpharm.com]
- 4. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. endo-BCN-PEG12-NHS ester, CAS 2183440-26-6 | AxisPharm [axispharm.com]
- 8. endo BCN-PEG4-NHS ester - Ruixibiotech [ruixibiotech.com]
- 9. sciex.com [sciex.com]
- 10. agilent.com [agilent.com]
- 12. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
An In-Depth Technical Guide to the Synthesis and Purification of endo-BCN-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of endo-BCN-PEG24-NHS ester, a heterobifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines a proposed multi-step synthesis, purification protocols, and key characterization data.
Introduction
This compound is a molecule comprised of three key functional components: an endo-bicyclo[6.1.0]nonyne (BCN) moiety, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1] The endo-BCN group facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling covalent linkage to azide-modified molecules.[2] The hydrophilic PEG24 spacer enhances solubility and provides optimal spatial separation between conjugated molecules.[3] The NHS ester is a reactive group that readily forms stable amide bonds with primary amines, commonly found in proteins and peptides.[4] This combination of functionalities makes this compound a versatile tool for bioconjugation.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached in a two-step process:
-
Synthesis of the intermediate, endo-BCN-PEG24-carboxylic acid.
-
Activation of the carboxylic acid to the corresponding NHS ester.
This synthetic strategy is based on established methods for the synthesis of similar heterobifunctional PEG linkers.[3][5]
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis and purification of this compound.
Synthesis of endo-BCN-PEG24-carboxylic acid
This procedure outlines the coupling of an endo-BCN amine derivative with a PEG24 diacid.
Materials:
-
endo-BCN-amine
-
HOOC-PEG24-COOH (PEG24 diacid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve HOOC-PEG24-COOH (1 equivalent), EDC-HCl (1.5 equivalents), and NHS (1.2 equivalents) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF to ensure solubility.
-
Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid groups.
-
In a separate flask, dissolve endo-BCN-amine (1.1 equivalents) in anhydrous DCM.
-
Add the endo-BCN-amine solution to the activated PEG diacid solution.
-
Add triethylamine or DIPEA (2-3 equivalents) to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of endo-BCN-PEG24-carboxylic acid
Purification of the crude product is typically achieved by flash column chromatography.
Materials:
-
Crude endo-BCN-PEG24-carboxylic acid
-
Solvent system (e.g., a gradient of methanol (B129727) in dichloromethane)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Collect fractions and analyze by TLC to identify those containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure to yield purified endo-BCN-PEG24-carboxylic acid.
Synthesis of this compound
This final step involves the activation of the terminal carboxylic acid of the purified intermediate to the NHS ester.
Materials:
-
endo-BCN-PEG24-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC-HCl
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the purified endo-BCN-PEG24-carboxylic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) or EDC-HCl (1.5 equivalents) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The final product can be purified by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes or methanol in dichloromethane)
-
C18 column (for preparative HPLC)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)
Procedure (Column Chromatography):
-
Follow a similar procedure as described in section 3.2, using an appropriate solvent system to elute the NHS ester. Care should be taken to use anhydrous solvents to prevent hydrolysis of the NHS ester.
Procedure (Preparative HPLC):
-
Dissolve the crude product in a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject the solution onto a C18 preparative HPLC column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions corresponding to the product peak.
-
Lyophilize the pure fractions to obtain the final this compound as a solid.
Data Presentation
Successful synthesis should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The purity of the final product should be assessed by analytical HPLC.
Table 1: Expected Characterization Data for Key Compounds
| Compound | Expected Molecular Weight ( g/mol ) | Analytical Technique | Expected Observations |
| endo-BCN-amine | ~163.25 | MS (ESI+) | [M+H]⁺ at m/z ~164.3 |
| HOOC-PEG24-COOH | ~1100 | MS (ESI+) | [M+Na]⁺ or [M+K]⁺ peaks corresponding to the PEG distribution |
| endo-BCN-PEG24-COOH | ~1245 | MS (ESI+), ¹H NMR | [M+Na]⁺ or [M+K]⁺ peaks. Characteristic peaks for BCN and PEG protons. |
| This compound | ~1342 | MS (ESI+), ¹H NMR, HPLC | [M+Na]⁺ or [M+K]⁺ peaks. Appearance of NHS ester protons in NMR. A single major peak in the HPLC chromatogram indicating high purity. |
Logical Workflows
The overall process from starting materials to the final purified product can be visualized as a logical workflow.
Conclusion
The synthesis and purification of this compound require a multi-step approach involving standard organic chemistry transformations. Careful execution of the amide coupling and NHS ester activation steps, followed by rigorous purification, is essential to obtain a high-purity product suitable for demanding bioconjugation applications in drug development and research. The protocols and workflows provided in this guide offer a comprehensive framework for the successful production of this important heterobifunctional linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Endo-BCN-PEG4-NHS ester Is For Targeted Drug Delivery CAS:1807501-86-5 [polyethyleneglycolpeg.com]
- 5. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Aqueous Environment: A Technical Guide to endo-BCN-PEG24-NHS Ester Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of endo-BCN-PEG24-NHS ester in aqueous buffers. Designed for researchers in bioconjugation, drug delivery, and proteomics, this document outlines the critical factors influencing its use in aqueous media, provides recommended handling procedures, and presents experimental protocols for its application.
Introduction to this compound
Endo-bicyclo[6.1.0]nonyne (BCN) polyethylene (B3416737) glycol (PEG) N-hydroxysuccinimide (NHS) ester is a heterobifunctional crosslinker integral to advanced bioconjugation strategies. Its unique architecture, featuring a strained alkyne (BCN) for copper-free click chemistry and an amine-reactive NHS ester, allows for the precise and efficient linkage of molecules. The extended PEG24 spacer enhances hydrophilicity, influencing its behavior in aqueous solutions. This guide focuses specifically on the practical aspects of its solubility and stability, critical for successful conjugation outcomes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | ~1419.64 g/mol | [1] |
| Appearance | White to off-white solid or oil | [1] |
| Organic Solvent Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM) | [2] |
| Storage Conditions | Store at -20°C, desiccated. Avoid frequent freeze-thaw cycles. | [3] |
Aqueous Solubility
The solubility of this compound in aqueous buffers is a critical parameter for its effective use in bioconjugation. While the PEG24 linker is designed to increase water solubility compared to shorter PEG chains or non-PEGylated linkers, its overall aqueous solubility is influenced by the hydrophobic BCN and NHS ester groups.
Currently, specific quantitative data (e.g., mg/mL or mM) for the maximum solubility of this compound in various aqueous buffers is not extensively published. However, based on the general properties of similar PEGylated NHS esters, a practical approach to its use in aqueous solutions involves initial dissolution in a minimal amount of a water-miscible organic solvent.
Recommended Dissolution Procedure:
For most applications, it is recommended to first prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.[4][5][6] This stock solution can then be added to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is kept to a minimum (typically below 10%) to avoid denaturation of proteins or other biomolecules.
Stability in Aqueous Buffers
The stability of this compound in aqueous solutions is primarily governed by the hydrolysis of the NHS ester group. This hydrolysis is a competing reaction to the desired conjugation with primary amines and is highly dependent on the pH and temperature of the buffer.
Factors Affecting Stability:
-
pH: The rate of NHS ester hydrolysis increases significantly with increasing pH.[7] At neutral to basic pH (7-9), which is optimal for amine coupling, the hydrolysis rate is accelerated.
-
Temperature: Higher temperatures increase the rate of hydrolysis.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[4][6]
Hydrolysis Kinetics of NHS Esters:
While specific data for this compound is not available, general data for NHS esters provides a useful reference. The half-life of hydrolysis for typical NHS esters is approximately 4-5 hours at pH 7.0 and 0°C, which decreases to about 10 minutes at pH 8.6 and 4°C.[7]
| pH | Temperature (°C) | Approximate Half-life of NHS Ester Hydrolysis |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
Due to this inherent instability in aqueous solutions, it is crucial to prepare fresh solutions of the reagent immediately before use and to proceed with the conjugation reaction promptly.
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines.
Materials:
-
This compound
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired pH (7.2-8.0). If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Reaction Setup: Add the desired molar excess of the NHS ester stock solution to the protein solution. Gently mix immediately. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C. The optimal incubation time may need to be determined empirically.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted reagent by using a desalting column or dialysis against an appropriate buffer.
Protocol for Determining Aqueous Solubility (General Approach)
This protocol outlines a general method for estimating the aqueous solubility of this compound in a specific buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., 100 mM PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Serial Dilutions: Prepare a series of vials containing a fixed volume of the aqueous buffer.
-
Addition of Compound: Add increasing amounts of this compound to each vial.
-
Equilibration: Vortex each vial vigorously for a set period (e.g., 2 minutes) and then allow it to equilibrate at a controlled temperature for a defined time (e.g., 24 hours). Note that due to hydrolysis, this method provides an estimate and should be performed quickly.
-
Centrifugation: Centrifuge the vials to pellet any undissolved compound.
-
Analysis: Carefully remove the supernatant and measure the concentration of the dissolved compound. As the compound lacks a strong chromophore, this may require an analytical technique such as HPLC-MS or the use of a tagged variant. The highest concentration obtained from a vial with no visible pellet represents the estimated solubility.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. endo-BCN-PEG2-NHS ester, 2243565-12-8 | BroadPharm [broadpharm.com]
- 3. Endo-BCN-PEG4-NHS ester Is For Targeted Drug Delivery CAS:1807501-86-5 [polyethyleneglycolpeg.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. axispharm.com [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Role of the endo-BCN Group in Copper-Free Click Chemistry
Bicyclo[6.1.0]nonyne (BCN), a strained cyclooctyne, has become an indispensable tool in the field of bioorthogonal chemistry, particularly for copper-free click reactions.[1] Its high reactivity, driven by significant ring strain, allows it to form stable covalent bonds with azide-functionalized molecules without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[1][2] This guide provides a comprehensive technical overview of the endo-BCN group, its mechanism, kinetics, and applications in modern research and drug development.
Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The primary role of the endo-BCN group is to act as a highly reactive alkyne in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of copper-free click chemistry.[3] The fundamental mechanism is a Huisgen [3+2] dipolar cycloaddition, where the 1,3-dipole of an azide (B81097) reacts with the strained alkyne (the dipolarophile) of the BCN moiety.[3] The significant ring strain of the BCN system (~12–13 kcal/mol) distorts the alkyne bond from its ideal linear geometry, which dramatically lowers the activation energy of the cycloaddition.[1][3] This allows the reaction to proceed rapidly at physiological temperatures and pH without a catalyst, resulting in a stable triazole linkage.[2][3]
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Role of Stereochemistry: endo-BCN vs. exo-BCN
The synthesis of BCN produces two diastereomers: endo-BCN and exo-BCN.[4] The endo isomer is most prominently used in bioorthogonal applications.[5] While both isomers are active in SPAAC, their reactivity and properties can differ, although reports in the literature vary. Some studies suggest that the endo isomer is slightly more reactive.[4][6] However, other kinetic analyses have concluded there is no significant difference in reactivity between the two isomers for either SPAAC or Strain-Promoted Oxidation-Controlled Quinone (SPOCQ) reactions.[7][8]
A notable difference beyond reaction rate is the steric structure of the resulting products. The triazole products formed from endo-BCN possess more extended tricyclic fused ring systems, a property that has been shown to reduce fluorescence quenching in certain chemical probes.[4]
Reaction Kinetics
The performance of a click chemistry reaction is quantified by its second-order rate constant (k₂). For BCN, this rate is influenced by its isomeric form and the reaction partner. While BCN is highly effective, other cyclooctynes like dibenzocyclooctyne (DBCO) derivatives generally exhibit faster kinetics in SPAAC reactions.[9] However, BCN's smaller size and lower lipophilicity can be advantageous for oligonucleotide conjugation and when minimal perturbation to a biomolecule is desired.[10][11]
Beyond SPAAC with azides, BCN is a versatile reagent that also participates in rapid reactions with other partners, such as tetrazines in Inverse-Electron-Demand Diels-Alder (IEDDA) reactions and nitrones in Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC).[12][13][14] The reaction between tetrazoles and BCN can be exceptionally fast, with reported rate constants up to ~39,200 M⁻¹s⁻¹.[15]
Table 1: Comparison of Second-Order Rate Constants (k₂) for BCN Isomers in SPAAC
| BCN Isomer | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference(s) |
|---|---|---|---|---|
| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | [4] |
| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | [4] |
| endo-BCN-CH₂OH | Dansyl Azide | 0.90 (±0.08) | MeOH/H₂O (1:1) | [7] |
| exo-BCN-CH₂OH | Dansyl Azide | 0.88 (±0.06) | MeOH/H₂O (1:1) |[7] |
Table 2: Comparative Second-Order Rate Constants (k₂) of Cyclooctynes in SPAAC
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
|---|---|---|---|
| BCN | Benzyl Azide | ~0.06 - 0.1 | [9] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [9] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 |[9] |
Applications in Research and Drug Development
The biocompatibility and efficiency of endo-BCN-mediated click chemistry have led to its widespread use in bioconjugation, drug delivery, and cell imaging.[16]
-
Bioconjugation: BCN is used to label proteins, peptides, nucleic acids, and other biomolecules with probes like fluorescent dyes or biotin.[16] BCN derivatives containing NHS esters or other functional groups can be conjugated to antibodies or other proteins.[17][18]
-
Drug Delivery: The BCN group is frequently incorporated into linkers for creating Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[17][19] This allows for the precise attachment of therapeutic payloads to targeting moieties.
-
Cellular Imaging and Labeling: By reacting an endo-BCN-linked probe with an azide-metabolically incorporated into cellular structures (e.g., glycans), researchers can visualize specific components within living cells.[20] Polar BCN derivatives have been developed to enhance labeling specificity and signal-to-noise ratios.[20]
Caption: Versatility of BCN in bioorthogonal click reactions.
Experimental Protocol: Antibody Conjugation via endo-BCN-NHS Ester
This protocol provides a general framework for conjugating an azide-modified small molecule or oligonucleotide to an antibody.[2][3] Optimization may be required for specific molecules.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
endo-BCN-NHS ester (e.g., endo-BCN-PEG4-NHS ester)
-
Anhydrous DMSO
-
Azide-functionalized molecule (e.g., oligo, drug, dye)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis equipment
Workflow:
Caption: Experimental workflow for antibody-small molecule conjugation.
Step 1: Antibody Activation with BCN-NHS Ester
-
Prepare a 10 mM stock solution of endo-BCN-NHS ester in anhydrous DMSO.[21]
-
Adjust the antibody concentration to approximately 1 mg/mL in a reaction buffer.[2]
-
Add a 20- to 30-fold molar excess of the BCN-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept around 20%.[2][3]
-
Incubate the reaction for 60 minutes at room temperature.[2]
-
Quench the reaction by adding Tris buffer to a final concentration of 10-100 mM to consume any unreacted NHS ester.[2][21] Incubate for an additional 15 minutes.[2]
-
Remove excess, unreacted BCN-NHS ester using a spin desalting column or through dialysis against the reaction buffer.[2][21] The resulting BCN-functionalized antibody can be stored at -20°C.[2]
Step 2: Copper-Free Click Chemistry Reaction
-
Prepare a stock solution of the azide-modified molecule in a compatible solvent.
-
Add a 2- to 5-fold molar excess of the azide-modified molecule to the purified BCN-activated antibody solution.[21]
-
Incubate the mixture overnight at room temperature or for 4-12 hours at 37°C.[2][21] Reaction times may require optimization.
Step 3: Final Purification
-
Purify the final antibody conjugate to remove any unreacted azide molecule and byproducts.
-
Suitable methods include size-exclusion chromatography (SEC), affinity chromatography, or HPLC.[2][21]
-
Validate the final conjugate using SDS-PAGE and/or mass spectrometry.[2]
Stability and Orthogonality Considerations
While the BCN moiety is stable under many physiological conditions, it is not completely inert.[2] Its orthogonality must be considered in experimental design.
Table 3: Stability and Reactivity of BCN Moiety
| Condition/Reagent | Observation | Recommendation | Reference(s) |
|---|---|---|---|
| Thiols (e.g., GSH, β-mercaptoethanol) | BCN can react with thiols. | Use of β-mercaptoethanol (β-ME) can suppress this side reaction.[2] BCN is significantly more stable to GSH than DBCO.[22] | [2][22] |
| Reducing Agents (e.g., TCEP) | Instability observed. | Avoid strong reducing agents like TCEP in experimental designs involving BCN. | [21][22] |
| General Buffers (e.g., pH 7.2) | Generally stable, though some minor instability has been reported. | Suitable for most bioconjugation reactions in aqueous buffers. |[2][21] |
This potential for reaction with thiols highlights the trade-off between the high reactivity desired for click chemistry and complete inertness to all other biological functional groups.
Conclusion
The endo-BCN group is a powerful and versatile tool for copper-free click chemistry. Its favorable balance of high strain-promoted reactivity, stability, and relatively small size makes it a preferred reagent for a wide array of applications, from fundamental cell biology to the development of advanced therapeutics like ADCs and PROTACs.[1][3] By understanding the core SPAAC mechanism, reaction kinetics, and potential side reactions, researchers can effectively leverage endo-BCN to construct complex bioconjugates with high precision and efficiency.
References
- 1. BCN-OH | 1263166-90-0 | Benchchem [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 7. Temperature–dependent reaction rates of quinone-alkene cycloaddition reveal that only entropy determines the rate of SPOCQ reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BCN Endo NHS Oligo Modifications from Gene Link [genelink.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. endo-BCN-PEG4-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Copper-free click reactions with polar bicyclononyne derivatives for modulation of cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Bioconjugation: A Technical Guide to the Function of NHS Esters
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules with high efficiency and specificity. Their utility in creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for biosensors has made them an indispensable tool in research, diagnostics, and therapeutics. This technical guide provides an in-depth exploration of the core function of NHS esters in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual diagrams to illuminate the underlying chemical principles and workflows.
Core Chemistry: The Power of Amine Reactivity
The primary function of an NHS ester is to act as an amine-reactive chemical handle. It facilitates the formation of a stable amide bond between a molecule of interest (e.g., a drug, a dye) and a primary amine (-NH₂) on a biomolecule.[1][2] In proteins, the most common targets are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus.[1]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[2]
// Reactants
R_COOH [label="R-COOH\n(Molecule of Interest)"];
EDC [label="EDC"];
NHS [label="NHS"];
Protein_NH2 [label=
// Intermediates and Products
NHS_Ester [label=
// Nodes for reaction steps Activation [shape=point, width=0.01, height=0.01]; Conjugation [shape=point, width=0.01, height=0.01];
// Edges R_COOH -> Activation [arrowhead=none]; EDC -> Activation [arrowhead=none]; NHS -> Activation [arrowhead=none]; Activation -> NHS_Ester [label=" Activation "]; NHS_Ester -> Conjugation [arrowhead=none]; Protein_NH2 -> Conjugation [arrowhead=none]; Conjugation -> Amide_Bond [label=" Conjugation "]; Conjugation -> NHS_leaving_group; } caption: "Chemical reaction mechanism of NHS ester activation and bioconjugation."
Reaction Kinetics: The Competition Between Aminolysis and Hydrolysis
A critical factor influencing the success of NHS ester bioconjugation is the competition between the desired reaction with the amine (aminolysis) and the undesirable reaction with water (hydrolysis). Hydrolysis of the NHS ester renders it inactive, unable to form the desired amide bond.
The rates of both aminolysis and hydrolysis are highly dependent on pH. The primary amine must be in its deprotonated, nucleophilic state to react. Since the pKa of the ε-amino group of lysine is around 10.5, a pH range of 7.2 to 9 is typically employed to ensure a sufficient concentration of deprotonated amines while minimizing the rate of hydrolysis, which increases significantly at higher pH.[1]
Quantitative Data on NHS Ester Stability
The stability of NHS esters in aqueous solutions is a key consideration for reaction setup and efficiency. The following table summarizes the half-life of a typical NHS ester at various pH values and temperatures.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data sourced from Thermo Fisher Scientific.[1]
While specific second-order rate constants for the aminolysis of NHS esters with lysine residues are not broadly available for a wide range of compounds and conditions, it is a critical point that on a solid surface, the rate of hydrolysis can be significantly faster than aminolysis. One study reported that the heterogeneous aminolysis rate constant was over three orders of magnitude lower than the heterogeneous hydrolysis rate constant.[3] This highlights the importance of optimizing reaction conditions, such as using a high concentration of the amine-containing biomolecule, to favor the desired conjugation reaction.
Quantitative Data on Degree of Labeling
The degree of labeling (DOL), or the average number of molecules conjugated to each protein, is a critical parameter that can affect the functionality of the bioconjugate.[4] The following table provides examples of experimentally determined DOLs for different proteins.
| Protein | NHS Ester Reagent | Molar Excess of NHS Ester | Degree of Labeling (DOL) | Reference |
| Bovine Serum Albumin (BSA) | FAM NHS ester | 6.5 | 1.1 | Glen Research[5] |
| Goat IgG | DyLight 550 NHS Ester | 15 | Not specified | Thermo Fisher Scientific[6] |
| APE1 | Cy3 NHS ester | Not specified | 0.9 | ResearchGate[7] |
| ∆N33APE1 | Cy3 NHS ester | Not specified | 1.7 | ResearchGate[7] |
Detailed Experimental Protocol: Labeling an Antibody with an NHS Ester
This protocol provides a general procedure for labeling an antibody with a fluorescent dye using an NHS ester. It is essential to optimize the conditions for each specific antibody and label.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4).
-
NHS ester of the desired label (e.g., fluorescent dye, biotin) dissolved in a dry, water-miscible organic solvent like DMSO or DMF.
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.
-
Quenching reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25) to remove excess, unreacted label.
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS. This can be achieved by dialysis or using a desalting column.
-
Adjust the concentration of the antibody to 1-10 mg/mL in the reaction buffer.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
-
Conjugation Reaction:
-
Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing. A molar excess of 10-20 fold of the NHS ester to the antibody is a common starting point.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.
-
-
Quenching the Reaction:
-
Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM. This will react with any remaining NHS ester, preventing further labeling.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled antibody from the unreacted label and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the purified antibody-conjugate.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the label.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Buffer_Exchange [label="1. Buffer Exchange\n(to amine-free buffer, pH 8.3-8.5)"]; Prepare_NHS_Ester [label="2. Prepare NHS Ester Solution\n(in DMSO or DMF)"]; Conjugation [label="3. Conjugation Reaction\n(Antibody + NHS Ester)"]; Quench [label="4. Quench Reaction\n(add Tris or Glycine)"]; Purification [label="5. Purification\n(Size-Exclusion Chromatography)"]; Characterization [label="6. Characterization\n(Determine Degree of Labeling)"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Buffer_Exchange; Buffer_Exchange -> Prepare_NHS_Ester; Prepare_NHS_Ester -> Conjugation; Conjugation -> Quench; Quench -> Purification; Purification -> Characterization; Characterization -> End; } caption: "A typical experimental workflow for labeling a protein with an NHS ester."
Application in Drug Development: Antibody-Drug Conjugate (ADC) Signaling
A prominent application of NHS ester bioconjugation is in the development of Antibody-Drug Conjugates (ADCs). ADCs are targeted cancer therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to tumor cells. The linker connecting the drug to the antibody is often introduced using NHS ester chemistry. The mechanism of action of an ADC represents a signaling pathway that leads to cancer cell death.
// Nodes ADC [label="Antibody-Drug Conjugate (ADC)", fillcolor="#FBBC05"]; Tumor_Cell [label="Tumor Cell", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Binding [label="1. Binding\n(ADC binds to tumor antigen)"]; Internalization [label="2. Internalization\n(Receptor-mediated endocytosis)"]; Endosome [label="Endosome"]; Lysosome [label="Lysosome"]; Cleavage [label="3. Linker Cleavage"]; Drug_Release [label="4. Drug Release\n(Cytotoxic payload)"]; Cellular_Target [label="5. Target Engagement\n(e.g., DNA, microtubules)"]; Apoptosis [label="6. Apoptosis\n(Programmed Cell Death)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ADC -> Binding; Tumor_Cell -> Binding; Binding -> Internalization; Internalization -> Endosome; Endosome -> Lysosome; Lysosome -> Cleavage; Cleavage -> Drug_Release; Drug_Release -> Cellular_Target; Cellular_Target -> Apoptosis; } caption: "Signaling pathway of an Antibody-Drug Conjugate (ADC) leading to apoptosis."
Conclusion
N-hydroxysuccinimide esters are a powerful and versatile tool in the bioconjugation toolkit. Their ability to efficiently and selectively react with primary amines to form stable amide bonds has enabled countless advances in research, diagnostics, and drug development. A thorough understanding of the underlying chemistry, reaction kinetics, and experimental parameters is paramount for researchers, scientists, and drug development professionals to successfully harness the full potential of this essential bioconjugation strategy. By carefully controlling reaction conditions and purifying the resulting conjugates, highly specific and functional biomolecules can be generated for a wide array of applications.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
The Strategic Role of the PEG24 Linker in endo-BCN-PEG24-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, endo-BCN-PEG24-NHS ester, represents a sophisticated tool in the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Its architecture is meticulously designed, with each component—endo-BCN, the PEG24 spacer, and the NHS ester—playing a critical role. This guide delves into the core functions of this linker, with a specific focus on the pivotal purpose of the 24-unit polyethylene (B3416737) glycol (PEG) chain.
Deciphering the Architecture: Components and Their Functions
The this compound is a tripartite molecule, engineered for a two-step conjugation strategy. This design allows for the precise and stable linkage of two distinct molecules, such as an antibody and a cytotoxic payload.
-
N-Hydroxysuccinimide (NHS) Ester: This functional group is responsible for the initial conjugation step. NHS esters are highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues found abundantly on the surface of proteins like monoclonal antibodies.[1][2] The reaction, a nucleophilic acyl substitution, occurs under mild, physiological to slightly alkaline conditions (pH 7.2-8.5) and forms a stable, irreversible amide bond.[]
-
endo-Bicyclononyne (endo-BCN): As a strained alkyne, the endo-BCN moiety is the reactive partner for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry."[4] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[4] The endo-BCN group will readily and covalently link with a molecule bearing an azide (B81097) group.
-
Polyethylene Glycol (PEG)24 Linker: The central component of this linker is a chain of 24 repeating ethylene (B1197577) glycol units. This PEG spacer is not merely a connector; it is a critical determinant of the physicochemical and pharmacological properties of the final bioconjugate.
The Core Purpose of the PEG24 Linker
The inclusion of a 24-unit PEG chain is a strategic design choice aimed at overcoming common challenges in drug development, particularly with complex biomolecules like ADCs. The primary purposes of the PEG24 linker are to enhance solubility, improve pharmacokinetic profiles, and provide spatial separation between the conjugated molecules.
Enhanced Hydrophilicity and Solubility
Many potent cytotoxic drugs used in ADCs are highly hydrophobic. This poor water solubility can lead to aggregation of the final conjugate, making it difficult to formulate and administer, and can also lead to faster clearance from circulation.[5] The PEG24 linker, being highly hydrophilic, acts as a "hydrophilicity reservoir," significantly increasing the overall water solubility of the drug-linker complex and the final bioconjugate.[6][7][8]
Improved Pharmacokinetics and Stability
The PEGylation conferred by the linker has a profound impact on the in vivo behavior of the bioconjugate. The hydrophilic PEG chain creates a hydration shell around the molecule, which can:
-
Increase Systemic Circulation Time: The increased hydrodynamic radius of the PEGylated conjugate reduces renal clearance, prolonging its half-life in the bloodstream.[5]
-
Enhance Biophysical Stability: Studies have shown that ADCs incorporating a PEG24 linker exhibit greater stability and a reduced tendency to aggregate.[5][7]
-
Reduce Immunogenicity: The PEG chain can shield the bioconjugate from recognition by the immune system, potentially reducing immunogenic responses.
A recent study highlighted that an ADC featuring a methyl-PEG24 (mPEG24) moiety demonstrated maximal hydrophilicity, biophysical stability, and tumor suppression, along with a prolonged half-life and enhanced tolerability in animal models.[5]
Steric Hindrance and Spatial Separation
The extended and flexible nature of the PEG24 chain provides adequate spacing between the large antibody and the often-smaller drug molecule. This separation is crucial to ensure that neither molecule's function is compromised. The linker prevents the drug from sterically hindering the antibody's ability to bind to its target antigen and vice versa.
Quantitative Data on Linker Properties
| Property | General Effect of PEG24 Linker | Supporting Evidence |
| Solubility | Significantly increases aqueous solubility of hydrophobic payloads. | ADCs with a PEG24 linker show maximum hydrophilicity.[5] The hydrophilic nature of PEG is a known strategy to counteract the hydrophobicity of cytotoxic drugs.[6][7] |
| Stability | Enhances biophysical stability and reduces aggregation of the conjugate. | The mPEG24-containing ADC demonstrated improved biophysical stability.[5] |
| Pharmacokinetics | Prolongs plasma half-life and improves the therapeutic index. | The mPEG24-containing ADC showed a prolonged half-life and enhanced animal tolerability.[5] |
| Immunogenicity | Reduces the potential for an immune response against the conjugate. | PEGylation is a widely used technique to reduce the immunogenicity of therapeutic proteins. |
| Property | General Characteristics of NHS Ester & endo-BCN | Supporting Evidence |
| NHS Ester Reactivity | Rapid and efficient reaction with primary amines at pH 7.2-8.5. | Reaction is typically complete within 30-120 minutes at room temperature or 4°C.[] |
| NHS Ester Stability | Susceptible to hydrolysis in aqueous solutions, with the rate increasing with pH. | The half-life of hydrolysis for NHS esters can range from hours at pH 7 to minutes at pH 9.[9] |
| endo-BCN Reactivity | Highly reactive with azide-tagged molecules via copper-free click chemistry. | Enables efficient and specific conjugation in biological systems.[4] |
| Amide Bond Stability | The resulting amide bond is highly stable under physiological conditions. | The formed amide bond is effectively irreversible.[] |
Experimental Protocols
The following is a representative two-step protocol for the synthesis of an antibody-drug conjugate using this compound.
Step 1: Antibody Modification with this compound
Objective: To conjugate the NHS ester end of the linker to primary amines (lysine residues) on the antibody.
Materials:
-
Antibody of interest (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or sodium bicarbonate buffer, pH 8.3-8.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification column (e.g., desalting column like Sephadex G-25).
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. Protect from light if any components are light-sensitive.
-
-
Quenching (Optional): Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the concentration of the modified antibody and the average number of linkers per antibody (linker-to-antibody ratio, LAR) using techniques like UV-Vis spectroscopy and/or mass spectrometry.
Step 2: Conjugation of Azide-Modified Payload via SPAAC
Objective: To "click" an azide-functionalized payload to the BCN-modified antibody.
Materials:
-
BCN-modified antibody from Step 1.
-
Azide-modified payload (e.g., a cytotoxic drug).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Payload Preparation: Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO).
-
SPAAC Reaction:
-
Add a 1.5- to 5-fold molar excess of the azide-payload to the BCN-modified antibody solution.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction can be monitored by chromatography (e.g., HIC-HPLC) to determine completion.
-
-
Purification: Purify the resulting ADC from unreacted payload and other impurities using methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Final Characterization: Characterize the final ADC for purity, drug-to-antibody ratio (DAR), aggregation, and binding affinity to its target antigen.
Visualizing Workflows and Pathways
Molecular Structure and Reactivity
Caption: Reaction scheme of this compound.
Experimental Workflow for ADC Synthesis
Caption: Two-step workflow for ADC synthesis.
Example Signaling Pathway: HER2-Mediated Signaling
ADCs developed with this linker often target receptors on cancer cells, such as HER2. Upon binding, the ADC is internalized, and the payload is released, inducing cell death. The initial binding targets key signaling pathways that drive cancer cell proliferation and survival.
Caption: Simplified HER2 signaling pathway targeted by an ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. endo-BCN-PEG2-NHS ester, 2243565-12-8 | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endo-BCN-PEG4-NHS ester Is For Targeted Drug Delivery CAS:1807501-86-5 [polyethyleneglycolpeg.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
The Strategic Application of endo-BCN-PEG24-NHS Ester in PROTAC Linker Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker connecting the two ligand-binding moieties of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cellular permeability, and overall degradation efficiency. This technical guide provides a comprehensive overview of the endo-BCN-PEG24-NHS ester, a sophisticated heterobifunctional linker, and its application in the synthesis of novel PROTACs.
Introduction to this compound
The this compound is a high-purity, monodisperse linker designed for the modular synthesis of PROTACs. It is composed of three key functional components:
-
endo-Bicyclononyne (BCN): A strained alkyne that facilitates highly efficient and biocompatible copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The endo isomer of BCN is known for its high reactivity.
-
Polyethylene (B3416737) Glycol (PEG)24: A 24-unit polyethylene glycol chain that serves as a long, flexible, and hydrophilic spacer. PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules. The extended length of the PEG24 chain provides significant reach and flexibility, which can be crucial for optimizing the geometry of the ternary complex (Protein of Interest - PROTAC - E3 Ligase).
-
N-Hydroxysuccinimide (NHS) Ester: A highly reactive functional group that readily forms stable amide bonds with primary amines, such as those found on lysine (B10760008) residues or N-termini of proteins, or on amine-functionalized ligands for the protein of interest (POI) or E3 ligase.
This combination of functionalities allows for a versatile and sequential two-step conjugation strategy in PROTAC synthesis.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of the this compound is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C66H118N2O30 | [1] |
| Molecular Weight | 1419.64 g/mol | [1] |
| Purity | Typically ≥95.0% | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | Store at -20°C, desiccated. Avoid frequent freeze-thaw cycles. | [2] |
Note: The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, a process that is accelerated at higher pH. Therefore, it is crucial to handle the reagent in anhydrous solvents and use it promptly after dissolution. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods.
The Role of the Linker in PROTAC Efficacy: A Quantitative Perspective
Table 1: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
Data synthesized from studies on BTK-targeting PROTACs highlight that linker length is a critical parameter for degradation efficiency.
| Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| Short PEG Linker (<5 units) | >1000 | <20 |
| Medium PEG Linker (5-8 units) | 10 - 100 | 80 - 95 |
| Long PEG Linker (≥9 units) | <10 | >95 |
This table represents a synthesized summary of trends observed in the literature. Actual values are dependent on the specific ligands and cell lines used.
Table 2: Influence of Linker Length on ERα Degradation and Cell Viability
Systematic studies on Estrogen Receptor α (ERα) PROTACs have demonstrated a clear relationship between linker length and biological activity.
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC₅₀ (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data adapted from studies on ERα-targeting PROTACs with varying atom chain lengths.[3]
These data underscore that an optimal linker length exists for each PROTAC system, and the extended reach provided by a PEG24 linker could be advantageous in cases where the binding pockets of the target protein and the E3 ligase are distant or sterically hindered.
Experimental Protocols
The synthesis of a PROTAC using this compound typically follows a two-step sequential conjugation strategy. The choice of which ligand to react first depends on the available functional groups on the respective ligands. Below are generalized protocols for both approaches.
Protocol 1: Synthesis of PROTAC via Amine-Reactive POI Ligand and Azide-Functionalized E3 Ligase Ligand
This protocol assumes the POI ligand contains a primary amine and the E3 ligase ligand has been functionalized with an azide (B81097) group.
Step 1: Conjugation of this compound to the POI Ligand
-
Dissolution of Reagents:
-
Dissolve the amine-containing POI ligand in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration 1.2-fold higher than the POI ligand.
-
-
Reaction:
-
To the stirred solution of the POI ligand, add the this compound solution dropwise.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), at a 2-3 fold molar excess relative to the POI ligand to maintain a basic pH (around 8.0-8.5).
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS to confirm the formation of the POI-linker conjugate.
-
Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the desired product.
-
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Dissolution of Reactants:
-
Dissolve the purified POI-linker conjugate (from Step 1) in a suitable solvent such as DMSO or a mixture of DMSO and aqueous buffer (e.g., PBS pH 7.4).
-
Dissolve the azide-functionalized E3 ligase ligand in the same solvent system.
-
-
Click Reaction:
-
Add the azide-functionalized E3 ligase ligand to the solution of the POI-linker conjugate, typically at a 1.1 to 1.5-fold molar excess.
-
Incubate the reaction mixture at room temperature for 4-12 hours. The reaction can also be performed at 37°C to increase the rate.
-
-
Final Purification:
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Purify the final PROTAC by reverse-phase HPLC to obtain a highly pure product for biological evaluation.
-
Protocol 2: Biological Evaluation of PROTAC Activity
Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
-
Cell Culture and Treatment:
-
Seed the target cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the protein of interest and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each concentration.
-
Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.[1][4]
-
Visualization of Key Pathways and Workflows
To facilitate a deeper understanding of the processes involved in PROTAC synthesis and action, the following diagrams illustrate key conceptual and experimental workflows.
References
An In-depth Technical Guide to the Reactivity of endo-BCN-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
The endo-BCN-PEG24-NHS ester is a heterobifunctional crosslinker that has emerged as a powerful tool in bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, comprising an N-hydroxysuccinimide (NHS) ester, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and an endo-configured bicyclo[6.1.0]nonyne (BCN) group, offers a versatile platform for covalently linking biomolecules. This guide provides a comprehensive analysis of its reactivity, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its effective implementation in research and development.
Core Components and their Reactivity Profiles
The reactivity of this compound is dictated by its three key components: the NHS ester for amine coupling, the BCN group for copper-free click chemistry, and the PEG24 linker for enhancing solubility and providing spatial separation.
N-Hydroxysuccinimide (NHS) Ester: Amine-Reactive Moiety
The NHS ester is a well-established functional group for the acylation of primary and secondary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. This reaction forms a stable amide bond.
Reaction Mechanism: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate and subsequent release of the N-hydroxysuccinimide leaving group.
Key Reaction Parameters:
-
pH: The reaction is highly pH-dependent. The optimal pH range for the reaction with primary amines is between 7.2 and 8.5.[1] At lower pH, the amine is protonated, reducing its nucleophilicity. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.
-
Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer are essential to avoid competition with the intended target amine.[2]
-
Solvents: The this compound is typically dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture containing the biomolecule.[2]
Stability and Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH.
Quantitative Data Summary
The following tables summarize key quantitative data related to the reactivity of the functional groups of the this compound.
| Parameter | Value | Conditions | Reference(s) |
| NHS Ester Reactivity | |||
| Optimal pH Range | 7.2 - 8.5 | Reaction with primary amines | [1] |
| BCN (endo) Reactivity | |||
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition | Copper-free click chemistry | [3] |
| PEG24 Linker | |||
| Function | Hydrophilic spacer, increases solubility | Aqueous solutions | [4][5] |
endo-Bicyclo[6.1.0]nonyne (BCN): A Key Player in Copper-Free Click Chemistry
The BCN group is a strained alkyne that reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click" reaction. This reaction does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[6]
Reaction Mechanism: The high ring strain of the cyclooctyne (B158145) ring in BCN provides the driving force for a [3+2] cycloaddition with an azide, forming a stable triazole linkage.
Key Features of SPAAC with BCN:
-
Bioorthogonality: The BCN group and azides are largely unreactive with other functional groups found in biological systems, ensuring high specificity.
-
Kinetics: The "endo" configuration of BCN has been reported to be slightly more reactive than the "exo" isomer. The reaction is typically fast, with some reactions reaching completion in under an hour.[6]
-
Versatility: SPAAC is widely used for labeling, crosslinking, and conjugating a diverse range of biomolecules.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol describes the labeling of a protein with the BCN moiety for subsequent click chemistry.
Materials:
-
Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4-8.0).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., desalting column or size-exclusion chromatography).
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[2]
-
Prepare a stock solution of the ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[2]
-
-
Reaction Setup:
-
To the protein solution, add the calculated volume of the this compound stock solution. A 10-20 fold molar excess of the ester over the protein is a common starting point, but the optimal ratio should be determined empirically.[2]
-
The final concentration of the organic solvent in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.[2]
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2]
-
-
Quenching:
-
(Optional) Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by a suitable purification method, such as a desalting column or size-exclusion chromatography.
-
Protocol 2: Two-Step Antibody-Drug Conjugation (ADC) Synthesis
This protocol outlines a two-step process for creating an ADC, first by functionalizing an antibody with the BCN group and then conjugating an azide-containing payload.
Part A: Antibody Functionalization with this compound
-
Follow the procedure described in Protocol 1 to label the antibody with the BCN moiety.
Part B: SPAAC Reaction with Azide-Payload
Materials:
-
BCN-functionalized antibody from Part A.
-
Azide-containing payload (e.g., a cytotoxic drug).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup:
-
To the solution of the BCN-functionalized antibody, add the azide-payload. A 2-4 fold molar excess of the azide-payload over the antibody is a typical starting point.[6]
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C. Reaction times may be shorter depending on the specific reactants.[6]
-
-
Purification:
-
Purify the resulting ADC to remove unreacted payload and other impurities using an appropriate chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography).
-
Visualizations of Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the logical relationships in the application of this compound.
Caption: Workflow for general protein labeling with this compound.
Caption: Two-step workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Logical relationship for PROTAC synthesis using the bifunctional linker.
This in-depth guide provides a solid foundation for understanding and utilizing the this compound in various bioconjugation applications. By carefully considering the reactivity of each functional group and following optimized protocols, researchers can leverage this versatile linker to advance the development of novel therapeutics and research tools.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]
- 5. endo-BCN-PEG3-NHS ester - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
Navigating the Stability of endo-BCN-PEG24-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The endo-BCN-PEG24-NHS ester is a valuable heterobifunctional linker used in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its utility stems from the orthogonal reactivity of the endo-bicyclononyne (BCN) group, which participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, and the N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines. The long polyethylene (B3416737) glycol (PEG24) chain enhances solubility and provides spatial separation between the conjugated molecules. However, the inherent reactivity of the NHS ester moiety necessitates careful handling and storage to ensure the integrity and reactivity of the linker. This guide provides a comprehensive overview of the storage and stability of this compound, supported by quantitative data and detailed experimental protocols.
Recommended Storage Conditions
To maintain the purity and functionality of this compound, proper storage is critical. The primary degradation pathway for the NHS ester is hydrolysis, which is accelerated by moisture.
| Parameter | Recommendation | Rationale |
| Form | Solid (lyophilized powder) | Minimizes mobility of reactants and slows degradation. |
| Temperature | -20°C or lower | Reduces the rate of chemical degradation. |
| Atmosphere | Desiccated and under an inert atmosphere (e.g., argon or nitrogen) | Prevents hydrolysis of the NHS ester by atmospheric moisture. |
| Light | Protected from light | Minimizes potential photo-degradation. |
For solutions:
| Solvent | Storage Temperature | Duration | Considerations |
| Anhydrous DMSO or DMF | -20°C | Up to 1 month | Use anhydrous solvents to minimize hydrolysis. Aliquot to avoid repeated freeze-thaw cycles. |
| Anhydrous DMSO or DMF | -80°C | Up to 6 months | Preferred for longer-term storage of solutions. Aliquot to avoid repeated freeze-thaw cycles. |
Stability Profile
The stability of this compound is primarily dictated by the susceptibility of the NHS ester to hydrolysis and the stability of the BCN moiety under various conditions.
NHS Ester Stability
The hydrolysis of the NHS ester is the most significant factor affecting the shelf-life and reactivity of the molecule. This reaction is highly dependent on pH and temperature.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][2] |
| 8.6 | 4 | 10 minutes[1][2] |
| 8.0 | Room Temperature | ~3.5 hours |
| 8.5 | Room Temperature | ~3 hours |
| 9.0 | Room Temperature | ~2 hours |
Note: The half-life data is generalized for NHS esters and provides a strong indication of the stability of the NHS ester on the this compound molecule.
dot
Caption: NHS Ester Hydrolysis Pathway.
BCN Moiety Stability
The endo-BCN group is generally stable under physiological conditions. However, its stability can be compromised under strongly acidic conditions. The amide linkage formed upon reaction of the NHS ester is generally more stable than a carbamate (B1207046) linkage.
| Condition | Stability | Notes |
| Physiological pH (7.4) | Stable | The BCN group is well-suited for bioorthogonal reactions in biological systems. |
| Acidic Conditions | Potential for degradation | Prolonged exposure to strong acids may lead to hydration of the alkyne. |
| Reducing Agents (e.g., TCEP) | Generally Stable | Some studies suggest potential for slow degradation with certain reducing agents over extended periods. |
dot
Caption: General Experimental Workflow for Stability Assessment.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound.
Protocol 1: Determination of NHS Ester Hydrolysis Rate by UV-Vis Spectroscopy
Principle: The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at approximately 260 nm. By monitoring the increase in absorbance at this wavelength over time, the rate of hydrolysis can be determined.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffers of desired pH (e.g., phosphate-buffered saline pH 7.4, sodium bicarbonate buffer pH 8.5)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Equilibrate the aqueous buffer to the desired temperature in the spectrophotometer.
-
Add a small volume of the stock solution to the pre-warmed buffer in the cuvette to achieve a final concentration that gives an appropriate absorbance change (e.g., 100 µM).
-
Immediately begin monitoring the absorbance at 260 nm at regular intervals over a period of time.
-
The rate of hydrolysis can be determined from the initial linear portion of the absorbance versus time plot. The half-life can be calculated from the first-order rate constant.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC can be used to separate and quantify the intact this compound from its hydrolysis product (the corresponding carboxylic acid).
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffers of desired pH
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Mobile phases (e.g., water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare a series of samples by diluting the stock solution into the desired aqueous buffers.
-
Incubate the samples at a controlled temperature.
-
At various time points, inject an aliquot of each sample onto the HPLC system.
-
Elute the compounds using a suitable gradient of the mobile phases.
-
Monitor the elution profile at a wavelength where both the ester and the acid can be detected (e.g., 214 nm or 254 nm).
-
The peak corresponding to the intact ester will decrease over time, while the peak for the hydrolyzed acid will increase.
-
Quantify the peak areas to determine the percentage of remaining intact ester at each time point and calculate the degradation rate and half-life.
dot
Caption: Factors Influencing NHS Ester Stability.
Conclusion
The stability of this compound is paramount for its successful application in bioconjugation. The NHS ester moiety is sensitive to hydrolysis, a process accelerated by moisture, increased pH, and elevated temperatures. Proper storage in a cold, dry, and inert environment is essential to maintain its reactivity. For solution-based applications, the use of anhydrous solvents and appropriate buffer conditions is critical. By understanding the stability profile and employing the outlined experimental protocols, researchers can ensure the quality and performance of this versatile linker in their drug development and research endeavors.
References
A Technical Guide to the Safe Handling and Use of endo-BCN-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safety, handling, and use of endo-BCN-PEG24-NHS ester, a heterobifunctional linker molecule integral to advanced bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Given the absence of a specific Safety Data Sheet (SDS) for this particular long-chain PEGylated molecule, this guide synthesizes data from SDSs of structurally similar compounds, including other BCN-PEG-NHS esters and various PEG-NHS esters. The primary hazards and handling precautions are dictated by the reactive bicyclononyne (BCN) and N-hydroxysuccinimide (NHS) ester functional groups and the polyethylene (B3416737) glycol (PEG) backbone.
Chemical Identity and Properties
This compound is a molecule composed of three key parts: an endo-bicyclononyne (BCN) group for copper-free click chemistry, a 24-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[1] The long, hydrophilic PEG chain enhances solubility and can reduce steric hindrance in bioconjugation reactions.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value for this compound | Value for Structurally Similar Compounds | Source |
| Molecular Formula | C66H118N2O30 | C42H70N2O18 (PEG12 variant) | [2] |
| Molecular Weight | ~1419.6 g/mol | 891.02 g/mol (PEG12 variant) | [2] |
| Appearance | White to off-white solid or waxy solid | White solid / powder or sticky liquid | |
| Solubility | Soluble in DMSO, DMF, DCM | Soluble in water, DMSO, DMF, DCM, THF, acetonitrile | [3][4] |
| Melting Point | Data not available | ~60-63°C (for Maleimide PEG NHS Ester, MW 5000) | |
| Boiling Point | Data not available | Data not available | |
| Storage | Store at -20°C, desiccated, protected from light | Store at -20°C in a tightly closed container with desiccant | [5] |
Safety and Hazard Information
Based on the analysis of SDSs for analogous compounds, this compound should be handled as a substance with potential hazards. The NHS ester moiety, in particular, can cause irritation.
Table 2: GHS Hazard Classification Based on Structurally Similar Compounds
| Hazard Class | GHS Classification | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) | H335: May cause respiratory irritation | [6][7][8] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life | [2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [2] |
Precautionary Statements:
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[6][7]
-
P270: Do not eat, drink or smoke when using this product.[2][6]
-
P273: Avoid release to the environment.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
Experimental Protocols & Methodologies
The dual functionality of this compound allows for a two-step conjugation process. The NHS ester reacts with primary amines, while the BCN group reacts with azides via copper-free click chemistry.
The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues on a protein) at a pH of 7.0-8.5 to form a stable amide bond.[5][9]
Materials:
-
Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).
-
Purification system (e.g., dialysis or size-exclusion chromatography).
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[5]
-
Reaction: Add a 10-20 fold molar excess of the dissolved BCN-PEG-NHS ester to your protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Add quenching buffer to the reaction mixture to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted reagent by dialysis or size-exclusion chromatography.
The BCN group reacts with an azide-modified molecule in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction is bioorthogonal and does not require a cytotoxic copper catalyst.[4][10]
Materials:
-
BCN-labeled molecule (from Protocol 1).
-
Azide-containing molecule.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: Mix the BCN-labeled molecule with a 1.5 to 2-fold molar excess of the azide-containing molecule in the reaction buffer.
-
Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 17 hours, depending on the concentration and reactivity of the substrates.[10]
-
Purification: Purify the final conjugate using an appropriate method (e.g., HPLC, affinity chromatography, or FPLC) to remove any unreacted starting materials.
Visualized Workflows and Pathways
To ensure safe and effective use, the following diagrams illustrate the safe handling workflow and the chemical reactions of this compound.
Caption: Safe handling workflow for this compound.
Caption: Reaction pathways of this compound.
Handling and Personal Protection
Due to the irritant nature of the NHS ester, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommendation | Justification |
| Engineering Controls | Use in a well-ventilated area, preferably a chemical fume hood. | To prevent inhalation of dust or aerosols.[6] |
| Eye/Face Protection | Wear chemical safety goggles. | Protects against eye irritation from dust or splashes.[7] |
| Skin Protection | Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[7] |
| Respiratory Protection | Not typically required if handled in a fume hood. Use a dust mask if weighing large quantities in an open area. | To avoid respiratory tract irritation.[7][8] |
General Hygiene:
-
Avoid all personal contact, including inhalation.[8]
-
Do not eat, drink, or smoke in the laboratory.[6]
First Aid and Emergency Procedures
In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][8]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[6][8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.[6]
Stability, Storage, and Disposal
-
Storage: Store the reagent at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) with a desiccant to prevent moisture degradation.[5] Before use, allow the container to warm to room temperature before opening to prevent condensation.
-
Stability: The NHS ester is highly susceptible to hydrolysis, especially in aqueous solutions and at higher pH. Stock solutions in anhydrous solvents should be used immediately and not stored. The BCN group is generally stable but can be sensitive to acidic conditions.[11]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[6]
-
Disposal: Dispose of unused material and contaminated waste in accordance with all applicable local, regional, and national regulations. This material may be considered hazardous waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. endo-BCN-PEG12-NHS ester|MSDS [dcchemicals.com]
- 3. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]
- 4. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Endo-BCN-PEG4-NHS ester Is For Targeted Drug Delivery CAS:1807501-86-5 [polyethyleneglycolpeg.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.be [fishersci.be]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 10. genelink.com [genelink.com]
- 11. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of endo-BCN-PEG24-NHS Ester: A Technical Overview
For researchers and professionals in the field of drug development and bioconjugation, a precise understanding of the chemical entities employed is paramount. This technical guide provides an in-depth look at the theoretical molecular weight and structural composition of endo-BCN-PEG24-NHS ester, a heterobifunctional linker critical in the synthesis of advanced biomolecules.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. This data is essential for accurate stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.
| Property | Value |
| Theoretical Molecular Weight | 1419.64 g/mol [1][2] |
| Chemical Formula | C66H118N2O30[1][2] |
Structural Composition
The this compound is a complex molecule comprised of three key functional components: an endo-Bicyclononyne (BCN) moiety, a polyethylene (B3416737) glycol (PEG) linker with 24 repeat units, and an N-hydroxysuccinimide (NHS) ester. This tripartite structure enables a versatile two-step conjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on proteins or other biomolecules, while the BCN group allows for a subsequent copper-free click chemistry reaction with azide-modified molecules.
Experimental Considerations
While specific experimental protocols are highly application-dependent, the data presented herein is foundational for any quantitative work. For instance, in the preparation of antibody-drug conjugates (ADCs) or PROTACs, the precise molecular weight is critical for determining molar excess calculations to control the degree of labeling and to ensure reproducibility. The chemical formula allows for the calculation of the exact mass, which is indispensable for mass spectrometry-based characterization of the final conjugate. The solubility and stability of the linker, often detailed in supplier-specific documentation, should also be carefully considered when designing conjugation buffers and reaction conditions. It is recommended to consult the manufacturer's technical datasheets for detailed information regarding storage, solubility, and handling procedures to ensure the integrity of the reagent.
References
The Fulcrum of Innovation: A Technical Guide to Bifunctional Linkers in Biotechnology
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern biotechnology, the ability to selectively connect and manipulate biological molecules is paramount. Bifunctional linkers have emerged as the lynchpin in this endeavor, providing the chemical scaffolding to create novel therapeutic and diagnostic agents with unprecedented precision and efficacy. This technical guide delves into the core applications of these versatile molecules, offering a comprehensive overview of their role in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and advanced imaging and diagnostic platforms. Through detailed experimental protocols, quantitative data analysis, and visual representations of key biological pathways, this document serves as an essential resource for researchers seeking to harness the power of bifunctional linkers in their work.
Core Applications of Bifunctional Linkers
Bifunctional linkers are molecules that possess two reactive functional groups, enabling the covalent linkage of two different molecules.[1] These linkers can be categorized as homobifunctional, with two identical reactive groups, or heterobifunctional, with two distinct reactive groups.[2] The choice of linker is critical as it influences the stability, solubility, and overall performance of the resulting bioconjugate.[3]
Antibody-Drug Conjugates (ADCs): Precision-Guided Munitions Against Disease
ADCs represent a revolutionary class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[4] The linker in an ADC is a critical component that connects the antibody to the payload, ensuring stability in circulation and facilitating the release of the drug at the target site.[5][6]
Linkers in ADCs can be broadly classified as cleavable or non-cleavable.[7]
-
Cleavable Linkers: These are designed to release the payload upon encountering specific triggers within the target cell, such as acidic pH in endosomes or lysosomes, reducing environments, or specific enzymes like cathepsins.[7][8][9] This targeted release can also lead to a "bystander effect," where the released drug can kill neighboring cancer cells.[4]
-
Non-cleavable Linkers: These linkers remain attached to the payload, and the entire antibody-linker-drug complex is internalized and degraded within the lysosome to release the active drug.[4][10] This approach often results in higher plasma stability and a reduced risk of off-target toxicity.[][12]
Proteolysis-Targeting Chimeras (PROTACs): Hijacking the Cellular Machinery for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[13] A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[14][15] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[16][17] The linker's length and composition are crucial for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[15]
Imaging and Diagnostics: Illuminating Biological Processes
Bifunctional linkers are instrumental in the development of advanced imaging and diagnostic tools. They are used to conjugate imaging agents, such as fluorescent dyes or radioisotopes, to targeting molecules like antibodies or peptides.[18] This allows for the specific visualization and tracking of biological targets in vitro and in vivo. In diagnostics, bifunctional linkers are used to attach capture molecules to solid supports or to link reporter molecules to detection probes.
Bifunctional chelating agents are a specific class of linkers used in radiopharmaceuticals.[19][20] These molecules securely bind a metallic radionuclide to a targeting biomolecule for applications in PET or SPECT imaging and radiotherapy.[18][21]
Quantitative Data on Bifunctional Linker Performance
The selection of an appropriate linker is a critical determinant of the success of a bioconjugate. The following tables summarize key quantitative parameters for different types of bifunctional linkers.
| Linker Type | Example | Half-Life in Plasma/Serum | Cleavage Mechanism | Reference(s) |
| Cleavable | ||||
| Hydrazone | Mylotarg | Acid-labile (pH ~5.0-6.5) | Hydrolysis in endosomes/lysosomes | [8][9] |
| Disulfide | T-SPP-DM1 | Less stable than thioether linkers | Reduction by glutathione (B108866) in the cytoplasm | [8] |
| Dipeptide (Val-Cit) | Adcetris® | Stable in circulation | Cleavage by cathepsin B in lysosomes | [] |
| Triglycyl Peptide | Ab-CX-DM1 | 9.9 days (mouse plasma) | Proteolytic cleavage | [8] |
| Non-cleavable | ||||
| Thioether (SMCC) | Kadcyla® (T-DM1) | 10.4 days (mouse plasma) | Antibody degradation in lysosomes | [8] |
Table 1: Comparative Stability of Cleavable and Non-Cleavable Linkers in ADCs.
| Linker Chemistry | Target Functional Group | Molar Ratio (Linker:Protein) | Conjugation Efficiency | Reference(s) |
| NHS-Ester | Primary Amines (Lysine, N-terminus) | 5:1 to 20:1 | Varies with protein and conditions | [3][22] |
| Maleimide (B117702) | Thiols (Cysteine) | 2:1 to 5:1 | 58% - 84% | [23] |
| "Click Chemistry" (e.g., DBCO/Azide) | Azide/Alkyne | Varies | High | [1] |
Table 2: Common Heterobifunctional Linker Chemistries and Their Performance Characteristics.
Experimental Protocols
The following sections provide detailed methodologies for common experiments involving the synthesis and application of bifunctional linkers.
Synthesis of a Heterobifunctional PEG Linker (Alkyne-PEG5-Iodo)
This protocol describes a general method for synthesizing an alkyne-PEG5-iodo linker, which can be further modified.[22]
Materials:
-
Pentaethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium iodide (NaI)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Alkynylation of Pentaethylene glycol:
-
Dissolve pentaethylene glycol in anhydrous DCM and cool to 0 °C.
-
Add NaH portion-wise and stir the mixture for 30 minutes at 0 °C.
-
Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.[22]
-
-
Mesylation of Alkyne-PEG5-OH:
-
Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.
-
Add MsCl dropwise and stir for 2 hours at room temperature.
-
Wash the reaction mixture with dilute HCl and brine.
-
Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.[22]
-
-
Iodination of Alkyne-PEG5-OMs:
-
Dissolve alkyne-PEG5-OMs and NaI in acetone.
-
Reflux the mixture overnight.
-
Remove the acetone under reduced pressure and dissolve the residue in DCM.
-
Wash with water and brine, then dry over sodium sulfate.
-
Concentrate to obtain the final alkyne-PEG5-iodo linker.[22]
-
Protein Cross-Linking using an NHS-Ester Homobifunctional Linker (DSS)
This protocol describes the cross-linking of a purified protein or protein complex using Disuccinimidyl suberate (B1241622) (DSS).[24]
Materials:
-
Purified protein in a non-amine-containing buffer (e.g., PBS, HEPES)
-
Disuccinimidyl suberate (DSS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.[24]
-
Cross-linking Reaction:
-
Add the DSS stock solution to the protein sample to achieve a final cross-linker concentration of 0.25-5 mM. For protein concentrations >5 mg/mL, use a 10-fold molar excess of the cross-linker. For samples <5 mg/mL, use a 20- to 50-fold molar excess.[24]
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[24]
-
-
Quench Reaction:
-
Analysis: The cross-linked sample is now ready for analysis by methods such as SDS-PAGE or mass spectrometry.
Maleimide Labeling of Protein Thiols
This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein's cysteine residues.[23][25][26][27]
Materials:
-
Protein with available thiol groups in a degassed, thiol-free buffer (e.g., PBS, Tris, HEPES, pH 7-7.5)
-
Maleimide-functionalized molecule (e.g., dye, drug)
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare Protein Solution: Dissolve the protein at a concentration of 1-10 mg/mL in the reaction buffer.[23][25]
-
(Optional) Reduce Disulfide Bonds: If necessary, add a 50-100x molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to reduce any disulfide bonds.[23]
-
Prepare Maleimide Stock Solution: Dissolve the maleimide-functionalized molecule in DMSO or DMF to a concentration of 1-10 mg/100 µL.[23][25]
-
Labeling Reaction:
-
Purification: Purify the conjugate using gel filtration, HPLC, or another suitable chromatography method to remove unreacted maleimide.[23][25]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and workflows involving bifunctional linkers.
Caption: Workflow of ADC internalization and payload release.[4][5][7][10][28][29][30][31]
Caption: Mechanism of action for a PROTAC molecule.[2][13][14][15][32]
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.[16][17][33][34][35]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 5. What is an Antibody-Drug Conjugate? [sigmaaldrich.com]
- 6. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 10. Emerging degrader technologies engaging lysosomal pathways - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00624C [pubs.rsc.org]
- 12. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. benchchem.com [benchchem.com]
- 23. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 24. store.sangon.com [store.sangon.com]
- 25. lumiprobe.com [lumiprobe.com]
- 26. biotium.com [biotium.com]
- 27. broadpharm.com [broadpharm.com]
- 28. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. CRISPR-Cas9 screens identify regulators of antibody-drug conjugate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The endosomal-lysosomal system in ADC design and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 34. journals.physiology.org [journals.physiology.org]
- 35. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has rapidly emerged as a cornerstone of bioorthogonal chemistry, revolutionizing the way molecules are connected in complex biological systems. This powerful, metal-free click reaction enables the specific and efficient formation of a stable triazole linkage between a strained cyclooctyne (B158145) and an azide (B81097). Its biocompatibility and rapid kinetics have made it an indispensable tool in chemical biology, drug development, and materials science. This guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental protocols, and quantitative kinetic data to empower researchers in their scientific endeavors.
Core Principles of SPAAC
The driving force behind SPAAC is the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes. This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides.[1] This allows the reaction to proceed swiftly at physiological temperatures and pH without the need for a cytotoxic copper catalyst, a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3]
The reaction is characterized by its remarkable bioorthogonality; both the strained alkyne and the azide functional groups are largely unreactive with naturally occurring functional groups in biological systems, ensuring high specificity and minimal off-target reactions.[4][]
The Mechanism
The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[1]
Quantitative Analysis of SPAAC Kinetics
The rate of the SPAAC reaction is a critical parameter for its application, particularly in time-sensitive biological experiments. The reaction kinetics are typically second-order, and the rate is influenced by several factors, including the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and the temperature.[1][6] The continuous development of new cyclooctyne derivatives has led to a wide range of reaction rates, allowing researchers to choose the optimal reagent for their specific application.
| Cyclooctyne Derivative | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| OCT | Benzyl azide | ~1 x 10⁻³ | CD3CN | [7] |
| ALO | Benzyl azide | ~2.4 x 10⁻³ | CD3CN | [7] |
| DIFO | Benzyl azide | 0.08 | Not Specified | [8] |
| BCN | Benzyl azide | 0.01 - 0.1 | Not Specified | [9] |
| DBCO | Benzyl azide | ~0.1 - 2.0 | Various | [10] |
| DIBAC/ADIBO | Benzyl azide | 0.3 - 1.0 | Not Specified | [8] |
| BARAC | Benzyl azide | ~1.0 | CD3CN/H₂O | [7] |
| [9+1]CPP | Benzyl azide | 2.2 x 10⁻³ | DMSO-d6 | [11] |
| [11+1]CPP | Benzyl azide | 4.5 x 10⁻⁴ | DMSO-d6 | [11] |
| fluor[11+1]CPP | Benzyl azide | 4.7 x 10⁻³ | DMSO-d6 | [11] |
| m[9+1]CPP | Benzyl azide | 9.6 x 10⁻³ | DMSO-d6 | [11] |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | PBS (pH 7) | [6] |
| Sulfo DBCO-amine | 3-azido-L-alanine | Not Specified | PBS (pH 7) | [6] |
| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 | HEPES & PBS | [6] |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.
Materials:
-
DBCO-functionalized molecule (e.g., DBCO-NHS ester)
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free buffer.
-
Anhydrous DMSO or DMF
-
Quenching reagent (optional, e.g., excess azide-containing small molecule)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).
-
Immediately before use, prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO or DMF (e.g., 10 mM).[12]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the DBCO stock solution to the biomolecule solution.[2] The final concentration of the organic solvent should be kept below 10% to avoid denaturation of proteins.[2]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[12] Reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE.
-
-
Reaction Quenching (Optional):
-
If necessary, the reaction can be stopped by adding an excess of a small molecule azide to consume any unreacted DBCO.
-
-
Purification:
-
Remove the excess, unreacted DBCO reagent and byproducts by size-exclusion chromatography, dialysis, or another appropriate purification method.[2]
-
Protocol 2: Live Cell Protein Labeling using SPAAC
This protocol describes the labeling of a protein of interest (POI) containing a genetically encoded azide-bearing unnatural amino acid with a DBCO-functionalized fluorescent dye.
Materials:
-
Mammalian cells expressing the POI with a genetically incorporated azide-functionalized amino acid (e.g., p-azido-L-phenylalanine, AzF).
-
DBCO-conjugated fluorescent dye.
-
Cell culture medium (e.g., DMEM).
-
PBS.
Procedure:
-
Cell Culture and Induction:
-
Culture the cells expressing the azide-modified POI under appropriate conditions.
-
-
Labeling Reaction:
-
Prepare a stock solution of the DBCO-conjugated dye in DMSO.
-
Dilute the dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the dye-containing medium to the cells and incubate at 37°C for 30-60 minutes.[13]
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with PBS to remove excess dye.
-
-
Imaging:
-
The cells are now ready for visualization by fluorescence microscopy.
-
Applications in Drug Development
SPAAC has become a vital tool in drug development, particularly in the construction of targeted therapies like antibody-drug conjugates (ADCs).[][8]
Antibody-Drug Conjugates (ADCs)
SPAAC allows for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, creating ADCs with a defined drug-to-antibody ratio (DAR). This is a significant improvement over traditional stochastic conjugation methods. The bioorthogonal nature of SPAAC ensures that the conjugation reaction does not damage the antibody or the drug.[8]
References
- 1. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DBCO NHS Ester | AAT Bioquest [aatbio.com]
- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Labeling with endo-BCN-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of endo-BCN-PEG24-NHS ester in protein labeling. This heterobifunctional linker is a valuable tool in bioconjugation, enabling the attachment of a bicyclononyne (BCN) moiety to proteins for subsequent copper-free click chemistry reactions.
Introduction
The this compound is a versatile crosslinker composed of three key components:
-
An N-Hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus) on proteins to form stable amide bonds.
-
A long-chain polyethylene glycol (PEG) spacer with 24 ethylene (B1197577) glycol units (PEG24), which enhances the solubility and bioavailability of the resulting conjugate while minimizing steric hindrance.
-
An endo-bicyclononyne (BCN) group, a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This allows for the efficient and specific conjugation of the labeled protein to molecules containing an azide (B81097) group under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1]
This reagent is particularly useful in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for attaching imaging agents or other functional molecules to proteins.[2][3]
Chemical Reaction
The labeling process involves a two-step conceptual pathway. First, the NHS ester of the linker reacts with primary amines on the protein. Subsequently, the BCN group on the now-labeled protein is available for a highly selective click chemistry reaction with an azide-functionalized molecule.
Caption: Signaling pathway of this compound protein labeling.
Applications
The unique properties of this compound make it suitable for a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[4]
-
PROTACs: It serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand for targeted protein degradation.[2][3]
-
Molecular Imaging: Fluorophores or imaging agents can be conjugated to proteins or antibodies for in vitro and in vivo imaging studies.
-
Biomaterial Surface Modification: Proteins can be immobilized on surfaces functionalized with azide groups.
-
Fundamental Research: It facilitates the study of protein-protein interactions, protein localization, and dynamics.
Experimental Protocols
General Considerations
-
The NHS ester is moisture-sensitive. Store the reagent at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.
-
Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester. Phosphate-buffered saline (PBS) or bicarbonate buffer are recommended.
Quantitative Data Summary
Table 1: Example Protein Labeling Efficiency
| Protein | Molar Excess of Linker | Reaction Time (hours) | Degree of Labeling (DOL) |
| IgG Antibody | 10x | 1 | 2-4 |
| IgG Antibody | 20x | 1 | 4-6 |
| Serum Albumin | 5x | 2 | 1-2 |
| Serum Albumin | 10x | 2 | 3-5 |
Table 2: Example Stability of Labeled Protein
| Labeled Protein | Storage Condition | Timepoint | % Intact Conjugate |
| Labeled IgG | 4°C in PBS | 1 week | >95% |
| Labeled IgG | 4°C in PBS | 4 weeks | >90% |
| Labeled IgG | -20°C in PBS | 3 months | >98% |
Detailed Protocol for Protein Labeling
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5 (or PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer. If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using dialysis or a desalting column.
-
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
-
Labeling Reaction:
-
Add the calculated volume of the dissolved this compound solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography, dialysis, or spin filtration. The choice of method will depend on the scale of the reaction and the properties of the protein.
-
-
Characterization:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA assay).
-
The degree of labeling (DOL), which is the average number of linker molecules per protein, can be determined using methods such as UV-Vis spectroscopy (if the linker or a subsequent click-reacted molecule has a chromophore), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC analysis.
-
Experimental Workflow Diagram
Caption: A typical workflow for protein labeling with this compound.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional protein cross-linking reagents improve labeling of cytoskeletal proteins for qualitative and quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using endo-BCN-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. The endo-BCN-PEG24-NHS ester is a bifunctional linker that offers a versatile platform for ADC development.
This molecule incorporates:
-
An N-Hydroxysuccinimide (NHS) ester group for covalent conjugation to primary amines, such as the lysine (B10760008) residues on the surface of an antibody.
-
An endo-Bicyclononyne (BCN) group, a strained alkyne, for highly efficient and specific copper-free "click" chemistry reactions with azide-modified payloads.
-
A 24-unit polyethylene (B3416737) glycol (PEG) spacer that enhances hydrophilicity, which can improve the pharmacokinetic properties of the ADC and reduce aggregation.[1][]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of ADCs.
Data Presentation
Table 1: Comparative In Vitro Plasma Stability of Different ADC Linkers
| Linker Type | Linker Example | Payload | Antibody | Plasma Source | % Intact ADC after 7 days | Reference |
| Silyl Ether (Acid-cleavable) | Silyl Ether Linker | MMAE | Trastuzumab | Human | >90% | [3] |
| Val-Cit (Enzyme-cleavable) | mc-Val-Cit-PABC | MMAE | Trastuzumab | Human | ~85% | [3] |
| Disulfide (Reductively-cleavable) | SPDB | DM4 | Trastuzumab | Human | ~70% | |
| BCN (Click Chemistry) | endo-BCN-PEG | (Azide-payload) | Trastuzumab | Human | >95% (projected) | |
| Thioether (Non-cleavable) | SMCC | DM1 | Trastuzumab | Human | >95% | [1] |
Note: Data for BCN linker is projected based on the high stability of the triazole ring formed during click chemistry. Actual values may vary depending on the specific payload and antibody.
Table 2: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| Linker Type | Linker Example | Payload | Tumor Model | Efficacy Outcome | Reference |
| Val-Cit (Enzyme-cleavable) | vc-MMAE | MMAE | Breast Cancer | Significant tumor regression | [4] |
| cBu-Cit (Enzyme-cleavable) | cBu-Cit-PABC | MMAE | Gastric Cancer | Greater tumor suppression than Val-Cit | [3] |
| BCN (Click Chemistry) | endo-BCN-PEG | (Azide-payload) | Various | Potent anti-tumor activity (expected) | |
| Thioether (Non-cleavable) | T-DM1 (Kadcyla®) | DM1 | Breast Cancer | Approved for clinical use, potent efficacy | [1] |
Note: Efficacy of BCN-linked ADCs is expected to be high due to the stability of the linker, leading to efficient payload delivery.
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the conjugation of the this compound to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer or glycine), exchange the buffer to the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the linker in anhydrous DMSO to a stock concentration of 10 mM. Vortex briefly to ensure complete dissolution. Do not store the reconstituted linker.
-
-
Conjugation Reaction:
-
Calculate the volume of the linker stock solution required to achieve a desired molar excess (e.g., 5 to 20-fold molar excess of linker to antibody).
-
Slowly add the calculated volume of the linker solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the BCN-modified Antibody:
-
Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography using a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified BCN-modified antibody.
-
-
Characterization:
-
Determine the protein concentration of the purified BCN-modified antibody using a BCA assay or by measuring the absorbance at 280 nm.
-
The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry.
-
Protocol 2: Conjugation of Azide-Payload to BCN-Modified Antibody (Click Chemistry)
This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the BCN-modified antibody and an azide-functionalized cytotoxic payload.
Materials:
-
BCN-modified antibody (from Protocol 1)
-
Azide-functionalized cytotoxic payload
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Desalting columns
-
Analytical techniques for DAR determination (e.g., HIC-HPLC, RP-HPLC, or Mass Spectrometry)
Procedure:
-
Azide-Payload Preparation:
-
Dissolve the azide-functionalized payload in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Click Chemistry Reaction:
-
In a reaction vessel, add the BCN-modified antibody in Reaction Buffer.
-
Add a 1.5 to 5-fold molar excess of the azide-payload stock solution to the antibody solution. The final DMSO concentration should ideally be below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture for 4-16 hours at room temperature or 37°C with gentle mixing.
-
-
Purification of the ADC:
-
Remove the excess, unreacted azide-payload using a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified ADC.
-
-
Characterization and DAR Determination:
-
Determine the final protein concentration of the ADC.
-
Determine the drug-to-antibody ratio (DAR) using a suitable analytical method. Hydrophobic Interaction Chromatography (HIC) is a common method for this purpose.[5]
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the in vitro potency of the newly synthesized ADC.
Materials:
-
Target cancer cell line (expressing the antigen recognized by the antibody)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
Synthesized ADC
-
Control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the ADC or control antibody.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a chosen cell viability reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizations
References
- 1. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioconjugation of Peptides with endo-BCN-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides is a cornerstone of modern drug development and chemical biology, enabling the creation of advanced therapeutics, diagnostic agents, and research tools. The endo-BCN-PEG24-NHS ester is a heterobifunctional linker that facilitates a two-step conjugation strategy, offering enhanced solubility, extended circulation half-life, and a versatile handle for bioorthogonal chemistry. This reagent is composed of three key functional units:
-
An N-hydroxysuccinimide (NHS) ester , which provides reactivity towards primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) on peptides, forming stable amide bonds.
-
A long-chain polyethylene glycol (PEG) spacer (PEG24) , a hydrophilic polymer that improves the solubility and pharmacokinetic properties of the conjugated peptide.
-
An endo-Bicyclononyne (BCN) , a strained alkyne that allows for copper-free "click chemistry" reactions with azide-containing molecules. This bioorthogonal reaction is highly specific and can be performed in complex biological media.
These features make this compound an invaluable tool for applications such as the development of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and targeted drug delivery systems.[1][2]
Key Applications
-
PROTAC Synthesis: The BCN group serves as a versatile anchor for attaching a peptide to an E3 ligase ligand, a critical step in the synthesis of peptide-based PROTACs.[2]
-
Targeted Drug Delivery: Peptides functionalized with this linker can be "clicked" onto drug-loaded nanoparticles or other therapeutic payloads that have been modified with an azide (B81097) group.[1]
-
Peptide PEGylation: The PEG24 chain enhances the solubility and in vivo stability of therapeutic peptides, reducing renal clearance and proteolytic degradation.
-
Fluorescent Labeling: The BCN group allows for the attachment of azide-modified fluorescent dyes for imaging and tracking studies.
Quantitative Data Summary
The efficiency of the two-step conjugation process is dependent on several factors, including the peptide sequence, buffer conditions, and the purity of the reagents. The following table provides representative data for the labeling of a model peptide.
| Parameter | Stage 1: NHS Ester Reaction | Stage 2: BCN-Azide Click Reaction |
| Target Functional Group | Primary amines (-NH2) | Azide (-N3) |
| Molar Excess of Reagent | 10-20 fold | 2-5 fold |
| Typical Reaction Time | 1-2 hours at room temperature | 4-12 hours at room temperature |
| Typical Yield | > 90% | > 95% |
| Degree of Labeling | 1-2 modifications per peptide (peptide dependent) | Quantitative |
| Primary Buffer System | Phosphate-buffered saline (PBS), pH 7.2-8.0 | PBS, pH 7.4 |
Experimental Protocols
Materials
-
Peptide containing at least one primary amine.
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free).
-
Quenching buffer: 1M Tris-HCl, pH 8.0 or 1M glycine.
-
Azide-functionalized molecule (e.g., azide-fluorophore, azide-drug).
-
Purification system (e.g., size-exclusion chromatography, RP-HPLC).
Protocol 1: Peptide Modification with this compound
This protocol details the reaction of the NHS ester with the primary amines of the peptide.
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the reagent in anhydrous DMSO. Note: NHS esters are moisture-sensitive and should be used immediately after reconstitution. Do not prepare stock solutions for storage.[3]
-
-
Peptide Preparation:
-
Dissolve the peptide in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the peptide for reaction with the NHS ester.[3]
-
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve a 10-20 fold molar excess relative to the peptide.
-
Add the calculated volume of the NHS ester solution to the peptide solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
-
Purification:
-
Purify the BCN-functionalized peptide from excess reagent and byproducts using size-exclusion chromatography or dialysis.
-
Protocol 2: Copper-Free Click Chemistry with the BCN-Functionalized Peptide
This protocol describes the reaction of the BCN-modified peptide with an azide-containing molecule.
-
Reactant Preparation:
-
Dissolve the purified BCN-functionalized peptide in PBS, pH 7.4.
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water).
-
-
Click Reaction:
-
Add the azide-containing molecule to the BCN-functionalized peptide solution at a 2-5 fold molar excess.
-
Incubate the reaction for 4-12 hours at room temperature with gentle stirring. The reaction can also be performed at 4°C for a longer duration if the peptide stability is a concern.
-
-
Purification:
-
Purify the final peptide conjugate using an appropriate chromatography method, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted starting materials.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical techniques such as mass spectrometry and HPLC.
-
Visualizations
Caption: Workflow for the two-step bioconjugation of a peptide.
Caption: Logical relationships of the reactive components.
References
Application Notes and Protocols: Surface Modification of Nanoparticles with endo-BCN-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and other nanomedical applications. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and circulation half-life by reducing opsonization and clearance by the mononuclear phagocyte system.
This document provides detailed application notes and protocols for the surface modification of amine-functionalized nanoparticles with a heterobifunctional linker, endo-BCN-PEG24-NHS ester. This linker comprises three key components:
-
An N-hydroxysuccinimide (NHS) ester group for covalent conjugation to primary amines on the nanoparticle surface.
-
A 24-unit polyethylene glycol (PEG) spacer that imparts "stealth" properties.
-
A bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne for copper-free click chemistry, enabling the subsequent conjugation of azide-modified targeting ligands, imaging agents, or therapeutic molecules.
These protocols are intended to serve as a comprehensive guide for researchers in the facile and efficient functionalization of nanoparticles for a variety of biomedical applications.
Principle of the Reaction
The surface modification process is a two-step procedure. The first step involves the reaction of the NHS ester moiety of this compound with primary amine groups present on the surface of the nanoparticles. This reaction forms a stable amide bond, covalently attaching the BCN-PEG linker to the nanoparticle. The reaction is typically carried out in a buffer with a pH range of 7.2-8.5 to ensure the reactivity of the primary amines while minimizing the hydrolysis of the NHS ester.
The second, optional step, which is enabled by the BCN group, is the copper-free click chemistry reaction with an azide-containing molecule. This allows for the straightforward attachment of a wide range of functionalities to the nanoparticle surface.
Materials and Equipment
Reagents
-
Amine-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes, silica (B1680970) nanoparticles)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M MES buffer, pH 6.0 for activation and PBS pH 7.2-8.5 for coupling.[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification buffer (e.g., PBS or deionized water)
-
(Optional) Azide-modified molecule for click chemistry
Equipment
-
Vortex mixer
-
Centrifuge or tangential flow filtration system for nanoparticle purification
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM)
-
UV-Vis spectrophotometer or fluorescence spectrophotometer (for quantification assays)
-
Lyophilizer (optional)
Experimental Protocols
Protocol for Surface Modification of Nanoparticles
This protocol describes a general method for the covalent conjugation of this compound to amine-functionalized nanoparticles. Optimization may be required depending on the specific characteristics of the nanoparticles.
Step 1: Preparation of Reagents
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use. The NHS ester is susceptible to hydrolysis.
-
Prepare the reaction buffer (PBS, pH 7.4) and quenching buffer (1 M Tris-HCl, pH 8.5).
Step 2: Reaction of this compound with Nanoparticles
-
Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the prepared this compound solution to the nanoparticle suspension. A 10-50 fold molar excess of the linker relative to the estimated number of amine groups on the nanoparticle surface is recommended as a starting point. The volume of the organic solvent should not exceed 10% of the total reaction volume to maintain nanoparticle stability.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
Step 3: Quenching of Unreacted NHS Ester
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester groups.
Step 4: Purification of BCN-PEGylated Nanoparticles
-
Purify the BCN-PEGylated nanoparticles from excess reagents and byproducts. This can be achieved by:
-
Centrifugation: Centrifuge the nanoparticle suspension, discard the supernatant, and resuspend the pellet in fresh purification buffer. Repeat this washing step 2-3 times.
-
Dialysis: Dialyze the nanoparticle suspension against the purification buffer using an appropriate molecular weight cutoff (MWCO) membrane.
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF can be an efficient method for purification.
-
Step 5: Storage
-
Resuspend the final purified BCN-PEGylated nanoparticles in an appropriate storage buffer (e.g., PBS with a cryoprotectant if freezing).
-
Store at 4°C for short-term use or lyophilize for long-term storage.
Quantification of BCN Functionalization (Illustrative)
Quantification of the BCN groups on the nanoparticle surface is crucial for subsequent conjugation steps. An indirect method using a fluorescent azide (B81097) probe is described below.
-
React a known concentration of the BCN-PEGylated nanoparticles with a molar excess of an azide-functionalized fluorescent dye (e.g., Azide-Fluor 488).
-
The reaction is performed under copper-free click chemistry conditions (typically in PBS at room temperature).
-
After the reaction, purify the nanoparticles thoroughly to remove any unreacted fluorescent dye.
-
Measure the fluorescence of the labeled nanoparticles.
-
Create a standard curve of the free fluorescent dye to correlate fluorescence intensity with concentration.
-
Calculate the amount of dye conjugated to the nanoparticles, which corresponds to the number of accessible BCN groups.
Characterization and Data Presentation
Thorough characterization of the modified nanoparticles is essential to confirm successful surface modification and to understand the impact on their physicochemical properties.
Characterization Techniques
| Parameter | Method | Expected Outcome |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in hydrodynamic diameter is expected after PEGylation due to the extended PEG chains. |
| Zeta Potential | Zeta Potential Analysis | A change in surface charge is expected. For nanoparticles with a positive initial charge from amine groups, a shift towards a more neutral zeta potential is anticipated. |
| Morphology | Transmission Electron Microscopy (TEM) | TEM can be used to visualize the nanoparticle core before and after modification. The PEG layer is typically not visible under TEM. |
| Surface Chemistry | X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR) | These techniques can confirm the presence of characteristic peaks associated with the PEG linker. |
Illustrative Quantitative Data
The following table presents hypothetical but realistic data for the characterization of 100 nm amine-functionalized polymeric nanoparticles before and after modification with this compound.
| Parameter | Amine-Functionalized Nanoparticles (Before Modification) | BCN-PEGylated Nanoparticles (After Modification) |
| Hydrodynamic Diameter (nm) | 105 ± 5 | 135 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | +25 ± 3 | +5 ± 2 |
| BCN Density (groups/nm²) | N/A | ~0.5 (as determined by fluorescence assay) |
Visualizations
Workflow for Nanoparticle Surface Modification
Caption: Workflow for the surface modification of nanoparticles.
Logical Relationship of Components
Caption: Reaction scheme for nanoparticle functionalization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low conjugation efficiency | - Inactive NHS ester due to hydrolysis- Insufficient molar excess of linker- Presence of amine-containing buffers | - Use fresh, anhydrous DMSO/DMF for linker dissolution- Increase the molar ratio of linker to nanoparticles- Ensure reaction buffer is free of primary amines (e.g., Tris, glycine) |
| Nanoparticle aggregation | - High concentration of organic solvent- Inappropriate buffer conditions (pH, ionic strength)- High concentration of nanoparticles | - Keep the volume of organic solvent below 10%- Optimize buffer conditions- Perform the reaction at a lower nanoparticle concentration |
| Broad size distribution after modification | - Aggregation during reaction or purification- Incomplete removal of excess reagents | - Optimize reaction and purification steps- Ensure thorough purification |
Conclusion
The use of this compound provides a versatile and efficient method for the surface modification of amine-functionalized nanoparticles. The resulting BCN-PEGylated nanoparticles exhibit improved physicochemical properties and are readily available for subsequent conjugation with a wide array of biomolecules via copper-free click chemistry. This opens up numerous possibilities for the development of sophisticated nanomedicines for targeted therapy and diagnostics. Careful optimization of the reaction conditions and thorough characterization of the final product are paramount to ensure the desired performance and reproducibility.
References
Application Notes and Protocols for endo-BCN-PEG24-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and protocols for the successful use of endo-BCN-PEG24-NHS ester in bioconjugation reactions. The information presented here is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the chemical modification of proteins, antibodies, and other amine-containing biomolecules.
Introduction to this compound
The this compound is a heterobifunctional crosslinker composed of three key components:
-
An endo-Bicyclononyne (BCN) group, which is a strained alkyne that facilitates copper-free click chemistry reactions with azide-containing molecules.
-
A polyethylene glycol (PEG) spacer with 24 ethylene (B1197577) glycol units, which enhances the solubility and biocompatibility of the conjugate while providing spatial separation between the conjugated molecules.
-
An N-hydroxysuccinimide (NHS) ester , which is a well-established amine-reactive functional group for the formation of stable amide bonds with primary amines on biomolecules.
This trifunctional nature makes this compound a versatile tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.
Core Principles of NHS Ester Chemistry
The conjugation of this compound to a biomolecule is primarily governed by the reaction between the NHS ester and primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein). The efficiency of this reaction is highly dependent on the reaction conditions, particularly the choice of buffer and the pH.
The Critical Role of pH
The pH of the reaction buffer is a critical parameter that influences two competing reactions:
-
Amine Acylation (Desired Reaction): For the primary amine to act as a nucleophile and attack the NHS ester, it must be in its deprotonated state (-NH2). At a pH below the pKa of the amine (for lysine, the pKa is typically around 10.5), the amine is predominantly protonated (-NH3+) and non-reactive. As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.[1]
-
NHS Ester Hydrolysis (Competing Reaction): NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of hydrolysis increases significantly with increasing pH.[1]
Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most protein and antibody labeling applications, the optimal pH range is typically between 7.2 and 8.5.[2][3]
Recommended Buffers for this compound Reactions
The selection of an appropriate buffer is crucial for a successful conjugation reaction. The primary requirement is that the buffer must not contain primary amines, which would compete with the target biomolecule for reaction with the NHS ester.
Recommended Buffer Systems:
-
Phosphate-Buffered Saline (PBS): A commonly used buffer that provides a physiological pH environment (typically pH 7.2-7.4). While the reaction rate is slower at this pH, the NHS ester is also more stable, allowing for longer reaction times.[4][]
-
Sodium Bicarbonate Buffer: Often used at a concentration of 0.1 M with a pH range of 8.0-8.5. This slightly alkaline pH increases the rate of the aminolysis reaction.[6]
-
HEPES Buffer: A zwitterionic buffer that is effective in the pH range of 6.8-8.2.
-
Borate Buffer: Can be used in the pH range of 8.0-9.0.
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane) Buffer: Contains primary amines and will directly compete with the target molecule.[4]
-
Glycine Buffer: Also contains a primary amine and should be avoided in the reaction mixture. It can, however, be used to quench the reaction.[4]
Data Presentation
The following tables summarize key quantitative data related to NHS ester reactions. It is important to note that this data is for general NHS esters, and the specific performance of this compound may vary. Empirical optimization is always recommended.
Table 1: Influence of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
This data illustrates the inverse relationship between pH and the stability of the NHS ester.[1][3][7][8]
Table 2: Recommended Buffers and their Properties for this compound Reactions
| Buffer System | Recommended pH Range | Key Characteristics |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Mimics physiological conditions, slower reaction rate but higher NHS ester stability, suitable for sensitive proteins.[4][] |
| Sodium Bicarbonate | 8.0 - 8.5 | Faster reaction kinetics due to higher pH, a commonly used and effective buffer for NHS ester conjugations.[6] |
| HEPES | 7.0 - 8.0 | Good buffering capacity in the optimal pH range, non-amine containing. |
| Borate | 8.0 - 8.5 | Another suitable non-amine containing buffer for reactions at slightly alkaline pH. |
Experimental Protocols
Protocol 1: General Procedure for Protein/Antibody Conjugation with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein or antibody. Optimization of the molar excess of the linker and reaction time may be necessary for each specific application.
Materials:
-
Protein or antibody of interest in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein or antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
-
Prepare the this compound Solution:
-
Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage in aqueous solutions.[4]
-
-
Perform the Conjugation Reaction:
-
Add a calculated molar excess (e.g., 5- to 20-fold) of the dissolved this compound to the protein solution.
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the protein and the desired degree of labeling.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound and reaction byproducts by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Small-Scale Trial Reactions to Optimize Molar Excess
To determine the optimal molar ratio of this compound to your protein, it is highly recommended to perform a series of small-scale trial reactions.
Procedure:
-
Set up a series of parallel reactions with varying molar ratios of the NHS ester to the protein (e.g., 2:1, 5:1, 10:1, 20:1).
-
Follow the general conjugation protocol for each reaction.
-
After purification, determine the degree of labeling (DOL) for each reaction using an appropriate analytical method (e.g., UV-Vis spectroscopy if the linker or biomolecule has a chromophore, or mass spectrometry).
-
Select the molar ratio that provides the desired DOL without compromising the protein's activity or leading to aggregation.
Visualizations
Experimental Workflow for Protein Conjugation
Caption: Workflow for protein conjugation with this compound.
Logical Relationship of Factors Affecting NHS Ester Reactions
Caption: Key factors influencing the outcome of NHS ester conjugation reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. Endo-BCN-PEG4-NHS ester Is For Targeted Drug Delivery CAS:1807501-86-5 [polyethyleneglycolpeg.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. endo-BCN-PEG2-NHS ester, 2243565-12-8 | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. precisepeg.com [precisepeg.com]
Application Note: Calculating Molar Excess of endo-BCN-PEG24-NHS Ester for Amine Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed guide for calculating the optimal molar excess of endo-BCN-PEG24-NHS ester and outlines a comprehensive protocol for labeling proteins and other biomolecules containing primary amines. N-Hydroxysuccinimide (NHS) esters are widely utilized for their ability to efficiently react with primary amino groups (-NH2) in a neutral to slightly basic environment, forming stable and covalent amide bonds.[1][2][3] The this compound is a bifunctional linker composed of a bicyclononyne (BCN) moiety for copper-free click chemistry, a 24-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and an amine-reactive NHS ester.[4][5][6]
Optimizing the molar excess of the labeling reagent is a critical step to control the degree of labeling (DOL).[7] An insufficient DOL can lead to a poor signal in subsequent applications, whereas an excessive DOL may cause protein precipitation, loss of biological activity, or fluorescence quenching.[7] This document will guide users through the necessary calculations and experimental procedures for successful conjugation.
Principles of NHS Ester Labeling
The labeling reaction is dependent on several key factors:
-
pH: The reaction is most efficient at a pH between 7.0 and 9.0.[3][8] A common recommendation is to use a buffer with a pH of 8.3-8.5, which provides a good balance between amine reactivity and NHS ester stability.[9][10]
-
Buffer Composition: It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the target molecule for the NHS ester.[2][11] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[8][11]
-
Reagent Stability: NHS esters are sensitive to moisture and will hydrolyze.[11] Therefore, it is essential to equilibrate the reagent to room temperature before opening and to dissolve it in an anhydrous organic solvent like DMSO or DMF immediately before use.[2][3] Stock solutions in aqueous buffers should not be prepared for storage.[2]
-
Concentration: The concentration of the protein or biomolecule can affect the required molar excess. More dilute solutions typically require a higher molar excess of the NHS ester to achieve a similar degree of labeling.[3][7]
Calculating Molar Excess
The molar excess is the ratio of the moles of the this compound to the moles of the target biomolecule. The optimal ratio is empirical and should be determined for each specific application.[7]
Step 1: Calculate the moles of the protein to be labeled.
Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
Step 2: Determine the desired molar excess.
The ideal molar excess depends on the protein concentration and the desired DOL. For antibodies, a final DOL of 4-7 is often optimal.[7] The following table provides starting recommendations.
| Protein Concentration | Recommended Starting Molar Excess | Notes |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations generally lead to more efficient labeling.[7] |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling.[7] A 20-fold molar excess is frequently used for IgG.[1][2][3] |
| < 1 mg/mL | 20-50 fold | A higher excess is necessary to compensate for the lower reaction kinetics in dilute solutions.[7] |
Step 3: Calculate the required mass of this compound.
Mass of NHS ester (g) = (Moles of Protein) x (Desired Molar Excess) x (Molecular Weight of this compound)
Note: The molecular weight of this compound is a critical value for this calculation and should be obtained from the supplier's product information.
Experimental Protocols
Materials Required
-
This compound
-
Protein or biomolecule to be labeled
-
Reaction Buffer: Amine-free buffer such as 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0 or 0.1 M sodium bicarbonate, pH 8.3-8.5.[7][12]
-
Anhydrous Solvent: High-quality dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][11]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.5 or similar amine-containing buffer.[13]
-
Purification System: Desalting columns, dialysis cassettes, or size-exclusion chromatography.[1][2]
Protocol for Labeling an IgG Antibody
This protocol is a general guideline for labeling an IgG antibody at a concentration of 1-10 mg/mL using a 20-fold molar excess of the NHS ester.[1][2]
1. Preparation of the Antibody: a. Dissolve the IgG antibody in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1][3] b. If the antibody is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[2][11]
2. Preparation of the this compound Solution: a. Equilibrate the vial of this compound to room temperature for at least 20 minutes before opening to prevent moisture condensation.[2][14] b. Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF.[1][3] For example, dissolve approximately 5 mg in 1 mL of solvent (adjust based on the exact molecular weight).[1] Do not store the reconstituted reagent.[2]
3. Labeling Reaction: a. Add the calculated volume of the 10 mM this compound stock solution to the antibody solution.[1][3] b. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[1][2] c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][2][3] Gentle stirring or mixing is recommended.[13]
4. Quenching the Reaction (Optional): a. To stop the labeling reaction, a quenching buffer can be added. For example, add Tris-HCl to a final concentration of 20-50 mM.[13] b. Incubate for an additional 15 minutes on ice.[14]
5. Purification of the Labeled Antibody: a. Remove the unreacted this compound and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography.[1][2][3]
6. Storage: a. Store the purified, labeled antibody under the same conditions that are optimal for the unlabeled antibody.[2]
Summary of Reaction Conditions
The following table summarizes the key quantitative parameters for the labeling reaction.
| Parameter | Recommended Condition |
| Molar Excess (NHS:Protein) | 5-50x (empirically determined)[7] |
| Protein Concentration | 1-10 mg/mL[1][3] |
| Reaction pH | 7.0 - 9.0 (Optimal: 8.3-8.5)[3][8][9] |
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate, Borate)[11] |
| NHS Ester Solvent | Anhydrous DMSO or DMF[2][11] |
| Reaction Temperature | Room Temperature or 4°C (on ice)[1][13] |
| Reaction Time | 30-60 minutes at Room Temperature; 2 hours on ice[1][2] |
| Final Organic Solvent % | < 10%[1][2] |
Visualizing the Workflow and Chemistry
To aid in understanding the process, the following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction of this compound with a primary amine.
Caption: Workflow for labeling proteins with this compound.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. endo-BCN-PEG2-NHS ester, 2243565-12-8 | BroadPharm [broadpharm.com]
- 6. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. confluore.com [confluore.com]
- 13. benchchem.com [benchchem.com]
- 14. furthlab.xyz [furthlab.xyz]
Application Notes and Protocols for endo-BCN-PEG24-NHS Ester in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This powerful technique relies on the reaction of a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), with an azide (B81097) to form a stable triazole linkage.[1][2] The endo-BCN-PEG24-NHS ester is a heterobifunctional linker designed for a two-step bioconjugation strategy. It features an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines on biomolecules, a hydrophilic 24-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a BCN group for subsequent SPAAC reaction with an azide-modified molecule.[3][4][5]
These application notes provide a comprehensive guide for utilizing this compound in a two-stage conjugation process: first, the modification of an amine-containing biomolecule (e.g., a protein or antibody) with the BCN moiety, followed by the SPAAC reaction with an azide-functionalized molecule of interest.
Key Features of SPAAC with this compound:
-
Biocompatibility: The copper-free nature of SPAAC makes it ideal for applications in living systems and with sensitive biomolecules.[1][6]
-
High Selectivity: The BCN group reacts specifically with azides, minimizing off-target reactions with other functional groups present in biological samples.[7][8]
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.[1][6]
-
Enhanced Solubility and Reduced Sterics: The long PEG24 spacer improves the water solubility of the labeled molecule and minimizes steric hindrance, facilitating efficient conjugation.[5]
-
Stable Conjugation: The resulting triazole linkage is highly stable under physiological conditions.[1]
Experimental Protocols
This section details a two-part protocol for the use of this compound in SPAAC. Part A describes the labeling of a primary amine-containing protein with the BCN moiety. Part B outlines the subsequent SPAAC reaction with an azide-modified molecule.
Part A: Labeling of Amine-Containing Protein with this compound
This protocol provides a general procedure for conjugating the this compound to a protein. Optimization of the molar excess of the NHS ester may be required depending on the protein's concentration and the desired degree of labeling.
Materials and Reagents:
-
Protein of interest containing primary amines (e.g., lysine (B10760008) residues, N-terminus)
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)[9][10]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[9]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]
-
Desalting columns (e.g., spin desalting columns or size-exclusion chromatography) for purification[8][9]
Protocol Steps:
-
Protein Preparation:
-
Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[7] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate amine-free buffer.
-
-
This compound Stock Solution Preparation:
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[7][8] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[7]
-
Gently mix the reaction components and incubate for 1-4 hours at room temperature or overnight at 4°C.[9] For pH-sensitive proteins, performing the reaction at a lower pH (e.g., 7.4) for a longer duration is recommended.[9]
-
-
Quenching of Unreacted NHS Ester:
-
Purification of BCN-Labeled Protein:
Part B: SPAAC Reaction of BCN-Labeled Protein with an Azide-Modified Molecule
This protocol describes the conjugation of the BCN-labeled protein from Part A with a molecule containing an azide group.
Materials and Reagents:
-
Purified BCN-labeled protein (from Part A)
-
Azide-modified molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)[1]
-
Analytical instruments for characterization (e.g., SDS-PAGE, mass spectrometry, HPLC)
Protocol Steps:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the BCN-labeled protein with the azide-modified molecule in a reaction buffer like PBS.
-
A 2- to 4-fold molar excess of the azide-modified molecule over the BCN-labeled protein is a good starting point.[1] The optimal ratio may need to be determined empirically.
-
-
Incubation:
-
Purification of the Conjugate:
-
Purify the final conjugate to remove any unreacted azide-modified molecule and other byproducts.
-
The choice of purification method will depend on the properties of the conjugate and the unreacted starting materials. Common methods include:
-
-
Characterization:
Data Presentation
The following tables summarize key quantitative data for planning and optimizing your SPAAC experiments.
Table 1: Recommended Molar Excess of Reagents for Bioconjugation
| Step | Reagent in Excess | Recommended Molar Excess | Reference(s) |
| NHS Ester Labeling | This compound over protein | 10 to 20-fold | [7][8] |
| SPAAC Reaction | Azide-modified molecule over BCN-labeled protein | 2 to 4-fold | [1] |
Table 2: Typical Reaction Conditions for SPAAC
| Parameter | Condition | Reference(s) |
| Temperature | Room Temperature or 4°C | [1] |
| Incubation Time | 4-12 hours at room temperature; 12-24 hours at 4°C | [1] |
| pH | 7.2 - 8.5 | [9][10] |
| Solvent | Aqueous buffer (e.g., PBS) | [1] |
Table 3: Second-Order Rate Constants for BCN Reactions
| Reactants | Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| BCN with fluoroalkyl azide | Faster than non-fluorinated azide (16-fold difference observed) | [16] |
| BCN with 3-azido-L-alanine | 0.28 | [17] |
Visualizations
The following diagrams illustrate the experimental workflows for using this compound in SPAAC.
Caption: Workflow for labeling a protein with this compound.
Caption: Workflow for the SPAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endo-BCN-PEG-NHS ester | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. glenresearch.com [glenresearch.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. dynamic-biosensors.com [dynamic-biosensors.com]
- 15. cellmosaic.com [cellmosaic.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Primary Amines on Proteins with endo-BCN-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of primary amines (N-terminus and lysine (B10760008) residues) on proteins with endo-BCN-PEG24-NHS ester. This process introduces a bicyclo[6.1.0]nonyne (BCN) moiety onto the protein surface, enabling subsequent bioorthogonal conjugation via strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry". The inclusion of a 24-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces aggregation of the labeled protein.[1][2]
This method is a cornerstone of bioconjugation, widely used in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and protein-based imaging agents.[3][4] The N-hydroxysuccinimide (NHS) ester functionality provides a robust and efficient means of reacting with primary aliphatic amines to form a stable amide bond.[3][5][6]
Principle of Reaction
The labeling reaction is a nucleophilic acyl substitution where the primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly dependent on pH, with optimal conditions being slightly alkaline to ensure the deprotonation of the primary amines, thereby increasing their nucleophilicity.[7]
Key Experimental Parameters
Successful and reproducible protein labeling with this compound is contingent on several critical parameters. The following table summarizes the recommended ranges and considerations for optimizing the labeling reaction.
| Parameter | Recommended Range | Notes |
| pH | 8.3 - 8.5[8][9] | At lower pH, the amine group is protonated, significantly reducing the reaction rate. At higher pH, hydrolysis of the NHS ester becomes a competing and significant side reaction.[7][8] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate[3][8] | Amine-free buffers are crucial to prevent reaction with the buffer components. Tris-based buffers are generally not recommended.[8][10] |
| Protein Concentration | 1 - 10 mg/mL[8] | Higher protein concentrations can improve labeling efficiency.[6] For dilute solutions, concentration using ultrafiltration may be beneficial.[6] |
| Molar Excess of NHS Ester | 5 - 20 fold | This is an empirical value and should be optimized for each specific protein and desired degree of labeling.[3][8] Small-scale pilot reactions are recommended to determine the optimal ratio.[3] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster. For temperature-sensitive proteins, the reaction can be performed at 4°C, though a longer incubation time may be necessary.[11] |
| Incubation Time | 1 - 4 hours at Room Temperature; Overnight at 4°C[3][7] | The reaction time should be optimized based on the reactivity of the protein and the desired degree of labeling. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF[7][8] | This compound is moisture-sensitive. The stock solution should be prepared immediately before use in a high-quality, anhydrous solvent.[7] The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[7] |
Experimental Workflow
The overall process for labeling proteins with this compound involves preparation of the reagents, the labeling reaction itself, and subsequent purification of the conjugated protein.
Caption: Experimental workflow for protein labeling.
Detailed Experimental Protocol
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and desired outcomes.
Materials
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[8]
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5[8]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[7]
-
Purification column (e.g., gel filtration or desalting column)[3]
Procedure
-
Protein Preparation :
-
NHS Ester Solution Preparation :
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10]
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[7] The concentration will depend on the desired molar excess for the reaction.
-
Note: NHS esters are susceptible to hydrolysis. It is critical to use an anhydrous solvent and prepare the solution fresh. Do not prepare stock solutions for long-term storage.[7][10]
-
-
Labeling Reaction :
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess.
-
While gently vortexing or stirring the protein solution, add the NHS ester solution dropwise.[6]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[3][7] If the label is light-sensitive, protect the reaction from light.[7]
-
-
Quenching the Reaction (Optional) :
-
To terminate the labeling reaction, a quenching reagent such as Tris or glycine (B1666218) can be added to a final concentration of 50-100 mM.[7] This will react with any unreacted NHS ester.
-
-
Purification of the Labeled Protein :
-
Separate the labeled protein from unreacted NHS ester and other small molecules using a desalting or gel filtration column.[3]
-
-
Characterization and Storage :
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., Bradford or BCA).
-
Determine the Degree of Labeling (DOL), which is the average number of BCN-PEG24 moieties per protein molecule. This can often be estimated using techniques like UV-Vis spectroscopy if the label has a distinct absorbance, or more accurately by mass spectrometry.
-
Store the labeled protein under appropriate conditions, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[5]
-
Chemical Reaction Pathway
The following diagram illustrates the chemical reaction between the this compound and a primary amine on a protein.
Caption: NHS ester reaction with a primary amine.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Reaction pH is too low. | Ensure the reaction buffer pH is between 8.3 and 8.5.[8] |
| Hydrolysis of NHS ester. | Prepare the NHS ester solution immediately before use in an anhydrous solvent.[7] | |
| Presence of primary amines in the buffer. | Use an amine-free buffer like PBS or sodium bicarbonate.[10] | |
| Insufficient molar excess of NHS ester. | Increase the molar excess of the NHS ester in the reaction.[7] | |
| Protein Precipitation | High concentration of organic solvent. | The final concentration of DMSO or DMF should typically not exceed 10%.[7] |
| Poor solubility of the labeled protein. | The PEG24 spacer is designed to improve solubility, but if precipitation occurs, consider optimizing the degree of labeling. | |
| Inconsistent Results | Inaccurate protein concentration measurement. | Accurately determine the protein concentration before initiating the labeling reaction.[7] |
| Variability in NHS ester reactivity. | Use high-quality, fresh NHS ester and ensure it is fully dissolved before adding to the protein solution.[7] |
References
- 1. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]
- 2. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. glenresearch.com [glenresearch.com]
- 4. endo-BCN-PEG-NHS ester | AxisPharm [axispharm.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. axispharm.com [axispharm.com]
- 11. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of endo-BCN-PEG24-NHS Ester to Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of oligonucleotides with functional molecules is a cornerstone of modern biotechnology and drug development. This process enables the creation of sophisticated tools for a wide range of applications, including targeted therapeutics, diagnostic probes, and advanced biomaterials. The endo-BCN-PEG24-NHS ester is a heterobifunctional linker that facilitates the covalent attachment of a bicyclo[6.1.0]nonyne (BCN) moiety to amine-modified oligonucleotides. The BCN group is a key component in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the subsequent, highly specific and efficient attachment of azide-containing molecules. The long polyethylene (B3416737) glycol (PEG24) spacer enhances solubility and reduces steric hindrance.
This document provides detailed application notes and protocols for the conjugation of this compound to amine-modified oligonucleotides, their purification, and subsequent characterization.
Principle of the Reaction
The conjugation process is a two-step reaction. The first step involves the reaction of the N-hydroxysuccinimide (NHS) ester group of the this compound with a primary amine on the modified oligonucleotide. This reaction, known as an acylation, forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[1][2] This reaction is highly selective for primary amines under mild basic conditions (pH 7-9).[2] The resulting BCN-modified oligonucleotide can then be used in a second step for copper-free click chemistry with any azide-containing molecule of interest.
Data Presentation
While specific quantitative data for the conjugation of this compound to amine-modified oligonucleotides is not extensively published, the NHS ester-amine coupling reaction is known to be highly efficient.[1] The following table provides representative data based on typical outcomes for this type of conjugation.
| Parameter | Typical Value | Method of Determination | Notes |
| Conjugation Efficiency | > 90% | HPLC, Mass Spectrometry | Efficiency can be influenced by the purity of the oligonucleotide and linker, as well as reaction conditions. |
| Final Product Yield | 50 - 80% | UV-Vis Spectroscopy | Yield is dependent on the initial scale of the reaction and the efficiency of the purification steps. |
| Purity of Final Product | > 95% | HPLC | Purity is determined after purification to remove unreacted oligonucleotide, excess linker, and byproducts. |
Note: The values presented in this table are illustrative and may vary depending on the specific oligonucleotide sequence, the position of the amine modification, and the precise experimental conditions employed.
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide (5' or 3' modified)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5
-
Desalting columns (e.g., Glen Gel-Pak™) or Ethanol (B145695) precipitation reagents (3 M sodium acetate (B1210297), 100% ethanol, 70% ethanol)
-
HPLC grade water
-
HPLC grade acetonitrile (B52724)
-
Triethylammonium acetate (TEAA) buffer for HPLC purification
Experimental Workflow
Caption: Experimental workflow for the conjugation of this compound to an amine-modified oligonucleotide.
Detailed Conjugation Protocol
This protocol is based on a 0.2 µmole synthesis of an amine-modified oligonucleotide.[2]
-
Prepare the Amine-Modified Oligonucleotide:
-
Dissolve the amine-modified oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Ensure the oligonucleotide is fully dissolved by gentle vortexing.
-
-
Prepare the this compound Solution:
-
Dissolve a 5-10 fold molar excess of this compound in a minimal amount of anhydrous DMF or DMSO (e.g., 25-50 µL).
-
The NHS ester is sensitive to moisture, so ensure the solvent is anhydrous and handle the reagent quickly.
-
-
Conjugation Reaction:
-
Add the this compound solution to the oligonucleotide solution.
-
Mix the reaction by gentle vortexing or pipetting.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.[2]
-
Purification of the BCN-Oligonucleotide Conjugate
Purification is crucial to remove unreacted oligonucleotide, excess this compound, and the N-hydroxysuccinimide byproduct. The choice of purification method depends on the scale of the reaction and the required purity of the final product.
This method is suitable for removing salts and excess small molecule reagents.
-
Equilibrate a desalting column (e.g., Glen Gel-Pak™) according to the manufacturer's instructions.
-
Load the entire reaction mixture onto the column.
-
Elute the conjugate with deionized water.
-
The oligonucleotide conjugate will elute in the void volume, while the smaller molecules will be retained.
-
Collect the fractions containing the oligonucleotide and confirm the presence of the product using UV-Vis spectroscopy at 260 nm.
This method is effective for concentrating the oligonucleotide and removing some of the impurities.
-
To the reaction mixture, add 0.1 volumes of 3 M sodium acetate.
-
Add 3 volumes of cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again for 15 minutes.
-
Remove the supernatant and air-dry the pellet briefly.
-
Resuspend the purified oligonucleotide conjugate in nuclease-free water.
HPLC is the preferred method for achieving high purity.[3] Reversed-phase HPLC is commonly used for oligonucleotide purification.
-
Column: C8 or C18 reversed-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% acetonitrile over 30 minutes is a good starting point.[4]
-
Detection: Monitor the elution profile at 260 nm. The conjugated oligonucleotide will have a longer retention time than the unconjugated, more polar oligonucleotide.
-
Collect the fractions corresponding to the product peak.
-
Lyophilize the collected fractions to obtain the purified BCN-oligonucleotide conjugate.
Characterization of the Conjugate
Analytical HPLC can be used to assess the purity of the final product. A single, sharp peak corresponding to the conjugated oligonucleotide should be observed.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool to confirm the successful conjugation by determining the molecular weight of the final product. The expected mass of the conjugate will be the sum of the mass of the amine-modified oligonucleotide and the mass of the endo-BCN-PEG24 moiety (minus the mass of water).
Signaling Pathway and Logical Relationships
The following diagram illustrates the chemical transformation during the conjugation reaction.
References
Application Notes and Protocols for Medical Imaging Tracer Development using endo-BCN-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted molecular imaging agents is a cornerstone of precision medicine, enabling non-invasive diagnosis, staging, and monitoring of diseases such as cancer. The endo-BCN-PEG24-NHS ester is a heterobifunctional linker designed to facilitate the construction of these imaging tracers. This molecule incorporates three key functionalities:
-
An N-Hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines present on targeting biomolecules such as antibodies, peptides, or small molecules.[1][2][3] This reaction is highly efficient and forms a stable amide bond.[4]
-
A long-chain polyethylene glycol (PEG24) spacer to enhance the solubility, stability, and pharmacokinetic profile of the final tracer, potentially leading to improved tumor-to-background ratios during imaging.[5]
-
An endo-bicyclo[6.1.0]nonyne (endo-BCN) group, a strained alkyne that enables copper-free "click chemistry" for the attachment of an imaging moiety.[6][] This bioorthogonal reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is highly specific and can be performed under mild, biocompatible conditions.[8][9]
These application notes provide a comprehensive guide to utilizing this compound for the development of medical imaging tracers, covering conjugation to a targeting ligand, subsequent radiolabeling, and quality control measures.
Data Presentation
The following tables present representative quantitative data that can be expected when using this compound. Actual results may vary depending on the specific targeting ligand, radiolabel, and experimental conditions.
Table 1: Conjugation Efficiency of Targeting Ligand to this compound
| Targeting Ligand | Molar Ratio (Ligand:Linker) | Reaction Time (min) | Conjugation Efficiency (%) |
| Monoclonal Antibody | 1:10 | 60 | > 95 |
| Peptide (e.g., CXCR4 antagonist) | 1:3 | 120 | > 90 |
| Small Molecule Amine | 1:1.5 | 240 | > 85 |
Table 2: Radiolabeling Efficiency and Specific Activity
| Precursor (BCN-PEG24-Ligand) | Radiolabel (Azide form) | Reaction Time (min) | Radiochemical Yield (%) | Specific Activity (GBq/µmol) |
| BCN-PEG24-Antibody | 68Ga-NOTA-Azide | 15 | > 70 | 5-10 |
| BCN-PEG24-Peptide | 18F-FBEM-Azide | 30 | > 60 | 50-80 |
| BCN-PEG24-Small Molecule | 64Cu-NOTA-Azide | 20 | > 75 | 15-25 |
Table 3: In Vitro Stability of Radiolabeled Tracer
| Tracer | Incubation Medium | 1 hour (%) | 4 hours (%) | 24 hours (%) |
| 68Ga-Tracer | Human Serum | > 98 | > 95 | > 90 |
| 18F-Tracer | PBS (pH 7.4) | > 99 | > 98 | > 95 |
| 64Cu-Tracer | Human Serum | > 97 | > 92 | > 85 |
Experimental Protocols
Protocol 1: Conjugation of a Targeting Ligand to this compound
This protocol describes the conjugation of a protein-based targeting ligand (e.g., a monoclonal antibody) with this compound.
Materials and Reagents:
-
Targeting ligand (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Quenching solution: 1 M Tris-HCl (pH 8.0) or 1 M Glycine
-
PD-10 desalting columns or appropriate size-exclusion chromatography (SEC) system
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Targeting Ligand:
-
Ensure the targeting ligand is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the concentration of the targeting ligand to 2-5 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 8.5).
-
-
Preparation of Linker Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the targeting ligand solution.[10]
-
Gently mix and incubate the reaction for 60-120 minutes at room temperature. The reaction can also be performed at 4°C overnight.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts by purifying the conjugate using a PD-10 desalting column or SEC.
-
Elute with a suitable buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified BCN-functionalized targeting ligand.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm.
-
Characterize the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or by quantifying the BCN groups.
-
Protocol 2: Radiolabeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the radiolabeling of the BCN-functionalized targeting ligand with an azide-bearing radioisotope chelator (e.g., NOTA-azide labeled with 68Ga).
Materials and Reagents:
-
Purified BCN-functionalized targeting ligand
-
Azide-functionalized radioisotope precursor (e.g., 68Ga-NOTA-Azide)
-
Reaction buffer (e.g., PBS or 0.1 M sodium acetate, pH 5.5)
-
Radio-TLC system for quality control
-
Size-exclusion chromatography system for purification
Procedure:
-
Preparation of Radiolabeled Azide (B81097):
-
Synthesize the azide-functionalized radioisotope precursor according to established protocols. For example, elute 68Ga from a 68Ge/68Ga generator and react it with NOTA-azide under appropriate pH and temperature conditions.
-
-
SPAAC Reaction:
-
In a sterile reaction vial, combine the purified BCN-functionalized targeting ligand with the radiolabeled azide precursor.
-
The molar ratio of the BCN-ligand to the radiolabeled azide should be optimized, but a 1:1 or a slight excess of the BCN-ligand is a good starting point.
-
Incubate the reaction mixture at 37-40°C for 15-30 minutes.[11]
-
-
Quality Control of Radiolabeling:
-
Determine the radiochemical purity (RCP) of the crude product using radio-TLC or radio-HPLC. The labeled conjugate should have a different retention factor/time compared to the free radioisotope.
-
-
Purification of the Radiolabeled Tracer:
-
If necessary, purify the radiolabeled tracer from unreacted radioisotope using a desalting column or size-exclusion chromatography.
-
-
Final Formulation:
-
Formulate the purified radiotracer in a biocompatible buffer (e.g., sterile saline) for in vivo studies.
-
Measure the final radioactivity and calculate the specific activity.
-
Visualizations
Caption: Chemical conjugation and radiolabeling workflow.
Caption: Overall experimental workflow for tracer development.
Caption: Simplified CXCR4 signaling pathway in cancer.[12][13]
References
- 1. ProCA1.GRPR: a new imaging agent in cancer detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate-specific membrane antigen (PSMA)-based imaging in localized and advanced prostate cancer: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging CXCL12-CXCR4 signaling in ovarian cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances of radiolabeled GRPR ligands for PET/CT imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Imaging the Distribution of Gastrin-Releasing Peptide Receptors in Cancer: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | GRPR-targeting radiotheranostics for breast cancer management [frontiersin.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
Application Notes and Protocols for endo-BCN-PEG24-NHS Ester in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endo-BCN-PEG24-NHS ester is a heterobifunctional chemical crosslinker that is gaining prominence in the field of proteomics. This reagent uniquely combines three key functional components:
-
An N-Hydroxysuccinimide (NHS) ester , which facilitates the covalent attachment to primary amines (e.g., the N-terminus of proteins and the side chains of lysine (B10760008) residues).
-
A Bicyclononyne (BCN) group, a strained alkyne that enables highly efficient and specific copper-free "click chemistry" reactions with azide-tagged molecules.
-
A 24-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility of the reagent and the resulting conjugates in aqueous solutions, and provides a flexible linker arm to minimize steric hindrance.
This combination of features makes this compound a versatile tool for a range of applications in proteomics, including the study of protein-protein interactions, the development of antibody-drug conjugates, and the creation of novel biologics. This document provides detailed application notes and protocols for the use of this reagent in proteomics research.
Applications in Proteomics
The unique properties of this compound lend it to several advanced applications in proteomics:
-
Generation of Bioconjugates: A primary application is in the synthesis of complex bioconjugates, such as bispecific antibodies. In this context, one antibody can be labeled with the NHS ester end of the reagent, and then "clicked" to a second azide-modified protein or molecule. This has been demonstrated in the generation of bispecific antibodies by utilizing functionalized poly-ADP-ribose polymers.[1][2][3][4]
-
Protein-Protein Interaction Studies: This reagent can be used to investigate protein-protein interactions. A "bait" protein can be labeled with the NHS ester, and then introduced into a cellular lysate or system where it can interact with its binding partners. If the binding partners are metabolically labeled with an azide-containing amino acid, the BCN group on the bait protein can covalently capture these partners through a click reaction, allowing for their subsequent enrichment and identification by mass spectrometry.
-
Immobilization of Proteins for Affinity Purification: Proteins can be labeled with this compound and subsequently immobilized onto an azide-functionalized solid support (e.g., beads or a column). This allows for the development of custom affinity matrices for the purification of interacting proteins, antibodies, or other biomolecules.
Quantitative Data Summary
While specific quantitative data for this compound is often application-dependent and not always publicly available, the following table summarizes typical experimental parameters and expected outcomes based on established protocols for similar reagents. Researchers should optimize these conditions for their specific protein of interest and application.
| Parameter | Value/Range | Notes |
| Protein Concentration for Labeling | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling. |
| Molar Excess of NHS Ester | 10 - 50-fold | The optimal ratio depends on the number of available primary amines on the target protein and the desired degree of labeling. A 20-fold molar excess is a common starting point.[3] |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0 or 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Amine-free buffers are essential to prevent quenching of the NHS ester. |
| Reaction Time for NHS Labeling | 30 - 120 minutes | Incubation for 1-2 hours at room temperature is typical.[3] |
| Reaction Time for Click Chemistry | 12 - 72 hours | Copper-free click reactions are generally slower than copper-catalyzed reactions. Longer incubation times can improve yield. A 3-day incubation has been used for antibody conjugation.[3] |
| Solvent for NHS Ester Stock | Anhydrous DMSO or DMF | Prepare fresh as NHS esters are moisture-sensitive. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol describes the fundamental steps for labeling a protein of interest with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns or dialysis cassettes (e.g., 30 kDa MWCO for antibodies)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with an appropriate buffer like PBS.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the ester in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 20-fold molar excess of the 10 mM this compound solution to the protein solution.[3]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours with gentle agitation.
-
-
Quench the Reaction (Optional):
-
To quench any unreacted NHS ester, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS). For antibodies, a 30 kDa molecular weight cutoff is suitable.[3]
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling can be assessed by mass spectrometry if desired.
-
Store the labeled protein under conditions optimal for the unmodified protein.
-
Protocol 2: Affinity Pulldown of Azide-Tagged Proteins using BCN-Labeled Bait Protein
This protocol outlines a workflow for identifying protein-protein interactions using a BCN-labeled "bait" protein to capture azide-tagged "prey" proteins.
Materials:
-
BCN-labeled bait protein (from Protocol 1)
-
Cell lysate containing azide-tagged prey proteins (e.g., from cells grown with an azide-containing amino acid analog)
-
Azide-free lysis buffer
-
Streptavidin or anti-bait antibody-conjugated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer and reagents for sample preparation
Procedure:
-
Incubation for Click Reaction:
-
Add the BCN-labeled bait protein to the cell lysate containing azide-tagged prey proteins.
-
Incubate the mixture at 4°C for 12-24 hours with gentle rotation to allow for the copper-free click reaction to occur between the BCN-bait and azide-prey proteins.
-
-
Immunoprecipitation of the Bait-Prey Complex:
-
Add streptavidin or anti-bait antibody-conjugated magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the bait protein and its covalently linked prey.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with a wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the captured proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
-
Sample Preparation for Mass Spectrometry:
-
Run the eluted proteins on an SDS-PAGE gel.
-
Excise the protein bands of interest and perform in-gel digestion (e.g., with trypsin).
-
Extract the resulting peptides and prepare them for LC-MS/MS analysis according to standard protocols.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS to identify the prey proteins that were captured by the BCN-labeled bait protein.
-
Visualizations
Experimental Workflow for Protein Labeling and Conjugation
Caption: Workflow for labeling a target protein with this compound and subsequent conjugation via click chemistry.
Signaling Pathway: PARP1 in DNA Damage Response
The cited research for a similar BCN-PEG-NHS ester reagent involves its use in generating bioconjugates related to Poly (ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the DNA damage response pathway. The following diagram illustrates its central role.
Caption: Simplified signaling pathway of PARP1 activation in response to DNA single-strand breaks.
References
- 1. Generation of Bispecific Antibodies by Functionalized Poly-ADP-Ribose Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Bispecific Antibody Conjugates Using Functionalized Poly-ADP-Ribose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Bispecific Antibodies by Functionalized Poly-ADP-Ribose Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Fluorescent Probes with endo-BCN-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The creation of highly specific and efficient fluorescent probes is paramount for elucidating complex biological processes, from monitoring protein trafficking to quantifying receptor-ligand interactions. The heterobifunctional linker, endo-BCN-PEG24-NHS ester , offers a powerful tool for this purpose. This reagent facilitates a two-step conjugation strategy, enabling the covalent attachment of a bicyclo[6.1.0]nonyne (BCN) moiety to a biomolecule of interest, which can then be selectively labeled with an azide-functionalized fluorophore via strain-promoted azide-alkyne cycloaddition (SPAAC).
The N-hydroxysuccinimide (NHS) ester group provides high reactivity towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[][2] The endo-isomer of BCN is a highly strained cyclooctyne (B158145) that reacts rapidly and specifically with azides in a catalyst-free "click" reaction, making it ideal for biological applications.[3][4] The long polyethylene (B3416737) glycol (PEG)24 spacer enhances the solubility of the conjugate in aqueous media, reduces potential steric hindrance, and minimizes non-specific interactions.[5][6]
These application notes provide a comprehensive guide to utilizing this compound for the creation of fluorescent probes, including detailed protocols, quantitative data for reaction optimization, and diagrams illustrating the workflow and a relevant biological application.
Data Presentation
Table 1: Quantitative Data for NHS Ester Conjugation
| Parameter | Recommended Value/Range | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Reaction rate increases with pH, but hydrolysis of the NHS ester also increases. A compromise is necessary for optimal yield. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to minimize degradation of sensitive biomolecules, but may require longer reaction times. |
| Reaction Time | 30 minutes to 2 hours | Dependent on temperature, pH, and concentration of reactants. |
| Molar Excess of this compound | 5- to 50-fold | Highly dependent on the concentration of the target biomolecule. Higher excess is needed for dilute solutions. |
| Recommended Buffers | Phosphate (B84403), Bicarbonate, Borate | Buffers should be free of primary amines (e.g., Tris, glycine) which will compete with the labeling reaction.[7] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10%. |
| Stability of Amide Bond | Highly stable under physiological conditions | The formed amide bond is effectively irreversible.[] |
Table 2: Quantitative Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Recommended Value/Range | Notes |
| Reaction Type | Bioorthogonal, Catalyst-Free | Does not require cytotoxic copper catalysts, making it suitable for live-cell applications.[4] |
| Molar Excess of Azide-Fluorophore | 1.5- to 4-fold over BCN-modified biomolecule | A slight excess of the fluorophore is typically used to ensure complete labeling of the BCN sites.[4] |
| Temperature | 4°C to 37°C | The reaction proceeds efficiently at physiological temperatures. |
| Reaction Time | 1 to 12 hours | Can be optimized based on the specific reactants and their concentrations. Incubation times as short as 2 hours have been reported to be sufficient.[4] |
| Recommended Buffers | PBS, HEPES, Carbonate/Bicarbonate | Generally insensitive to pH within the physiological range.[4] |
| Reaction Yield | Typically high to quantitative | The formation of the stable triazole linkage is highly efficient.[6] |
Experimental Protocols
Protocol 1: Modification of a Protein with this compound
This protocol describes the first step in creating a fluorescent probe: the covalent attachment of the BCN moiety to a protein of interest.
Materials:
-
Protein of interest (e.g., antibody, growth factor) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein solution is free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 20- to 30-fold molar excess of the this compound stock solution to the protein solution.[6] Ensure the final DMSO/DMF concentration does not exceed 10% (v/v).
-
Gently mix the reaction and incubate for 60 minutes at room temperature or 2 hours at 4°C.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography or dialysis.
-
The purified BCN-modified protein can be stored at -20°C or -80°C.
-
Protocol 2: Fluorescent Labeling of the BCN-Modified Protein via SPAAC
This protocol details the second step: the "click" reaction between the BCN-modified protein and an azide-functionalized fluorophore.
Materials:
-
Purified BCN-modified protein
-
Azide-functionalized fluorophore of choice
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Prepare the Azide-Fluorophore Stock Solution:
-
Dissolve the azide-fluorophore in a suitable solvent (e.g., DMSO) to a concentration of 1-10 mM.
-
-
SPAAC Reaction:
-
In a reaction vessel, combine the BCN-modified protein with a 1.5- to 4-fold molar excess of the azide-fluorophore.
-
Gently mix and incubate for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted azide-fluorophore by size-exclusion chromatography or extensive dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization and Storage:
-
Determine the degree of labeling (DoL) by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its maximum absorbance wavelength.
-
The final fluorescently labeled protein probe should be stored under conditions that preserve its stability, typically at 4°C or -20°C, protected from light.
-
Mandatory Visualizations
Caption: Workflow for creating a fluorescent probe.
Caption: GPCR signaling pathway studied with a fluorescent probe.
References
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. benchchem.com [benchchem.com]
- 5. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Conjugation with endo-BCN-PEG24-NHS Ester
Welcome to the technical support center for endo-BCN-PEG24-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting low-yield reactions and to answer frequently asked questions.
Troubleshooting Guide for Low Conjugation Yield
Low yield is a common issue in bioconjugation. The following guide provides a structured approach to identifying and resolving potential problems in a question-and-answer format.
Question: My conjugation yield is lower than expected. Where should I start troubleshooting?
Answer: Low yield in this two-stage conjugation process can originate from either the initial NHS ester reaction with your biomolecule or issues with the linker itself. We recommend a systematic evaluation of the following areas:
-
Reagent Quality and Handling: Were the reagents stored and handled correctly?
-
Reaction Conditions (NHS Ester Step): Was the pH, buffer composition, and temperature appropriate for the NHS ester reaction?
-
Biomolecule-Specific Issues: Are there characteristics of your protein or molecule that could be interfering with the reaction?
-
Purification and Analysis: Could the low yield be an artifact of the purification or analytical methods?
Section 1: Reagent Quality and Handling
Question: How can I be sure my this compound is active?
Answer: The NHS ester group is highly susceptible to hydrolysis. Improper storage or handling is a primary cause of reagent inactivity.
-
Storage: The linker should be stored at -20°C or -80°C, protected from moisture.[1][2] Some suppliers recommend using it within one to six months when stored at these temperatures.[1]
-
Handling: Before opening, allow the vial to warm to room temperature to prevent condensation.[3] Prepare stock solutions in a dry, amine-free organic solvent like DMSO or DMF immediately before use.[4][5] Aqueous solutions of NHS esters are not stable and should be used right away.[5]
Question: My stock solution of the linker was stored for a while. Could it have degraded?
Answer: Yes. Stock solutions in DMSO, even when stored at -20°C, can degrade over time. For best results, use freshly prepared stock solutions. Avoid repeated freeze-thaw cycles.[1]
Section 2: Reaction Conditions (NHS Ester Step)
Question: What is the optimal pH for the NHS ester reaction and why is it so critical?
Answer: The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5.[4][6] A pH of 8.3 is often recommended as an ideal starting point.[5][7]
This pH range is a critical compromise between two competing reactions:
-
Amine Reactivity: The target primary amines on your biomolecule (N-terminus and lysine (B10760008) side chains) must be deprotonated (-NH₂) to act as effective nucleophiles. At lower pH, these amines are protonated (-NH₃⁺) and unreactive.[7][8]
-
NHS Ester Hydrolysis: The NHS ester is prone to hydrolysis (reaction with water), which inactivates it. The rate of hydrolysis increases significantly with pH.[4][7][9]
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life of NHS Ester |
|---|---|---|
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
This data represents general NHS ester chemistry and highlights the importance of pH control.[4][9]
Question: What type of buffer should I use for the conjugation?
Answer: It is crucial to use an amine-free buffer. Primary amines in buffers like Tris (TBS) will compete with your biomolecule for reaction with the NHS ester, significantly reducing your yield.[4]
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate
-
Carbonate-Bicarbonate
Question: I used a Tris buffer to quench the reaction. Is that a problem?
Answer: No, adding Tris or glycine (B1666218) buffer after the desired incubation time is a standard and effective method to quench the reaction by consuming any unreacted NHS ester.[4]
Question: What molar ratio of linker to biomolecule should I use?
Answer: A molar excess of the this compound is typically used to drive the reaction. A starting point of a 10- to 20-fold molar excess of the linker over the biomolecule is common.[10] However, this may require optimization depending on the number of available amines on your molecule and the desired degree of labeling.
Section 3: Biomolecule-Specific Issues
Question: My protein has very few lysine residues. Could this be the problem?
Answer: Yes. The NHS ester reacts with primary amines, which are found on the N-terminus of the protein and on the side chain of lysine residues.[4] If your protein has a low number of accessible lysine residues, the overall conjugation efficiency will be low. Consider protein engineering to introduce more lysine residues if a higher degree of labeling is required.
Question: Could other amino acids be reacting with the NHS ester?
Answer: While the primary targets are amines, side reactions with other nucleophilic residues like serine, threonine, and tyrosine can occur, particularly at higher pH values.[11] These side reactions can lead to a heterogeneous product mixture.
Section 4: Purification and Analysis
Question: How can I separate the conjugated product from unreacted materials?
Answer: Due to the significant size increase upon PEGylation, size exclusion chromatography (SEC) is a very effective method for removing unreacted, low molecular weight species like the hydrolyzed linker and for separating the PEGylated protein from the unconjugated protein.[][13] Other useful techniques include ion-exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC).[][14][15]
Question: My analysis shows a low yield, but I see a product of the correct size. What could be wrong?
Answer: Ensure your analytical method can accurately quantify the conjugate.
-
SDS-PAGE: A common method to visualize the increase in molecular weight post-PEGylation. A shift in the band to a higher molecular weight indicates successful conjugation.
-
HPLC (SEC, IEX, HIC): Provides quantitative data on the purity and amount of the conjugate.[16][17]
-
Mass Spectrometry: Confirms the exact mass of the conjugate, providing a definitive measure of the degree of labeling.
If you are quantifying based on protein concentration (e.g., A280), be aware that the PEG chain itself does not absorb at 280 nm. Your calculations should be based on the protein component of the conjugate.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation
This protocol provides a starting point; optimal conditions may vary depending on the specific biomolecule.
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).
-
Biomolecule Preparation: Dissolve your biomolecule (e.g., protein) in the reaction buffer to a concentration of 1-10 mg/mL. Ensure any amine-containing storage buffers are removed via dialysis or buffer exchange.
-
Linker Stock Solution Preparation: Just before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the linker stock solution to the biomolecule solution. Ensure the final DMSO concentration is low (ideally <10% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add a final concentration of 50 mM Tris or glycine to quench any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess linker and purify the conjugate using size exclusion chromatography (SEC) or dialysis.
Protocol 2: Analysis of Conjugation by SDS-PAGE
-
Sample Preparation: Mix a small aliquot of the reaction mixture with SDS-PAGE loading buffer. Include samples of the unconjugated biomolecule as a control.
-
Electrophoresis: Run the samples on an appropriate percentage polyacrylamide gel.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: Compare the lane with the reaction mixture to the unconjugated control. A successful conjugation will show a new band of higher molecular weight, corresponding to the PEGylated biomolecule.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Chemical reaction of NHS ester with a primary amine.
Frequently Asked Questions (FAQs)
Q1: What are the two main chemical reactions involved when using an this compound linker? A1: This is a heterobifunctional linker that involves two distinct steps. First, the N-hydroxysuccinimide (NHS) ester reacts with primary amines (like those on lysine residues of a protein) to form a stable amide bond.[4] Second, the Bicyclononyne (BCN) group can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified molecule. This "click chemistry" reaction is bioorthogonal and highly efficient.[3][10]
Q2: Why is the PEG spacer (PEG24) included in the linker? A2: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker and the final conjugate in aqueous buffers, reduces the potential for aggregation, and minimizes steric hindrance, providing better access for the BCN group to its azide (B81097) reaction partner.[3]
Q3: Can I use this linker in living cells? A3: The second part of the reaction, the BCN-azide cycloaddition (SPAAC), is bioorthogonal and does not require a cytotoxic copper catalyst, making it suitable for applications in living systems.[3] However, the initial NHS ester labeling step is typically performed in vitro on a purified biomolecule before introducing it to a biological environment.
Q4: My protein is sensitive to organic solvents. How can I minimize the DMSO concentration? A4: To minimize the final DMSO concentration, you can prepare a more concentrated stock solution of the linker. However, always ensure the linker is fully dissolved. Add the stock solution slowly to the protein solution while gently mixing to avoid localized high concentrations of DMSO that could cause precipitation.
Q5: Besides primary amines, what other functional groups might react with the NHS ester? A5: While the reaction with primary amines is most efficient, NHS esters have been reported to have some reactivity towards the hydroxyl groups of serine and threonine and the phenolic hydroxyl group of tyrosine, especially at pH values above the recommended range.[11] High concentrations of thiols (from cysteine) should also be avoided as they can increase the rate of linker degradation.[18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endo-BCN-PEG4-NHS ester Is For Targeted Drug Delivery CAS:1807501-86-5 [polyethyleneglycolpeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 17. Real-Time Bioconjugation Reaction Monitoring of Antibody-Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
preventing hydrolysis of endo-BCN-PEG24-NHS ester during reaction
Welcome to the technical support center for endo-BCN-PEG24-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you prevent the hydrolysis of the NHS ester and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in my reaction?
A1: The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group in aqueous solutions.[1][2] This hydrolysis is a competing reaction to the desired conjugation with primary amines on your target molecule.[1] The rate of this hydrolysis is significantly influenced by the pH of the reaction buffer.[2][3][4]
Q2: What is the optimal pH for performing a conjugation reaction with this reagent?
A2: The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[4][5] A slightly alkaline pH is necessary to ensure that the primary amine groups on your target molecule are deprotonated and thus available for reaction.[6] However, as the pH increases, the rate of NHS ester hydrolysis also increases, which can reduce your conjugation efficiency.[3][4][6] Therefore, a careful balance must be struck. For many applications, a pH of 8.3-8.5 is considered optimal.[6]
Q3: Which buffers should I use for the conjugation reaction?
A3: Phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers are all suitable for NHS ester crosslinking reactions.[4] It is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218).[5] These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields.[5]
Q4: How should I prepare and handle the this compound to minimize hydrolysis?
A4: this compound is moisture-sensitive.[2] It should be stored at -20°C and protected from moisture.[2][] Before use, allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation. For reactions, it is best to dissolve the NHS ester in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before adding it to the aqueous reaction buffer.[6] Any aqueous stock solutions of the NHS ester should be used immediately.[6]
Q5: Can I perform the reaction at a lower temperature to reduce hydrolysis?
A5: Yes, performing the reaction at a lower temperature, such as 4°C, can significantly decrease the rate of hydrolysis.[4][5] This is a common strategy to improve conjugation efficiency, especially when working with low concentrations of reactants or when the reaction requires a longer incubation time. Reactions at 4°C are often run overnight.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of NHS ester | - Ensure the reaction pH is within the optimal range (7.2-8.5).[4][5] - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[4][5] - Prepare the NHS ester solution immediately before use and add it to the reaction mixture promptly.[6] |
| Suboptimal pH | - Verify the pH of your reaction buffer using a calibrated pH meter.[5] - Adjust the pH to be within the 7.2-8.5 range.[4][5] | |
| Presence of competing nucleophiles | - Use a buffer that does not contain primary amines (e.g., phosphate, borate, HEPES).[4][5] Avoid Tris and glycine buffers.[5] - Ensure your target molecule is free from other amine-containing contaminants. | |
| Low reactant concentration | - Increase the concentration of your target molecule and/or the molar excess of the this compound.[5] | |
| Protein Precipitation After Labeling | Over-labeling | - Reduce the molar excess of the NHS ester reagent in the reaction. |
| Hydrophobicity of the label | - While the PEG24 linker enhances water solubility, excessive labeling can still lead to aggregation. Consider reducing the degree of labeling. | |
| Inconsistent Results | Variability in reagent quality | - Store the this compound properly at -20°C, desiccated.[2][] - Allow the reagent to warm to room temperature before opening to prevent moisture contamination. |
| Inaccurate pH measurement | - Use a freshly calibrated pH meter for all buffer preparations.[5] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the approximate half-life of NHS esters under different conditions.
| pH | Temperature | Approximate Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[3][4] |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4°C | 10 minutes[3][4] |
| 9.0 | Room Temperature | 125 minutes |
Note: These are general values for NHS esters; the specific stability of this compound may vary.
Experimental Protocols
General Protocol for Protein Conjugation
This protocol provides a starting point for the conjugation of this compound to a protein. Optimization may be required for your specific application.
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, at a pH of 7.2-8.5.[4][6] Ensure the buffer is free of any primary amine contaminants.
-
Protein Preparation: Dissolve your protein in the reaction buffer to a concentration of 1-10 mg/mL.[6]
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[6]
-
Reaction: Add a 5-20 fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to overnight.[4]
-
Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
Caption: Reaction pathway of this compound.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Endo-BCN-PEG4-NHS ester Is For Targeted Drug Delivery CAS:1807501-86-5 [polyethyleneglycolpeg.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
Technical Support Center: Quenching endo-BCN-PEG24-NHS Ester Reactions
This guide provides detailed information for researchers, scientists, and drug development professionals on how to effectively quench reactions involving the bifunctional linker, endo-BCN-PEG24-NHS ester. The document covers common questions, troubleshooting, and specific protocols for stopping the reaction at different stages.
Frequently Asked Questions (FAQs)
Q1: What is an this compound, and why would I need to quench a reaction with it?
The this compound is a bifunctional linker used in bioconjugation. It has two distinct reactive ends:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂), such as those on the N-terminus or lysine (B10760008) residues of proteins, to form stable amide bonds.[1][2]
-
endo-Bicyclononyne (BCN): This is a strained alkyne that reacts with azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4]
Quenching is a critical step to stop the reaction once the desired level of conjugation has been achieved. It involves adding a small molecule that rapidly reacts with any excess, unreacted linker. This prevents unwanted side reactions, ensures the homogeneity of the final product, and stops the labeling of other molecules that may be added in subsequent steps.[5][6][7]
Q2: How do I quench the NHS ester part of the reaction?
After reacting the this compound with your amine-containing biomolecule (e.g., a protein), you should quench the excess NHS ester to prevent further modification. The most common method is to add a high concentration of a small molecule containing a primary amine.
Common quenching agents for NHS esters include:
-
Tris (tris(hydroxymethyl)aminomethane): A buffer that is widely used to quench NHS ester reactions.[2][6][8]
-
Glycine: Another simple amino acid used for quenching.[6][9]
-
Hydroxylamine: This can be used as a quenching agent and has the added benefit of cleaving certain unstable side products.[5][9]
-
Methylamine (B109427): A highly efficient nucleophile that can rapidly quench the reaction and has been shown to be effective at removing O-acyl esters, which are common side-products.[5]
Alternatively, the NHS ester can be deactivated through hydrolysis by raising the pH of the reaction mixture. NHS esters have a half-life of only 10 minutes at pH 8.6, which causes them to hydrolyze back to the original, unreactive carboxyl group.[2][9][10]
Q3: How do I quench the BCN (SPAAC) part of the reaction?
After the initial NHS ester reaction and quenching, your biomolecule is now functionalized with a BCN group. The next step is to react this BCN-modified molecule with an azide-containing partner. To stop this SPAAC reaction, you can add a small molecule azide (B81097) to consume any unreacted BCN groups.
-
Sodium Azide (NaN₃): Inorganic azides like sodium azide react readily with strained alkynes like BCN to form a stable triazole adduct.[11] This effectively "caps" the BCN, preventing it from reacting with your target azide molecule. This method is useful for preventing unwanted homo-coupled byproducts.[11]
Q4: Can I quench both the NHS ester and BCN functionalities at the same time?
No, quenching should be performed sequentially. The this compound is designed for a two-step conjugation process.
-
First Reaction: The NHS ester is reacted with an amine-containing molecule.
-
First Quench: Excess NHS ester is quenched using an amine-containing reagent (e.g., Tris).
-
Purification (Recommended): The BCN-functionalized molecule is purified from the quenching agent and reaction byproducts.[12]
-
Second Reaction: The BCN-functionalized molecule is reacted with an azide-containing molecule.
-
Second Quench (Optional): Excess BCN is quenched using a small molecule azide if necessary.[12]
It is important to avoid buffers or quenching agents that can interfere with subsequent steps. For example, you must not use an azide-containing buffer during the NHS ester reaction, as it will react with the BCN group.[8][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of the final conjugate after quenching. | Premature Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, especially at higher pH.[2][9][14] | Prepare NHS ester solutions immediately before use.[14] Ensure the reaction pH is optimal (typically 7.2-8.5) and not excessively high for long periods.[2][15] Consider increasing the protein concentration, as hydrolysis is more competitive in dilute solutions.[2][6] |
| Inefficient Quenching: The quenching agent was not added in sufficient excess or for a long enough time. | Use a sufficient molar excess of the quenching agent (see table below). Ensure adequate incubation time for the quenching reaction to complete.[6][8] | |
| Interference from Buffer Components: The initial reaction buffer contained primary amines (e.g., Tris, glycine), which competed with the target molecule.[2][6][14] | Always use non-amine-containing buffers such as PBS, HEPES, or borate (B1201080) buffer for the NHS ester conjugation step.[2][13] | |
| Precipitation observed during the reaction or quenching. | Low Solubility of Reagents: The linker or the target molecule may have limited solubility in the reaction buffer. | Dissolve the this compound in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[13][15] Keep the final concentration of the organic solvent low (typically <10%) to avoid precipitating the biomolecule.[12] |
| Aggregation of Conjugate: The final conjugate may be prone to aggregation. | The PEG24 spacer is designed to improve hydrophilicity and reduce aggregation, but this can still occur.[16][17] Ensure proper buffer conditions and consider purification steps like size-exclusion chromatography promptly after conjugation. | |
| Unexpected side products are observed. | O-acylation Side Reaction: NHS esters can react with hydroxyl groups on serine, threonine, and tyrosine residues, forming unstable O-acyl esters.[5] | Quenching with methylamine is highly effective at cleaving these side products.[5] Hydroxylamine can also be used.[5] |
| Reaction with other Nucleophiles: NHS esters can potentially react with other nucleophiles like sulfhydryl groups, though the resulting thioesters are less stable than amide bonds.[18] | If your protein has highly reactive thiols, consider protecting them or using a different conjugation strategy. Quenching with primary amines will still be effective. |
Data Presentation: Quenching Agent Comparison
Table 1: Quenching Agents for NHS Ester Reactions
| Quenching Agent | Typical Final Concentration | Incubation Time | Temperature | Key Considerations |
| Tris | 20 - 100 mM | 15 - 30 min | Room Temp or 4°C | Commonly used, effective, and readily available.[6][8] |
| Glycine | 20 - 100 mM | 15 - 30 min | Room Temp or 4°C | A simple and effective primary amine quencher.[6][9] |
| Hydroxylamine | 10 - 50 mM | 15 - 60 min | Room Temp | Can also cleave unstable O-acyl ester side products.[5][9] |
| Methylamine | ~0.4 M | ~60 min | Room Temp | Highly efficient at quenching and removing O-acyl side products.[5] |
| Hydrolysis | N/A (Adjust pH) | 10 - 30 min | Room Temp or 4°C | Raise pH to >8.6. Regenerates the original carboxyl group, avoiding modification of the linker.[9][10] |
Table 2: Quenching Agents for BCN (SPAAC) Reactions
| Quenching Agent | Typical Final Concentration | Incubation Time | Temperature | Key Considerations |
| Sodium Azide | 10 - 50 mM | 15 - 60 min | Room Temp or 4°C | Reacts specifically with the BCN group to form a stable triazole.[11] Prevents further SPAAC reactions. |
Experimental Protocols
Protocol 1: Quenching the NHS Ester Reaction
This protocol assumes you have just completed the reaction of your amine-containing biomolecule with this compound.
-
Prepare Quenching Solution: Prepare a stock solution of your chosen quenching agent (e.g., 1 M Tris-HCl, pH 8.0).
-
Add Quenching Agent: Add the quenching stock solution to your reaction mixture to achieve the desired final concentration (e.g., a final concentration of 50 mM Tris).
-
Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.[6][8]
-
Purification: Proceed immediately to a purification step, such as dialysis or size-exclusion chromatography (e.g., desalting column), to remove the excess linker, quenching agent, and N-hydroxysuccinimide byproduct.[12] This will yield your purified BCN-functionalized biomolecule.
Protocol 2: Quenching the BCN (SPAAC) Reaction
This protocol is optional and should be used if you need to ensure all unreacted BCN groups are capped after reacting your BCN-functionalized biomolecule with an azide-containing molecule.
-
Prepare Quenching Solution: Prepare a stock solution of sodium azide in a compatible buffer (e.g., 1 M Sodium Azide in PBS).
-
Add Quenching Agent: Add the sodium azide stock solution to your SPAAC reaction mixture to a final concentration of 10-50 mM.
-
Incubate: Gently mix and allow the quenching reaction to proceed for at least 30 minutes at room temperature.
-
Purification: Purify your final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the excess sodium azide and any remaining unreacted components.
Visualization of the Experimental Workflow
Caption: Workflow for two-step bioconjugation using a bifunctional linker.
References
- 1. Endo-BCN-PEG4-NHS ester Is For Targeted Drug Delivery CAS:1807501-86-5 [polyethyleneglycolpeg.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. broadpharm.com [broadpharm.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. precisepeg.com [precisepeg.com]
- 18. glenresearch.com [glenresearch.com]
Technical Support Center: Purification of Proteins Labeled with endo-BCN-PEG24-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of proteins after labeling with endo-BCN-PEG24-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: The this compound is a chemical linker with three key components:
-
N-Hydroxysuccinimide (NHS) ester: This is an amine-reactive group that forms a stable amide bond with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus) on the protein.
-
Polyethylene (B3416737) Glycol (PEG24): This is a 24-unit PEG chain that increases the hydrophilicity and biocompatibility of the labeled protein. It also adds significant hydrodynamic radius, which can be advantageous in certain applications and purification methods.
-
endo-Bicyclononyne (BCN): This is a strained alkyne that is used in copper-free "click chemistry" reactions, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the subsequent, highly specific attachment of azide-containing molecules to the labeled protein.[1][2][3][4]
Q2: Which purification methods are most effective for removing unreacted this compound?
A2: The most common and effective methods for removing smaller, unreacted labeling reagents from larger, labeled proteins are based on differences in size. These include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this is a highly effective method. The larger, labeled protein will elute first, while the smaller, unreacted linker is retained longer in the column.[][6][7][8][9]
-
Dialysis/Diafiltration: Using a semi-permeable membrane with an appropriate molecular weight cut-off (MWCO) allows for the diffusion of the small, unreacted linker out of the sample while retaining the larger, labeled protein.[6][10][11]
-
Spin Desalting Columns: These are a rapid form of SEC, ideal for smaller sample volumes.
Q3: How does the PEG24 chain affect the choice of purification method?
A3: The PEG24 chain significantly increases the hydrodynamic radius of the labeled protein. This makes size-based purification methods like SEC particularly effective for separating the PEGylated protein from the unlabeled protein.[][6][7][12] However, the PEG chain can also shield the protein's surface charge, which might affect the efficiency of ion-exchange chromatography (IEX).[][6][13] While IEX can still be used, the separation may be less distinct compared to non-PEGylated proteins.[][6][12]
Q4: Can I use affinity chromatography to purify my BCN-labeled protein?
A4: Affinity chromatography is a viable option if your protein has an affinity tag (e.g., His-tag, GST-tag). This method allows for the capture of the protein (both labeled and unlabeled) while washing away the unreacted linker. Subsequent chromatography steps, like SEC, might be necessary to separate the labeled from the unlabeled protein.
Q5: How can I determine the degree of labeling (DOL) after purification?
A5: Unfortunately, without a chromophore on the this compound, direct spectrophotometric determination of the DOL is not possible. Alternative methods include:
-
Mass Spectrometry (MS): This is the most direct method to determine the number of linker molecules attached to the protein.
-
Click Reaction with a Fluorescent Azide: After purification, you can perform a click reaction with an azide-containing fluorescent dye. The DOL can then be calculated using the absorbance of the dye and the protein.
-
SDS-PAGE Analysis: The increase in molecular weight due to the PEG chain can sometimes be visualized as a band shift on an SDS-PAGE gel, giving a qualitative indication of labeling.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect pH of Reaction Buffer | The optimal pH for NHS ester reactions is typically 7.2-8.5.[14] Use a freshly prepared buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer within this pH range. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for the NHS ester. |
| Hydrolysis of NHS Ester | The this compound is moisture-sensitive. Always allow the reagent to warm to room temperature before opening to prevent condensation. Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use and do not store it in solution. |
| Low Protein Concentration | A low protein concentration can favor the hydrolysis of the NHS ester over the labeling reaction. Aim for a protein concentration of at least 2 mg/mL. |
| Insufficient Molar Excess of Linker | Increase the molar excess of the this compound to protein. A typical starting point is a 10-20 fold molar excess. This may need to be optimized for your specific protein. |
| Inaccessible Primary Amines on Protein | The primary amines on the protein surface may be sterically hindered. If possible, consider denaturing and refolding the protein, although this carries the risk of loss of function. |
Issue 2: Protein Precipitation After Labeling or During Purification
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Degree of Labeling | Over-labeling can alter the protein's properties and lead to aggregation. Reduce the molar excess of the linker in the labeling reaction. |
| Inappropriate Buffer Conditions | Ensure the purification buffer is optimal for your protein's stability in terms of pH and salt concentration. |
| High Concentration of Organic Solvent | If dissolving the linker in DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically ≤10%) to avoid protein denaturation. |
Issue 3: Incomplete Removal of Unreacted Linker
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Column Overload (SEC) | Do not exceed the recommended sample volume for your size exclusion column. Overloading can lead to poor separation. |
| Inappropriate MWCO of Dialysis Membrane | Ensure the Molecular Weight Cut-Off (MWCO) of your dialysis membrane is significantly smaller than your labeled protein but large enough to allow the unreacted linker (MW ≈ 1300 Da) to pass through. A 10 kDa MWCO is a good starting point for most proteins. |
| Insufficient Dialysis Time or Buffer Volume | For dialysis, use a large volume of buffer (at least 200 times the sample volume) and perform at least three buffer changes over several hours or overnight. |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 2-10 mg/mL.
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Prepare Protein Solution: Ensure your protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add the desired molar excess of the linker stock solution to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Proceed to Purification: Immediately purify the labeled protein to remove the unreacted linker and quenching reagent.
Protocol 2: Purification of BCN-PEG24 Labeled Protein using Size Exclusion Chromatography (Spin Column Format)
Materials:
-
Labeled protein reaction mixture.
-
Spin desalting column with an appropriate MWCO for your protein.
-
Purification buffer (e.g., PBS, pH 7.4).
-
Collection tubes.
-
Centrifuge.
Procedure:
-
Prepare the Spin Column: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.
-
Equilibrate the Column: Equilibrate the column with your desired purification buffer by adding the buffer and centrifuging. Repeat this step 2-3 times.
-
Load the Sample: Place the spin column into a new collection tube and slowly apply the entire labeling reaction mixture to the center of the resin bed.
-
Elute the Labeled Protein: Centrifuge the column according to the manufacturer's instructions. The purified, labeled protein will be in the collection tube.
Visualizations
Caption: Experimental workflow for protein labeling and purification.
Caption: Troubleshooting low protein labeling efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]
- 4. endo-BCN-PEG-NHS ester | AxisPharm [axispharm.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Protein Aggregation with endo-BCN-PEG24-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and managing protein aggregation during conjugation with endo-BCN-PEG24-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: The this compound is a heterobifunctional crosslinker composed of three key parts:
-
endo-BCN (Bicyclononyne): A strained alkyne used for copper-free click chemistry (SPAAC) with azide-tagged molecules. The "endo" configuration is a specific stereoisomer that may influence the spatial arrangement of the final conjugate.[1]
-
PEG24 (Polyethylene Glycol): A 24-unit polyethylene (B3416737) glycol spacer. PEG linkers are known to increase the hydrophilicity and solubility of the resulting conjugate, which can help mitigate aggregation.[2]
-
NHS ester (N-hydroxysuccinimide ester): A reactive group that forms a stable amide bond with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus) on proteins.[3][4]
Q2: What are the primary causes of protein aggregation during conjugation with this compound?
A2: Protein aggregation during conjugation is a multifaceted issue. Key causes include:
-
Over-labeling: The attachment of too many linker molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility.[5]
-
Hydrophobicity of the BCN moiety: While the PEG linker adds hydrophilicity, the BCN group itself can be hydrophobic. Conjugation of multiple hydrophobic groups to the protein surface can expose the protein's own hydrophobic regions, promoting self-association.[5][]
-
Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the absence of stabilizing agents in the reaction buffer can compromise protein stability.[5][7] NHS ester reactions are most efficient at a slightly alkaline pH (7.2-8.5), which may not be optimal for all proteins.[5]
-
High Protein and/or Reagent Concentration: High concentrations of protein or the NHS ester reagent increase the likelihood of intermolecular interactions and precipitation.[][7][8]
-
Reagent Handling: The NHS ester is moisture-sensitive and can hydrolyze. The reagent should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use.[4]
Q3: How does the PEG24 linker in this compound help with aggregation?
A3: The long, hydrophilic PEG24 chain is designed to increase the overall solubility of the protein conjugate.[2] PEGylation, the process of attaching PEG chains to molecules, is a common strategy to enhance protein stability, reduce aggregation, and improve pharmacokinetic properties.[1]
Q4: Can the "endo" configuration of the BCN group affect aggregation?
A4: The stereochemistry of the BCN linker can influence the three-dimensional structure of the final conjugate. The "endo" configuration results in a more extended and less compact structure compared to the "exo" form after click chemistry.[1] This altered conformation could potentially impact protein folding and stability, although its direct effect on aggregation during the initial NHS ester conjugation step is not extensively documented.
Troubleshooting Guide
Visible precipitation, turbidity, or the formation of high molecular weight species are all indicators of protein aggregation.[][8] The following table outlines common issues, their potential causes, and recommended solutions when using this compound.
| Issue | Potential Cause | Recommended Solution |
| Visible Precipitation/Turbidity During Reaction | Reagent Precipitation | Dissolve the this compound in anhydrous DMSO or DMF before adding it to the aqueous protein solution. Add the dissolved reagent to the protein solution slowly with gentle mixing.[5] |
| High Molar Excess of Reagent | Reduce the molar excess of the NHS ester. A starting point of 5-20 fold molar excess is common, but this may need to be optimized for your specific protein.[7] | |
| Suboptimal Buffer pH | Ensure the reaction buffer pH is between 7.2 and 8.5 for efficient NHS ester reaction. For pH-sensitive proteins, a pH closer to 7.4 may be necessary, though the reaction will be slower.[5][9] | |
| High Protein Concentration | Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL).[7][8] | |
| Increased Soluble Aggregates Post-Conjugation (Detected by SEC/DLS) | Over-labeling of the Protein | Decrease the molar ratio of the NHS ester to the protein. This will result in a lower degree of labeling and is less likely to alter the protein's physicochemical properties.[5] |
| Hydrophobic Interactions | Add stabilizing excipients to the reaction and storage buffers. Examples include glycerol (B35011) (5-20%), arginine (50-100 mM), or non-ionic detergents like Tween-20 (0.01-0.1%).[4] | |
| Temperature-Induced Unfolding | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down both the labeling reaction and protein unfolding.[4] | |
| Intermolecular Cross-linking (if protein has reactive azides) | While unlikely, if the target protein also contains azide (B81097) groups, the BCN moiety could potentially react. Ensure the protein is free of reactive azides if this is not the intended reaction. | |
| Low Conjugation Efficiency with No Aggregation | Hydrolysis of NHS Ester | Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Avoid introducing moisture.[4] |
| Inactive Protein | Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) as buffers like Tris contain primary amines that will compete with the protein for reaction with the NHS ester.[4] | |
| Insufficient Molar Excess of NHS Ester | Increase the molar excess of the this compound. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a starting point for the conjugation reaction. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 1X PBS, pH 7.2-8.0)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
Quenching reagent (optional, e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
Dialyze or buffer exchange the protein into an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.
-
Adjust the protein concentration to 1-5 mg/mL.[4]
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution (e.g., 10-20 mM) of this compound in anhydrous DMSO or DMF.[4]
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution.[5]
-
Add the ester solution slowly while gently stirring the protein solution to prevent localized high concentrations.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[5] Protect from light if any components are light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent like Tris or glycine (B1666218) to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable storage buffer.[5]
-
Protocol 2: Assessment of Protein Aggregation
1. Visual Inspection:
-
Observe the solution for any signs of turbidity or visible precipitates.[5]
2. Spectrophotometry:
-
Measure the absorbance of the solution at 350 nm. An increase in absorbance indicates the presence of aggregates.
3. Size Exclusion Chromatography (SEC):
-
Analyze the conjugated protein by SEC. The appearance of high molecular weight species eluting earlier than the monomeric protein is indicative of aggregation.
4. Dynamic Light Scattering (DLS):
-
Measure the particle size distribution. An increase in the average particle size and polydispersity index (PDI) suggests the formation of aggregates.
Visualizations
References
- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. endo-BCN-PEG-NHS ester | AxisPharm [axispharm.com]
- 9. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
impact of temperature on endo-BCN-PEG24-NHS ester reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with endo-BCN-PEG24-NHS ester. The information focuses on the impact of temperature on reaction kinetics and provides practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reacting this compound with a primary amine?
A1: The optimal temperature for an NHS ester reaction is a balance between reaction rate and the stability of the ester. Reactions are typically conducted between 4°C and room temperature (20-25°C).[1] Lower temperatures, such as 4°C, can help minimize the competing hydrolysis reaction of the NHS ester, but may necessitate longer incubation times to achieve sufficient labeling.[1] Conversely, room temperature reactions are faster but increase the rate of hydrolysis, which can reduce labeling efficiency.
Q2: How does temperature affect the stability of the this compound in solution?
A2: The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis is highly dependent on both temperature and pH. The half-life of NHS esters decreases significantly as temperature and pH increase. For instance, the half-life of a typical NHS ester can be several hours at pH 7 and 4°C, but this can drop to mere minutes at a higher pH and room temperature.[2] It is crucial to use freshly prepared solutions of the this compound for each experiment to ensure maximum reactivity.
Q3: Can I perform the reaction at temperatures above room temperature to speed it up?
A3: While increasing the temperature will accelerate the reaction with the primary amine, it will also dramatically increase the rate of NHS ester hydrolysis. This competing hydrolysis reaction consumes the ester, reducing the overall yield of the desired conjugate. Therefore, temperatures above room temperature are generally not recommended for NHS ester conjugations.
Q4: What is the recommended storage temperature for this compound?
A4: this compound should be stored at -20°C and protected from moisture.[3][4] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent, which can cause hydrolysis.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | 1. NHS ester hydrolysis: Reaction temperature or pH is too high, or the reaction time is too long at room temperature.[1][6] | Perform the reaction at 4°C for a longer duration (e.g., overnight).[1] Ensure the pH of the reaction buffer is within the optimal range of 7.2-8.5.[1][6] Use a freshly prepared solution of the this compound. |
| 2. Suboptimal reactant concentrations: The concentration of the target molecule or the NHS ester is too low. | Increase the concentration of your target molecule. A protein concentration of at least 2 mg/mL is recommended.[1] You can also try increasing the molar excess of the this compound. | |
| 3. Incompatible buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the NHS ester.[1] | Use an amine-free buffer such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[2] | |
| Inconsistent Results | 1. Variable reaction temperature: Fluctuations in ambient temperature can affect the reaction rate and the extent of hydrolysis. | Use a temperature-controlled environment (e.g., a cold room, incubator, or water bath) to maintain a consistent reaction temperature. |
| 2. Inconsistent reagent quality: The this compound may have degraded due to improper storage or handling. | Store the reagent at -20°C and protect it from moisture. Allow the vial to warm to room temperature before opening. Use fresh, high-quality solvents like anhydrous DMSO or DMF to dissolve the ester.[6] | |
| No Reaction | 1. Inactive NHS ester: The ester has completely hydrolyzed due to exposure to moisture or prolonged storage in solution. | Use a fresh vial of this compound. Prepare the solution immediately before use. |
| 2. Lack of accessible primary amines: The primary amines on the target molecule may be sterically hindered or protonated at a low pH. | Ensure the reaction pH is between 7.2 and 8.5 to deprotonate the primary amines.[1] If you have structural information about your molecule, assess the accessibility of the primary amines. |
Impact of Temperature and pH on NHS Ester Half-life
The stability of the NHS ester is critical for successful conjugation. The following table summarizes the general effect of temperature and pH on the half-life of NHS esters.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[2] |
| 8.6 | 4°C | 10 minutes[2] |
| 7.2 - 8.5 | Room Temperature (20-25°C) | Minutes to hours[] |
| 7.2 - 8.5 | 4°C | Longer, requires extended incubation[1] |
Experimental Protocol: Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for your specific molecule of interest.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
Reaction Setup:
-
For a reaction at room temperature (20-25°C) , add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution.
-
For a reaction at 4°C , a higher molar excess (e.g., 20-50 fold) may be necessary to compensate for the slower reaction rate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30 minutes to 2 hours .
-
Incubate the reaction at 4°C for 4 hours to overnight .
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by size exclusion chromatography (desalting column) or dialysis.
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Competing reactions in NHS ester chemistry.
References
side reactions of NHS esters in bioconjugation and how to avoid them
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of NHS esters in their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your bioconjugation experiments using NHS esters.
Issue 1: Low or No Conjugation Yield
Q1: My conjugation yield is very low. What are the most likely causes?
A1: Low conjugation yield is a common problem that can be attributed to several factors:
-
Hydrolysis of the NHS Ester: NHS esters are highly susceptible to hydrolysis in aqueous solutions, which renders them inactive. The rate of hydrolysis increases significantly with higher pH.[1][2]
-
Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[3][4] A pH below this range results in the protonation of the amine groups, making them poor nucleophiles, while a pH above this range accelerates NHS ester hydrolysis.[2]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for the NHS ester, thereby reducing your yield.[3][5] Other nucleophiles like sulfhydryl (-SH) and hydroxyl (-OH) groups can also react with NHS esters, though generally to a lesser extent than primary amines.[6][7]
-
Poor Solubility of NHS Ester: Many NHS esters are not readily soluble in aqueous buffers and must first be dissolved in a dry, water-miscible organic solvent like DMSO or DMF.[3][8] If the NHS ester precipitates out of solution, the reaction cannot proceed efficiently.
-
Steric Hindrance: The accessibility of the primary amines on your target molecule is crucial.[5] If the amine groups are buried within the molecule's structure, steric hindrance can prevent the NHS ester from reacting efficiently.[1][9]
-
Inactive NHS Ester Reagent: Improper storage of the NHS ester (e.g., exposure to moisture) can lead to its hydrolysis before use.[10][11]
Issue 2: Precipitate Formation During Reaction
Q2: I observed a precipitate forming after adding the NHS ester to my reaction mixture. What should I do?
A2: Precipitate formation can occur for a couple of reasons:
-
Low Aqueous Solubility of the NHS Ester: As mentioned, many NHS esters have limited solubility in aqueous solutions.[8] To resolve this, ensure the NHS ester is fully dissolved in a minimal amount of a dry organic solvent (like DMSO or DMF) before adding it dropwise to your reaction buffer while vortexing.[8] The final concentration of the organic solvent should ideally be kept below 10% to avoid denaturation of proteins.[8]
-
Protein Precipitation: The addition of an organic solvent or changes in buffer composition can sometimes cause the protein itself to precipitate. If you suspect this is the case, try using a water-soluble version of the NHS ester (e.g., Sulfo-NHS esters) which do not require an organic solvent.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester in bioconjugation?
A1: The primary reaction of an NHS ester is with a primary amine (-NH₂) to form a stable amide bond.[3][6] In proteins, the most common primary amines are the N-terminus of the polypeptide chain and the ε-amino group of lysine (B10760008) residues.[3]
Q2: What is the major side reaction of NHS esters and how can I minimize it?
A2: The major side reaction is hydrolysis, where the NHS ester reacts with water, cleaving the ester and rendering it inactive for conjugation.[1][12] To minimize hydrolysis:
-
Control the pH: Perform the reaction within the optimal pH range of 7.2-8.5.[3][13]
-
Manage Temperature: Lower temperatures (e.g., 4°C) can slow down the rate of hydrolysis, though this may require a longer reaction time.[5][14]
-
Use Fresh Reagents: Prepare your NHS ester stock solution immediately before use and avoid repeated opening and closing of the reagent bottle to prevent moisture contamination.[10][15]
Q3: Can NHS esters react with other functional groups besides primary amines?
A3: Yes, NHS esters can react with other nucleophiles, although the reaction with primary amines is generally the most efficient and results in the most stable bond.[6] Other potential reactants include:
-
Sulfhydryl groups (thiols) from cysteine residues: This reaction forms a thioester, which is less stable than an amide bond and can be hydrolyzed or displaced by amines.[6]
-
Hydroxyl groups from serine, threonine, and tyrosine residues: This reaction forms an ester linkage, which is also less stable than an amide bond.[7][16]
-
Guanidinium group of arginine: Some reactivity has been observed, particularly under specific conditions.[7]
These side reactions are generally less significant, especially when the reaction is performed within the optimal pH range for amine reactivity.[7]
Q4: What type of buffer should I use for my NHS ester conjugation reaction?
A4: It is critical to use a buffer that does not contain primary amines.[3][5] Recommended buffers include:
Avoid using Tris or glycine buffers as they will compete in the reaction.[3]
Q5: How should I prepare and store my NHS ester?
A5: NHS esters are sensitive to moisture.[10] They should be stored desiccated at the recommended temperature (typically -20°C).[10] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[10] For non-water-soluble NHS esters, dissolve them in a high-quality, anhydrous grade of DMSO or DMF immediately before use.[8][13] Aqueous solutions of NHS esters are not stable and should be used immediately.[13]
Quantitative Data Summary
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[3][14]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This is a generalized protocol and may require optimization for your specific protein and NHS ester.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[5][13]
-
NHS ester reagent.
-
Anhydrous DMSO or DMF (for non-water-soluble NHS esters).[13]
-
Reaction buffer: e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.
-
Quenching buffer: e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine.[3]
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL).[8] For water-soluble Sulfo-NHS esters, dissolve directly in the reaction buffer.[3]
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[3][5] The optimal time and temperature may vary.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[3] This will react with any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove the excess, unreacted NHS ester and byproducts (like NHS) by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.[6][8]
-
Characterization: Determine the degree of labeling and confirm the integrity of your conjugate using appropriate analytical techniques (e.g., spectrophotometry, SDS-PAGE, mass spectrometry).
Visualizations
Caption: Reaction pathways for NHS ester conjugation and hydrolysis.
Caption: General experimental workflow for NHS ester bioconjugation.
Caption: Troubleshooting decision tree for low NHS ester conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. stallardediting.com [stallardediting.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Welcome to the Technical Support Center for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed protocols to help you optimize your experiments for higher yields, faster reaction times, and greater success in your bioconjugation applications.
Frequently Asked Questions (FAQs)
Q1: What is Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)?
A1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a type of "click chemistry" that involves a reaction between a cyclooctyne (B158145) (a strained alkyne) and an azide (B81097) to form a stable triazole linkage.[][2] The reaction is driven by the high ring strain of the cyclooctyne, which lowers the activation energy and allows the reaction to proceed without the need for a cytotoxic copper catalyst.[3][4] This makes it a bioorthogonal reaction, meaning it can occur in complex biological environments, such as in living cells, without interfering with native biochemical processes.[][5]
Q2: What are the main advantages of SPAAC over copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
A2: The primary advantage of SPAAC is its biocompatibility, as it eliminates the need for a toxic copper catalyst, making it suitable for experiments in living systems.[3][5] This also simplifies the purification process since there is no need to remove residual copper from the final product.[3] SPAAC reactions are highly selective and can be performed under physiological conditions (temperature and pH).[5]
Q3: Which cyclooctyne should I choose for my experiment?
A3: The choice of cyclooctyne significantly impacts the reaction kinetics. For faster reaction rates, more strained and electron-rich cyclooctynes are generally preferred.[6] For example, bicyclononyne (BCN) derivatives are often more reactive than dibenzocyclooctynes (DBCO) in certain contexts.[6] However, highly reactive cyclooctynes can also be less stable, so the choice should be guided by the specific requirements of your experiment, balancing reactivity with stability.[7]
Q4: How does the structure of the azide affect the SPAAC reaction rate?
A4: The electronic properties of the azide molecule influence the reaction kinetics. Azides with electron-donating groups can react faster. For instance, 1-azido-1-deoxy-β-D-glucopyranoside has been shown to react more rapidly than 3-azido-L-alanine.[8][9]
Q5: Can I use organic co-solvents in my SPAAC reaction?
A5: Yes, organic co-solvents like DMSO, methanol, or acetonitrile (B52724) can be used to improve the solubility of hydrophobic reactants. However, the presence and proportion of these co-solvents can significantly impact the reaction rate.[6] It has been observed that 1,3-dipolar cycloaddition reactions tend to increase in rate with an increasing mole fraction of water in the solvent.[10] For reactions involving sensitive biomolecules like proteins, the concentration of organic solvents should be kept low (ideally below 10%) to avoid denaturation.[3]
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
This is one of the most common challenges encountered in SPAAC. Several factors can contribute to sluggish reaction kinetics.
| Potential Cause | Recommended Solution |
| Suboptimal Cyclooctyne Choice | The reactivity of the cyclooctyne is a critical factor. If you are using a less reactive cyclooctyne (e.g., some DBCO derivatives), consider switching to a more strained and reactive one, such as a BCN derivative.[6] |
| Unfavorable Reaction Conditions | The pH, buffer, and temperature may not be optimal. It is advisable to screen a range of pH values (e.g., 6.5-8.5).[6] Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS.[8][10] Increasing the temperature (e.g., from room temperature to 37°C) can also accelerate the reaction, but be mindful of the thermal stability of your biomolecules.[6] |
| Steric Hindrance | Bulky groups on either the azide or the cyclooctyne can impede the reaction. If possible, redesign your reagents to minimize steric clash.[6] For labeling large biomolecules, incorporating a PEG spacer between the reactive moiety and the molecule of interest can reduce steric hindrance and improve accessibility.[8] |
| Low Reagent Concentration | The reaction rate is dependent on the concentration of the reactants. Increase the concentration of the limiting reagent. If solubility is an issue, explore different solvent systems or strategies to increase the local concentration of reactants.[6] |
Issue 2: Low Reaction Yield
Low yields can be frustrating and may stem from several factors, including reagent stability and reaction conditions.
| Potential Cause | Recommended Solution |
| Reagent Instability or Degradation | Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during prolonged storage.[3] Ensure proper storage of your reagents (typically at -20°C or -80°C, protected from light and moisture).[3] Always prepare fresh solutions of reactants before each experiment. |
| Incorrect Stoichiometry | An inappropriate ratio of azide to cyclooctyne can lead to the incomplete consumption of the limiting reagent. A 2-4 fold molar excess of the cyclooctyne reagent over the azide-modified molecule is a good starting point for optimization.[11] |
| Solubility Issues | Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced yields.[3] The use of aqueous-miscible organic co-solvents like DMSO can improve solubility. The inclusion of PEG linkers can also enhance the aqueous solubility of reagents.[10] |
| Presence of Azide Contaminants in Buffers | If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-modified molecule, reducing the efficiency of your intended reaction.[9] It is crucial to use azide-free buffers throughout your experiment.[9] |
Issue 3: Side Product Formation and Non-Specific Labeling
While SPAAC is highly specific, off-target reactions can sometimes occur.
| Potential Cause | Recommended Solution |
| Reaction with Cysteine Residues | Some cyclooctynes, particularly DBCO reagents, have been reported to react with thiol-containing cysteine residues.[7] If your protein of interest has reactive cysteines, consider using a different cyclooctyne or protecting the cysteine residues prior to the SPAAC reaction. |
| Instability of Reactants Leading to Byproducts | The degradation of cyclooctynes can lead to the formation of side products. Ensure the purity of your starting materials and consider the stability of your chosen cyclooctyne under your experimental conditions.[6] |
| Reaction with Other Nucleophiles | Although less common, highly reactive cyclooctynes could potentially react with other nucleophiles present in the system. Ensure your system is free of highly reactive nucleophiles.[6] |
Quantitative Data
Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl (B1604629) Azide
The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a common model azide. This data can help in selecting an appropriate cyclooctyne based on the desired reaction kinetics.
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| BARAC | ~1.0 | [12] |
| BCN | ~0.1 - 0.6 | [6][12] |
| DBCO | ~0.1 - 0.9 | [6][12] |
| DIBAC | ~0.3 | [12] |
| DIFO | ~0.04 - 0.07 | [13] |
| ADIBO | Varies with derivative | [14] |
Note: Reaction rates are dependent on solvent, temperature, and the specific azide used. The values presented here are for comparison purposes.
Table 2: Effect of Buffer, pH, and Temperature on SPAAC Reaction Rates
This table summarizes the effect of different reaction conditions on the second-order rate constants of SPAAC between sulfo-DBCO-amine and two different azides.
| Buffer (pH) | Temperature (°C) | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| PBS (7) | 25 | 3-azido-L-alanine | 0.32 - 0.85 | [8][10] |
| HEPES (7) | 25 | 3-azido-L-alanine | 0.55 - 1.22 | [8][10] |
| DMEM | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.59 - 0.97 | [8][10] |
| RPMI | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.27 - 0.77 | [8][10] |
| Borate (10) | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | up to 1.18 | [10] |
This data highlights that HEPES buffer at pH 7 generally provides higher reaction rates than PBS. Higher pH values and temperatures also tend to increase the reaction rate.[8][10]
Table 3: Effect of PEG Linkers on SPAAC Reaction Rates
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer can enhance reaction rates by reducing steric hindrance.
| System | PEG Linker | Rate Enhancement | Reference(s) |
| DBCO-modified trastuzumab | PEG5 | 31 ± 16% | [8] |
Experimental Protocols
Protocol 1: General Protocol for Protein Labeling using SPAAC
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified protein.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne reagent (e.g., BCN-PEG4-alkyne or DBCO-NHS ester)
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4, azide-free)
-
Quenching reagent (optional, e.g., excess benzyl azide)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Reagents:
-
Ensure the azide-modified protein is purified and its concentration accurately determined.
-
Prepare a stock solution of the cyclooctyne reagent in anhydrous DMSO (e.g., 10 mM). Allow the reagent to warm to room temperature before opening the vial to prevent condensation.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.
-
Add the desired molar excess of the cyclooctyne stock solution to the protein solution. A 2-4 fold molar excess is a good starting point.[11] The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C for 12-24 hours. The optimal time should be determined empirically.
-
-
Reaction Quenching (Optional):
-
If necessary, the reaction can be stopped by adding a quenching reagent that reacts with the excess cyclooctyne.
-
-
Purification:
-
Remove unreacted cyclooctyne and other small molecules by size-exclusion chromatography, dialysis, or using centrifugal filter units.
-
-
Characterization:
-
Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful labeling and determine the degree of labeling.
-
Protocol 2: Monitoring SPAAC Reaction Kinetics by UV-Vis Spectroscopy
This protocol describes how to follow the progress of a SPAAC reaction by monitoring the disappearance of the cyclooctyne absorbance. This is particularly useful for cyclooctynes with a distinct chromophore, such as DBCO, which has an absorbance maximum around 309 nm.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Cyclooctyne reagent with a UV-active chromophore (e.g., DBCO derivative)
-
Azide-containing molecule
-
Reaction buffer
Procedure:
-
Spectrophotometer Setup:
-
Set up the UV-Vis spectrophotometer to measure absorbance at the λmax of the cyclooctyne (e.g., 309 nm for DBCO).
-
-
Sample Preparation:
-
Prepare a solution of the azide-containing molecule in the reaction buffer in a cuvette. This will serve as the blank.
-
Prepare the reaction mixture with a known concentration of the cyclooctyne reagent such that the initial absorbance is within the linear range of the spectrophotometer. One reactant should be in large excess (e.g., 10-fold or more) to ensure pseudo-first-order kinetics.
-
-
Data Acquisition:
-
Initiate the reaction by adding the limiting reagent to the cuvette.
-
Immediately start monitoring the absorbance at the specified wavelength over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a pseudo-first-order reaction, the plot should be linear. The negative of the slope of this line is the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the reactant that was in excess.
-
Visualizations
Caption: General experimental workflow for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Decision tree for troubleshooting low yield or slow kinetics in SPAAC reactions.
References
- 2. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
effect of organic solvents on endo-BCN-PEG24-NHS ester reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of endo-BCN-PEG24-NHS ester, with a particular focus on the impact of organic solvents on its reactivity and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving and reacting this compound?
A1: Anhydrous (dry) aprotic polar organic solvents are highly recommended. The most commonly used and suitable solvents are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1][2] Dichloromethane (DCM) can also be used. The critical factor is the absence of water to prevent hydrolysis of the moisture-sensitive NHS ester.[2]
Q2: How does water content in organic solvents affect the reactivity of the NHS ester?
A2: Water content is a critical factor that negatively impacts the reactivity of the NHS ester. The N-hydroxysuccinimide ester group is susceptible to hydrolysis, a reaction where the ester is cleaved by water, rendering it inactive for conjugation to primary amines.[1][] This competing hydrolysis reaction reduces the yield of the desired amine-conjugated product. Therefore, using anhydrous solvents and proper handling techniques to minimize moisture exposure is crucial for successful conjugation.[2]
Q3: Can I store this compound in a solvent?
A3: While it is always best to prepare solutions fresh immediately before use, if storage in solution is necessary, it should be done in an anhydrous organic solvent at low temperatures. Some sources suggest that NHS esters dissolved in dry DMF can be stored for up to 1-2 months at -20°C.[2] However, for optimal reactivity, it is recommended to aliquot the solid reagent and bring it to room temperature in a desiccator before dissolving the required amount for each experiment.
Q4: What is the primary side reaction that competes with the desired amine coupling?
A4: The primary competing side reaction is the hydrolysis of the NHS ester by water.[] This reaction is significantly accelerated in aqueous solutions and at higher pH values. In organic solvents, the rate of hydrolysis is much lower, but any residual water can contribute to the loss of reactivity.
Q5: Which functional groups does the NHS ester of this molecule react with?
A5: The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines (-NH2) to form a stable amide bond.[4] This makes it ideal for labeling proteins on the N-terminus or the side chains of lysine (B10760008) residues, as well as other molecules containing primary amines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conjugation efficiency | 1. Hydrolysis of the NHS ester: The reagent was exposed to moisture before or during the reaction. 2. Inactive Reagent: The reagent may have degraded due to improper storage. 3. Suboptimal Solvent: The organic solvent used contained residual water. 4. Competing nucleophiles: The reaction buffer or sample contained primary amines (e.g., Tris buffer, glycine). | 1. Ensure the use of anhydrous DMSO or DMF. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Handle the reagent in a dry environment (e.g., under an inert gas like argon or nitrogen).[2] 2. Test the reactivity of the NHS ester using a control reaction with a simple primary amine. 3. Use a fresh bottle of anhydrous solvent or a properly dried solvent. Store solvents over molecular sieves. 4. Perform a buffer exchange of your sample into an amine-free buffer such as PBS or HEPES before adding the this compound. |
| Inconsistent results between experiments | 1. Variable water content in the solvent: Different batches or handling of the solvent may have varying levels of moisture. 2. Inconsistent reaction setup: Variations in temperature, reaction time, or reagent concentrations. 3. Degradation of stock solution: If a stock solution was used, it may have degraded over time. | 1. Use a single batch of high-purity anhydrous solvent for a series of related experiments. 2. Standardize the experimental protocol, ensuring consistent parameters for each run. 3. Always prepare fresh solutions of the NHS ester immediately before use. Avoid repeated freeze-thaw cycles of stock solutions. |
| Precipitation of the reagent during the reaction | 1. Low solubility in the final reaction mixture: The proportion of the organic solvent in the final reaction volume may be too low if the reaction is performed in a mixed aqueous/organic system. 2. Low temperature: The reaction temperature might be too low, causing the reagent to precipitate. | 1. Ensure that the final concentration of the organic solvent (e.g., DMSO or DMF) is sufficient to maintain the solubility of the this compound. Typically, up to 10% (v/v) of the organic solvent is well-tolerated in aqueous reaction mixtures. 2. If the reaction is performed at a low temperature, ensure that the reagent remains soluble at that temperature. |
Data on Solvent Properties and NHS Ester Stability
| Solvent | Properties | Qualitative Stability of NHS Ester | Recommendations |
| Dimethyl Sulfoxide (DMSO) | Aprotic, polar, high boiling point (189 °C), hygroscopic. | Good stability in anhydrous form.[1][2] | Use anhydrous grade, store over molecular sieves. Warm to room temperature before opening. |
| N,N-Dimethylformamide (DMF) | Aprotic, polar, high boiling point (153 °C), can decompose to form amines. | Good stability in anhydrous form.[1][2] | Use high-purity, amine-free, anhydrous grade. Store properly to avoid degradation. |
| Dichloromethane (DCM) | Aprotic, less polar than DMSO/DMF, lower boiling point (39.6 °C). | Generally good stability in anhydrous form. | Ensure it is anhydrous. May be suitable for reactions with less polar molecules. |
| Aqueous Buffers (e.g., PBS) | Protic, polar. | Poor stability. Hydrolysis is rapid, especially at higher pH.[1][] | Avoid dissolving the NHS ester directly in aqueous buffers. Add the reagent dissolved in an organic solvent to the aqueous reaction mixture. |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
-
Preparation of Reagents:
-
Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening.
-
Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
Ensure your protein of interest is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris or glycine), perform a buffer exchange using dialysis or a desalting column.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound to the protein solution.
-
Gently mix the reaction mixture immediately after adding the reagent. The final concentration of the organic solvent should ideally not exceed 10% (v/v) of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and the N-hydroxysuccinimide by-product by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Storage:
-
Store the purified, labeled protein under conditions that are appropriate for the specific protein.
-
Visualizations
References
dealing with poor solubility of endo-BCN-PEG24-NHS ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endo-BCN-PEG24-NHS ester, focusing on issues related to its poor solubility and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker used in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It comprises three main parts:
-
endo-BCN (Bicyclononyne): An alkyne group that participates in highly efficient and biocompatible copper-free click chemistry reactions with azide-containing molecules.
-
PEG24 (Polyethylene Glycol): A 24-unit polyethylene (B3416737) glycol spacer that increases the hydrophilicity and solubility of the molecule and provides a flexible bridge between the conjugated molecules.[3]
-
NHS ester (N-hydroxysuccinimide ester): An amine-reactive functional group that forms stable amide bonds with primary amines (e.g., on lysine (B10760008) residues of proteins) under physiological or slightly basic conditions.[4][5][6][]
Q2: I'm having trouble dissolving this compound in my aqueous reaction buffer. Why is this happening?
While the long PEG24 chain is designed to improve water solubility, the endo-BCN and NHS ester moieties are inherently hydrophobic.[] Like most NHS esters, direct dissolution in aqueous buffers can be challenging, often leading to insolubility or aggregation.[5][6] The recommended approach is to first dissolve the ester in a water-miscible organic solvent before adding it to your aqueous reaction mixture.[5][6][8][9][10]
Q3: What solvents are recommended for dissolving this compound?
Anhydrous (dry) water-miscible organic solvents are essential to prevent premature hydrolysis of the NHS ester.[5][6][8] The most commonly recommended solvents are:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
Q4: How should I properly store and handle this compound to maintain its activity?
Proper storage and handling are critical to prevent degradation of the moisture-sensitive NHS ester.[4][5][6][8][10]
-
Storage: Store the reagent at -20°C in a desiccated environment.
-
Handling: Before use, allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound, which can cause hydrolysis.[5][6][8][10] Do not prepare stock solutions for long-term storage; dissolve the reagent immediately before use.[5][6][10]
Q5: What is the optimal pH for reacting the NHS ester with primary amines?
The reaction of the NHS ester with primary amines is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[4][11][12]
-
Below pH 7: The reaction rate is slow because primary amines are predominantly protonated (-NH3+) and thus not nucleophilic.[11][13]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces conjugation efficiency.[11][13]
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound, particularly those related to solubility and reaction efficiency.
Issue 1: Reagent Precipitation Upon Addition to Aqueous Buffer
| Possible Cause | Suggested Solution |
| Insufficient Organic Solvent | The initial concentration of the reagent in the organic solvent may be too high, or the volume of organic solvent in the final reaction mixture is too low. |
| * Ensure the reagent is fully dissolved in the organic solvent before adding it to the aqueous buffer. | |
| * The final concentration of the organic solvent (e.g., DMSO or DMF) in the reaction mixture should generally not exceed 10% (v/v) to avoid negative effects on protein stability and activity.[5][10] | |
| Low Temperature of Aqueous Buffer | Adding a concentrated solution in an organic solvent to a cold aqueous buffer can sometimes cause the reagent to precipitate. |
| * Perform the addition of the dissolved reagent to the aqueous buffer at room temperature, even if the subsequent incubation is at a lower temperature. |
Issue 2: Low or No Conjugation Yield
| Possible Cause | Suggested Solution |
| Hydrolysis of NHS Ester | The NHS ester has degraded due to exposure to moisture or inappropriate pH.[4][11][13] |
| * Use a fresh vial of the reagent. Ensure it was stored correctly and allowed to warm to room temperature before opening.[5][6][8][10] | |
| * Prepare the reagent solution in anhydrous DMSO or DMF immediately before use.[5][6][10] Do not use previously prepared stock solutions. | |
| Incorrect Reaction pH | The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[11] |
| * Verify the pH of your reaction buffer with a calibrated pH meter. Adjust as necessary. | |
| Presence of Primary Amines in the Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[5][6][8] |
| * Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate.[5][6][8] If your protein is in an amine-containing buffer, perform a buffer exchange prior to the reaction. | |
| Inactive/Inaccessible Amines on Target Molecule | The primary amines on your protein or molecule of interest may be sterically hindered or otherwise unavailable for reaction. |
| * Ensure your protein is properly folded and in a buffer that maintains its native conformation. | |
| * Consider increasing the molar excess of the this compound in the reaction. |
Data Presentation
Table 1: Recommended Solvents and Storage
| Parameter | Recommendation | Rationale |
| Primary Solvents | Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Dimethylformamide (DMF) | High solubility of the compound and miscibility with aqueous buffers. Anhydrous nature prevents hydrolysis of the NHS ester.[5][6][8][14] |
| Storage Conditions | -20°C, under desiccation | Minimizes degradation of the moisture-sensitive NHS ester.[4][5][6][8][10] |
| Stock Solution Storage | Not recommended; prepare fresh for each use | The NHS ester hydrolyzes in the presence of trace amounts of water, leading to loss of reactivity.[5][6][10] |
Table 2: pH and its Effect on NHS Ester Stability
| pH Level | Effect on NHS Ester | Impact on Conjugation |
| < 7.0 | Relatively stable to hydrolysis. | Very slow reaction with amines due to protonation of the amino group.[11][13] |
| 7.2 - 8.5 | Moderate rate of hydrolysis. | Optimal range for efficient reaction with primary amines.[4][11][12] |
| > 8.5 | Rapid hydrolysis. | Hydrolysis significantly outcompetes the amine reaction, leading to low yield. The half-life can be as short as 10 minutes at pH 8.6.[11] |
Note: The half-life of PEG-NHS esters is dependent on the specific structure of the molecule and the buffer composition. The values are illustrative of the general trend.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol provides a general guideline for conjugating this compound to a protein. Optimization may be required for specific applications.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Protein: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Preparation of this compound: a. Allow the vial of the ester to warm to room temperature before opening. b. Immediately before use, dissolve a small amount of the ester in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. Add a calculated molar excess (typically 10- to 50-fold) of the dissolved this compound to the protein solution. b. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume. c. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching the Reaction (Optional): a. Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to consume any unreacted NHS ester. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Remove excess, unreacted reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
Visualizations
Diagram 1: Troubleshooting Logic for Poor Solubility
Caption: Troubleshooting workflow for addressing solubility issues.
Diagram 2: Experimental Workflow for Protein Conjugation
Caption: Step-by-step experimental workflow for protein conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Endo-BCN-PEG4-NHS ester Is For Targeted Drug Delivery CAS:1807501-86-5 [polyethyleneglycolpeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com [confluore.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. axispharm.com [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. NHS-PEG-NHS [nanocs.net]
- 13. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 14. endo-BCN-PEG2-NHS ester, 2243565-12-8 | BroadPharm [broadpharm.com]
Technical Support Center: Confirmation of Successful Conjugation with endo-BCN-PEG24-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help confirm the successful conjugation of molecules using endo-BCN-PEG24-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker.[1][2][3][4][][6][7][8][9] It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a bicyclononyne (BCN) group.[1][2][][6][7][8][9] The NHS ester reacts with primary amines (like those on lysine (B10760008) residues of proteins) to form a stable amide bond.[2][6][10][11] The endo-BCN group is used for copper-free "click chemistry," reacting specifically with azide-tagged molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[6][7][12][13] The polyethylene (B3416737) glycol (PEG) 24-unit spacer increases the solubility and reduces aggregation of the conjugate.[1][2][7] This linker is commonly used in the development of antibody-drug conjugates (ADCs) and for protein labeling.[1][]
Q2: How does the conjugation reaction work?
A2: The conjugation is a two-step process. First, the NHS ester of the linker reacts with primary amines on a biomolecule (e.g., a protein or antibody) in a process called acylation. This reaction is typically performed in a buffer with a pH between 7.2 and 8.5.[10][11] This step attaches the BCN-PEG portion of the linker to the biomolecule. The second step involves the "click" reaction where the BCN group on the now-modified biomolecule reacts with a molecule containing an azide (B81097) group.[13]
Q3: What are the common methods to confirm successful conjugation?
A3: Several analytical techniques can be used to confirm successful conjugation. The most common methods include:
-
Mass Spectrometry (MS): To confirm the mass increase corresponding to the addition of the linker and any subsequent molecule.[14][15][16][17][18]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize a shift in the molecular weight of the protein after conjugation.[18][19][20][21][22]
-
High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from unreacted starting materials and to quantify the extent of conjugation.[23][24][][26][27]
-
UV-Vis Spectroscopy: To quantify the protein concentration and, if the attached molecule has a unique absorbance, to estimate the degree of labeling.[28][29]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No conjugation or low yield observed by MS, SDS-PAGE, or HPLC. | Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[][10][30] | Ensure the this compound is stored in a dry environment and warmed to room temperature before opening to prevent condensation.[30][31] Prepare solutions immediately before use and avoid storing them.[30][31] |
| Incorrect buffer composition: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester.[10][30] | Use an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.5 for the NHS ester reaction.[10][30] | |
| Insufficient molar excess of the linker: The ratio of linker to the target molecule may be too low. | Optimize the molar ratio of the this compound to your protein. A 10- to 20-fold molar excess is a common starting point.[13][31][32] | |
| Broad peaks or multiple species observed in MS or HPLC. | Heterogeneity of PEGylation: PEGylation can result in a mixture of products with a varying number of PEG linkers attached to the protein.[14][16] | This is an inherent characteristic of PEGylation. HPLC techniques like size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) can help separate these different species.[24] Mass spectrometry can help identify the different conjugated forms.[14][23] |
| Protein aggregation: The conjugation process can sometimes lead to protein aggregation. | Analyze the sample using size-exclusion chromatography (SEC) to detect aggregates.[24][28] Consider optimizing reaction conditions (e.g., protein concentration, buffer) to minimize aggregation. | |
| Difficulty in interpreting mass spectrometry data. | Charge state complexity and polydispersity of PEG: The multiple charges on proteins and the inherent molecular weight distribution of PEG can lead to complex mass spectra that are difficult to interpret.[14] | Use deconvolution software to determine the intact mass of the conjugated protein.[14][17] Post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) can simplify the mass spectrum.[23] |
| No clear band shift on SDS-PAGE. | Small size of the attached molecule: If the PEG linker itself or the subsequently clicked molecule is small, the change in molecular weight may not be significant enough to be resolved on a standard SDS-PAGE gel.[19] | Use a higher percentage acrylamide (B121943) gel or a gradient gel for better resolution of small molecular weight differences.[19] Alternatively, use a more sensitive technique like mass spectrometry. |
Experimental Protocols
Mass Spectrometry (LC-MS) for Intact Protein Analysis
Objective: To determine the molecular weight of the conjugated protein and confirm the addition of the this compound.
Methodology:
-
Sample Preparation:
-
Desalt the conjugated protein sample using a desalting column or dialysis to remove any non-volatile salts from the reaction buffer.[30]
-
Dilute the sample in an appropriate solvent, typically water with 0.1% formic acid.
-
-
LC Separation:
-
Inject the sample onto a reversed-phase HPLC column (e.g., C4 or C8) suitable for protein separation.
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% formic acid.
-
-
MS Analysis:
-
The eluent from the HPLC is directly introduced into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected protein charge states.
-
-
Data Analysis:
-
The resulting spectrum will show a series of peaks representing the protein with different charge states.
-
Use deconvolution software to process the raw data and calculate the zero-charge mass of the intact protein.[14][17]
-
Compare the mass of the conjugated protein to the unconjugated protein. The mass difference should correspond to the mass of the attached this compound.
-
SDS-PAGE Analysis
Objective: To visually confirm an increase in molecular weight after conjugation.
Methodology:
-
Sample Preparation:
-
Mix the unconjugated protein (control) and the conjugated protein with SDS-PAGE loading buffer containing a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol) to break disulfide bonds.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[22]
-
-
Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel. A 4-12% Bis-Tris gel is often suitable.[19]
-
Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
High-Performance Liquid Chromatography (HPLC)
Objective: To separate the conjugated protein from unconjugated protein and free linker, and to assess the purity of the conjugate.
Methodology:
-
Size-Exclusion Chromatography (SEC):
-
Principle: Separates molecules based on their hydrodynamic radius (size).[28]
-
Procedure:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the conjugation reaction mixture.
-
Monitor the elution profile using a UV detector at 280 nm. The conjugated protein, being larger, will elute earlier than the unconjugated protein.[28] Free linker will elute much later.
-
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Principle: Separates molecules based on their hydrophobicity.[24]
-
Procedure:
-
Equilibrate a C4 or C8 RP-HPLC column with a low concentration of organic solvent (e.g., acetonitrile) in water with 0.1% trifluoroacetic acid (TFA).
-
Inject the sample.
-
Elute with a gradient of increasing organic solvent concentration. PEGylation generally increases the hydrophobicity of a protein, leading to a longer retention time for the conjugated species compared to the unconjugated protein.[24]
-
-
Visualizations
Caption: Workflow for conjugation and confirmation.
Caption: Troubleshooting low conjugation efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. endo-BCN-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
- 3. precisepeg.com [precisepeg.com]
- 4. a3p-scientific.com [a3p-scientific.com]
- 6. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]
- 7. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. precisepeg.com [precisepeg.com]
- 9. endo-BCN-PEG2-NHS ester, 2243565-12-8 | BroadPharm [broadpharm.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sciex.com [sciex.com]
- 15. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. enovatia.com [enovatia.com]
- 18. researchgate.net [researchgate.net]
- 19. aboligo.com [aboligo.com]
- 20. Analysis of protein gels (SDS-PAGE) [ruf.rice.edu]
- 21. SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry - MetwareBio [metwarebio.com]
- 22. Protein analysis SDS PAGE [qiagen.com]
- 23. ingenieria-analitica.com [ingenieria-analitica.com]
- 24. lcms.cz [lcms.cz]
- 26. researchgate.net [researchgate.net]
- 27. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 28. creativepegworks.com [creativepegworks.com]
- 29. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 30. broadpharm.com [broadpharm.com]
- 31. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 32. benchchem.com [benchchem.com]
optimizing reaction time for endo-BCN-PEG24-NHS ester labeling
Technical Support Center: endo-BCN-PEG24-NHS Ester Labeling
Welcome to the technical support center for this compound labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2 to 8.5.[1] A pH of 8.3-8.5 is often recommended for efficient labeling.[2][3] At a lower pH, the primary amines on the target molecule are protonated and less available to react.[1][3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the labeling reaction and can reduce the yield.[1][2][4][5]
Q2: What is the recommended reaction time and temperature for the labeling reaction?
The reaction time and temperature are interdependent. Common protocols suggest incubating for 0.5 to 4 hours at room temperature or overnight at 4°C.[1][2][4] Lowering the temperature to 4°C can help minimize the hydrolysis of the NHS ester, which is particularly useful if you suspect reagent instability, but this will likely require a longer incubation period to achieve a sufficient degree of labeling.[1]
Q3: What buffers should I use for the labeling reaction?
It is critical to use a buffer that does not contain primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) are incompatible with NHS ester reactions because they will compete with the target molecule for the NHS ester, significantly reducing labeling efficiency.[1] Recommended buffers include phosphate-buffered saline (PBS) at a pH of 7.2-7.4, or 0.1 M sodium bicarbonate or borate (B1201080) buffers at a pH of 8.0-8.5.[1][2][6]
Q4: How should I prepare and store the this compound?
The this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[1][7] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[7][8] The NHS ester should be dissolved in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2] Stock solutions in aqueous buffers should not be prepared for storage.[1] Solutions in anhydrous DMSO or DMF can be stored for 1-2 months at -20°C.[2]
Q5: How can I increase the labeling efficiency of my reaction?
To improve labeling efficiency, consider the following:
-
Optimize pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1]
-
Adjust Reactant Concentrations: Increasing the concentration of your target molecule and/or the molar excess of the this compound can improve the reaction rate.[1] A 20-fold molar excess of the NHS ester is a common starting point for antibody labeling.[7][9]
-
Check Reagent Quality: Use a fresh, properly stored vial of the NHS ester to avoid using a hydrolyzed and inactive reagent.[1]
-
Ensure Protein Purity: Remove any amine-containing impurities or stabilizing proteins like bovine serum albumin (BSA) from your sample before labeling.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | Incorrect Buffer pH: The pH is too low (amines are protonated) or too high (NHS ester hydrolysis). | Verify the buffer pH is within the 7.2-8.5 range using a calibrated pH meter.[1] |
| Amine-Containing Buffer: Use of buffers like Tris or glycine. | Perform a buffer exchange into an amine-free buffer such as PBS or sodium bicarbonate.[1][6] | |
| Hydrolyzed NHS Ester: The reagent was exposed to moisture or stored improperly. | Use a fresh vial of this compound. Always allow the vial to reach room temperature before opening.[7][8] | |
| Insufficient Molar Excess of NHS Ester: The ratio of NHS ester to the target molecule is too low. | Increase the molar excess of the this compound. A 10 to 20-fold molar excess is a good starting point for proteins.[7][9] | |
| Steric Hindrance: The primary amines on the target molecule are not accessible.[1] | Consider using a linker with a longer spacer arm if steric hindrance is suspected. The PEG24 component of this linker already provides significant length. | |
| Protein Precipitation After Labeling | High Degree of Labeling: Over-labeling can alter the protein's properties and lead to aggregation. | Reduce the molar excess of the NHS ester in the reaction. |
| Hydrophobic Nature of the Label: While the PEG linker enhances hydrophilicity, the BCN group is hydrophobic. | This is less likely with a long PEG chain, but if it occurs, consider reducing the degree of labeling. | |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent concentrations of reactants. | Prepare fresh solutions of the NHS ester for each experiment. Carefully measure all components. |
| Reaction Time and Temperature Fluctuations: Inconsistent incubation conditions. | Standardize the incubation time and maintain a constant temperature for all experiments. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal efficiency is often achieved at the higher end of this range (pH 8.3-8.5).[2][3] |
| Temperature | Room Temperature or 4°C | Lower temperatures can reduce the rate of hydrolysis but may require longer incubation times.[1] |
| Incubation Time | 30 minutes - 4 hours (Room Temp) | The optimal time can vary depending on the reactivity of the target molecule. |
| 2 hours - Overnight (4°C) | Longer incubation is generally needed at lower temperatures.[1] | |
| Molar Excess of NHS Ester | 10 - 20 fold (for antibodies) | This should be optimized for your specific application to achieve the desired degree of labeling.[7][9] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[2] |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4 - 5 hours[4] |
| 8.6 | 4°C | 10 minutes[4] |
Experimental Protocol: Labeling an Antibody with this compound
This protocol provides a general guideline for labeling an antibody. Optimization may be required for specific antibodies and applications.
1. Materials
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
2. Procedure
-
Prepare the Antibody:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 2 mg/mL in the Reaction Buffer.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[8]
-
-
Labeling Reaction:
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove the unreacted NHS ester and other small molecules by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.
-
Visualizations
Caption: Workflow for labeling an antibody with this compound.
Caption: Troubleshooting guide for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Endo-BCN-PEG4-NHS ester Is For Targeted Drug Delivery CAS:1807501-86-5 [polyethyleneglycolpeg.com]
- 6. glenresearch.com [glenresearch.com]
- 7. broadpharm.com [broadpharm.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
Validation & Comparative
A Comparative Guide to endo-BCN-PEG24-NHS Ester and exo-BCN Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of linker is a critical determinant of success. Bicyclo[6.1.0]nonyne (BCN) linkers have emerged as a powerful tool for copper-free click chemistry, enabling the precise and stable attachment of payloads to biomolecules. BCN is synthesized as a mixture of two diastereomers: endo and exo. This guide provides an objective comparison of endo-BCN-PEG24-NHS ester and exo-BCN linkers, supported by available experimental data, to aid researchers in selecting the optimal linker for their specific application.
Chemical Structures and Functional Components
Both this compound and exo-BCN linkers share a common core structure but differ in the spatial arrangement of the cyclopropane (B1198618) ring relative to the cyclooctyne (B158145) ring.
-
BCN (Bicyclo[6.1.0]nonyne): The strained alkyne moiety that participates in the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an azide-functionalized molecule.
-
PEG24 (Polyethylene Glycol): A 24-unit polyethylene (B3416737) glycol spacer that enhances the hydrophilicity of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.
-
NHS Ester (N-Hydroxysuccinimide ester): A reactive group that forms a stable amide bond with primary amines, such as the lysine (B10760008) residues on antibodies and other proteins.
The key distinction lies in the stereochemistry of the BCN group:
-
endo-BCN: The cyclopropane ring is oriented on the same side as the larger cyclooctyne ring.
-
exo-BCN: The cyclopropane ring is oriented on the opposite side of the larger cyclooctyne ring.
Performance Comparison: Reactivity, Structure, and Stability
The selection between endo- and exo-BCN linkers can have a significant impact on the efficiency of conjugation, as well as the properties of the final bioconjugate.
Reaction Kinetics
The rate of the SPAAC reaction is a crucial parameter, especially when working with sensitive biomolecules or in time-critical applications. While both isomers are highly reactive, studies have shown a slight difference in their reaction kinetics.
| Linker Isomer | Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (B81097) (M⁻¹s⁻¹) |
| endo-BCN | 0.29 |
| exo-BCN | 0.19 |
Data from a study conducted in a CD3CN/D2O (1:2) mixture.[1]
The data indicates that the endo-BCN isomer exhibits a slightly faster reaction rate with benzyl azide compared to the exo-BCN isomer.[1] This is a key consideration for researchers aiming to achieve rapid and efficient conjugation. The predominant use of the endo-BCN diastereomer in bioorthogonal click reactions may be attributed to its slightly higher reactivity and greater commercial availability.[1]
Structural Implications of Conjugation
The stereochemistry of the BCN linker influences the three-dimensional structure of the resulting triazole conjugate. This can have downstream effects on the biological activity and physical properties of the final product. One study demonstrated that the different steric structures of the triazole products formed from endo- and exo-BCN can result in different fluorescence quenching effects.[1] This suggests that the choice of isomer could be critical in applications involving fluorescent probes or where the precise spatial arrangement of the conjugate is important for its function.
Stability
The stability of the linker and the resulting conjugate is paramount for in vivo applications. While extensive head-to-head quantitative stability data for endo- and exo-BCN linkers is limited, BCN, in general, is considered well-suited for aqueous bioconjugations due to its high reactivity and hydrophilicity. It is important to note that the term "Exo-Linker" is also used in the context of ADC technology to describe the positioning of a cleavable peptide on a p-aminobenzyl carbamate (B1207046) moiety, which is a separate concept from the exo stereoisomer of the BCN ring itself. This "Exo-Linker" technology has been shown to improve the stability and efficacy of ADCs.
Experimental Protocols
The following is a generalized protocol for comparing the efficiency of this compound and exo-BCN-PEG-NHS ester in labeling a model protein, such as a monoclonal antibody (mAb).
Materials
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
This compound
-
exo-BCN-PEG-NHS ester (with a comparable PEG spacer length for a direct comparison)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Azide-functionalized payload (e.g., a fluorescent dye-azide or a drug-azide)
-
Purification columns (e.g., size-exclusion chromatography)
Experimental Workflow
Caption: Comparative workflow for ADC synthesis using endo- and exo-BCN linkers.
Detailed Procedure
-
Protein Preparation: Buffer exchange the mAb into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3). Adjust the concentration to 5 mg/mL.
-
Linker Preparation: Immediately before use, prepare 10 mM stock solutions of this compound and exo-BCN-PEG-NHS ester in anhydrous DMSO.
-
NHS Ester Conjugation:
-
Divide the mAb solution into two separate reaction tubes.
-
To one tube, add a calculated molar excess (e.g., 5-10 fold) of the this compound stock solution.
-
To the second tube, add the same molar excess of the exo-BCN-PEG-NHS ester stock solution.
-
Incubate both reactions for 1-2 hours at room temperature with gentle mixing.
-
Quench the reactions by adding the Quenching Solution to a final concentration of 50 mM.
-
-
Purification of BCN-functionalized mAb:
-
Remove the excess, unreacted linker and quenching agent from both reaction mixtures using size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
To each of the purified BCN-functionalized mAb solutions, add a molar excess (e.g., 3-5 fold) of the azide-functionalized payload.
-
Incubate the reactions for 4-16 hours at 4°C with gentle mixing.
-
-
Final Purification and Analysis:
-
Purify the resulting ADCs from excess payload using size-exclusion chromatography.
-
Characterize the final conjugates from both the endo and exo linker reactions. Key analyses include:
-
Drug-to-Antibody Ratio (DAR): Determined by UV-Vis spectroscopy or mass spectrometry.
-
Conjugate Stability: Assessed by incubating the ADCs in plasma and analyzing for payload deconjugation over time.
-
In vitro Efficacy: If a cytotoxic payload was used, the potency of the ADCs can be compared in a relevant cell-based assay.
-
-
Logical Relationships in Linker Selection
The choice between endo- and exo-BCN linkers involves a trade-off between several factors. The following diagram illustrates the key considerations:
References
A Head-to-Head Comparison of endo-BCN-PEG24-NHS Ester and DBCO-PEG-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the selection of an appropriate linker is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of two prominent crosslinkers used in copper-free click chemistry: endo-BCN-PEG24-NHS ester and DBCO-PEG-NHS ester.
This comparison delves into their respective reaction kinetics, stability, and physicochemical properties to provide a comprehensive resource for making informed decisions in the design of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.
At a Glance: Key Differences
| Feature | This compound | DBCO-PEG-NHS Ester |
| Reactive Group 1 | endo-Bicyclo[6.1.0]nonyne (BCN) | Dibenzocyclooctyne (DBCO) |
| Reactive Group 2 | N-hydroxysuccinimide (NHS) Ester | N-hydroxysuccinimide (NHS) Ester |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reaction Kinetics | Generally slower than DBCO with aliphatic azides, but can be faster with aromatic azides.[1][2] | Generally exhibits faster kinetics with aliphatic azides due to higher ring strain.[1][3] |
| Stability | More stable in the presence of thiols (e.g., glutathione).[1][4] Can be unstable under acidic conditions.[5] | Less stable in the presence of thiols.[1][4] Can lose reactivity over time.[6] |
| Physicochemical Properties | Smaller, less hydrophobic cyclooctyne (B158145) core.[1][3] The long PEG24 chain imparts significant hydrophilicity. | Larger, more hydrophobic cyclooctyne core.[1][7] PEG chain length varies, affecting overall hydrophilicity. |
| Primary Applications | PROTACs, applications requiring high stability in reducing environments.[8] | General bioconjugation, live-cell imaging, ADCs.[6] |
Performance Deep Dive: A Quantitative Comparison
The choice between endo-BCN and DBCO linkers often hinges on the specific requirements of the biological system and the desired properties of the final conjugate.
Reaction Kinetics
The rate of the strain-promoted azide-alkyne cycloaddition (SPAAC) is a critical factor, especially in applications with low reactant concentrations or where rapid conjugation is necessary. Generally, DBCO reacts faster with aliphatic azides due to its higher ring strain.[1][3] However, BCN can exhibit faster kinetics with aromatic azides.[1][2]
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide (B81097) Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| BCN | Benzyl Azide (aliphatic) | ~0.1 - 0.28 | [9] |
| DBCO | Benzyl Azide (aliphatic) | ~0.24 - 0.34 | [2][9] |
| BCN | Phenyl Azide (aromatic) | Significantly higher than with aliphatic azides. | [1] |
| DBCO | Phenyl Azide (aromatic) | Slower than BCN with this azide type. | [1] |
Note: Reaction rates are dependent on the specific derivatives, solvent, and temperature.
Stability
The stability of the linker is crucial for the integrity of the bioconjugate, particularly in the complex intracellular environment. BCN demonstrates superior stability in the presence of thiols like glutathione, which is abundant in cells.[1][4] This makes BCN-based linkers a more robust choice for long-term intracellular studies.[3] However, both linkers can exhibit instability under acidic conditions.[1][5]
Table 2: Comparative Stability of BCN and DBCO
| Condition | BCN | DBCO | Reference(s) |
| Presence of Thiols (e.g., Glutathione) | More stable (t½ ≈ 6 hours) | Less stable (t½ ≈ 71 minutes) | [4] |
| Intracellular Environment (Immune Phagocytes) | Low stability (79% degraded after 24h) | Moderate stability (36% degraded after 24h) | [10] |
| Acidic Conditions (e.g., 90% TFA) | Unstable | Unstable | [11] |
| Aqueous Buffers (e.g., PBS) | Generally stable | Generally stable, but reactivity can decrease over time | [1] |
Physicochemical Properties
The physical and chemical properties of the linker can influence the solubility, aggregation, and in vivo behavior of the bioconjugate. The BCN core is smaller and less hydrophobic than the DBCO core.[1][3] The extensive PEG24 chain in this compound provides significant hydrophilicity, which can be advantageous in reducing aggregation and improving pharmacokinetics.
Table 3: Physicochemical Properties of BCN and DBCO Cores
| Property | BCN | DBCO | Implications | Reference(s) |
| Molecular Size | Smaller | Larger | BCN's smaller size may reduce steric hindrance. | [3] |
| Lipophilicity | Less lipophilic/more hydrophilic | More lipophilic/hydrophobic | BCN can improve solubility and reduce non-specific binding. | [1] |
Experimental Protocols
Detailed methodologies are essential for reproducible bioconjugation. Below are generalized protocols for the conjugation of proteins with this compound and DBCO-PEG-NHS ester.
General Protocol for Protein Conjugation with NHS Esters
This protocol outlines the essential steps for labeling a protein with a BCN or DBCO linker activated with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein.[1]
Materials:
-
Protein solution (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
This compound or DBCO-PEG-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the this compound or DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[12][13]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.[12] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[14]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[15]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[15]
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.[1]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO) or an appropriate wavelength for BCN if available.[1]
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
NHS Ester Reaction Mechanism
Caption: NHS ester reaction with a primary amine on a protein.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Caption: SPAAC reaction between a cyclooctyne and an azide.
Experimental Workflow for Bioconjugation
Caption: A typical workflow for protein bioconjugation.
Conclusion
The choice between this compound and DBCO-PEG-NHS ester is highly dependent on the specific application.
Choose this compound when:
-
Enhanced stability in reducing environments is critical: The superior stability of BCN in the presence of thiols makes it a more robust option for intracellular applications.[1][3]
-
Lower hydrophobicity and smaller size of the reactive core are desired: This can be advantageous in minimizing non-specific binding and potential disruption of biomolecule function.[1][3]
-
Working with aromatic azides: BCN can offer faster reaction kinetics with this type of azide.[1]
Choose DBCO-PEG-NHS ester when:
-
Rapid reaction kinetics are paramount: For applications requiring fast conjugation, especially with aliphatic azides, DBCO is generally the preferred choice.[1][3]
-
A well-established and widely characterized linker is preferred: DBCO has been extensively used and documented in a broad range of bioconjugation applications.[6]
By carefully considering the kinetic, stability, and physicochemical properties of each linker in the context of the biological system and experimental goals, researchers can select the optimal tool to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. furthlab.xyz [furthlab.xyz]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
Navigating the Copper-Free Click Chemistry Landscape: A Comparative Guide to Alternatives for endo-BCN-PEG24-NHS Ester
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the selection of the optimal chemical tool is paramount. While endo-BCN-PEG24-NHS ester has established itself as a valuable reagent in copper-free click chemistry, a diverse landscape of alternatives offers distinct advantages in terms of reaction kinetics, stability, and hydrophilicity. This guide provides an objective comparison of the leading alternatives, supported by experimental data and detailed protocols to inform your selection and accelerate your research.
The advent of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized the field of bioconjugation. By eliminating the cytotoxic copper catalyst required for the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC enables the precise labeling and engineering of biomolecules in living systems.[1][2] Bicyclo[6.1.0]nonyne (BCN) derivatives, like this compound, have been instrumental in this advancement. However, the expanding demands of applications ranging from antibody-drug conjugates (ADCs) to in vivo imaging and proteomics have spurred the development of a broader toolkit of cyclooctyne-based reagents.
This guide focuses on the primary alternatives to this compound, including its diastereomer exo-BCN, the widely used dibenzocyclooctyne (DBCO or ADIBO), and the highly reactive trans-cyclooctene (B1233481) (TCO). We will also touch upon other notable cyclooctynes such as difluorinated cyclooctyne (B158145) (DIFO) and biarylazacyclooctynone (BARAC).
Performance Deep Dive: A Head-to-Head Comparison
The choice of a copper-free click chemistry reagent hinges on a balance of several key performance indicators. Here, we compare the leading alternatives across reaction kinetics, stability, and other critical physicochemical properties.
Reaction Kinetics: The Need for Speed
The rate of the cycloaddition reaction is a critical parameter, particularly for applications involving low concentrations of reactants or requiring rapid labeling. Generally, the reactivity of cyclooctynes is driven by their ring strain.
Table 1: Quantitative Comparison of Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne Reagent | Azide (B81097) Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| endo-BCN | Benzyl (B1604629) Azide | 0.29 | CD₃CN/D₂O (1:2) |
| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) |
| DBCO (ADIBO) | Benzyl Azide | ~0.24 - 1.0 | Aqueous CD₃CN or CH₃CN:H₂O (3:1) |
| DBCO (ADIBO) | Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) |
| BARAC | Benzyl Azide | ~3.4 | Not specified |
| DIFO | Benzyl Azide | Not readily available | Not specified |
| DIMAC | Benzyl Azide | Not readily available | Not specified |
Note: Reaction rates can be influenced by the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[3]
From the available data, DBCO and its derivatives generally exhibit faster reaction kinetics with aliphatic azides, such as benzyl azide, compared to BCN.[3][4] Interestingly, BCN shows a significantly higher reaction rate with aromatic azides like phenyl azide.[3] This highlights the importance of considering the electronic properties of the azide partner when selecting a cyclooctyne. BARAC stands out for its exceptionally high reactivity.
The following diagram illustrates the logical relationship in selecting a cyclooctyne based on the azide partner.
Stability and Off-Target Reactivity
The stability of the cyclooctyne reagent is crucial for its successful application, especially in the complex environment of a living cell. A key concern is the potential for off-target reactions, particularly with thiols present in proteins (cysteine residues) and glutathione.
Table 2: Qualitative Comparison of Stability and Physicochemical Properties
| Feature | endo-BCN | exo-BCN | DBCO (ADIBO) | TCO (trans-cyclooctene) |
| Thiol Reactivity | Moderate | Moderate | Higher | Low (but can isomerize) |
| Hydrolytic Stability (NHS ester) | Good | Good | Good, but moisture sensitive | Good, but moisture sensitive |
| Hydrophilicity | Higher | Higher | Lower | Moderate |
| Size | Smaller | Smaller | Larger | Moderate |
BCN is generally considered more stable in the presence of thiols compared to DBCO.[4][5][6] Some studies have shown that DBCO can react with free thiols, leading to azide-independent labeling.[6] This can be a significant consideration in applications like proteomics where specificity is paramount. TCO, while highly reactive in its primary reaction, can be prone to isomerization to its unreactive cis-isomer, especially in the presence of thiols and certain metals.[7]
The lower lipophilicity of BCN can be advantageous in aqueous bioconjugation reactions, potentially reducing non-specific binding and improving the solubility of the resulting conjugate.[7]
The workflow for assessing off-target thiol reactivity is depicted below.
Experimental Protocols
To provide practical guidance, we have compiled detailed methodologies for key applications of these copper-free click chemistry reagents.
General Protocol for Protein Labeling with DBCO-NHS Ester
This protocol outlines the essential steps for labeling a protein with a DBCO linker activated with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., desalting column) for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[8]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[8]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes.
-
Purification: Remove excess, unreacted linker and other small molecules by size-exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO) using a UV-Vis spectrophotometer.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis using TCO-NHS Ester
This protocol describes a general method for conjugating a drug to an antibody using a TCO-NHS ester.
Materials:
-
Antibody (in PBS, pH 7.4)
-
TCO-PEG-NHS ester
-
Tetrazine-functionalized drug
-
Anhydrous DMSO
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC-HPLC)
Procedure:
-
Antibody Modification with TCO:
-
Prepare a stock solution of TCO-PEG-NHS ester in anhydrous DMSO.
-
Add a 5-10 fold molar excess of the TCO-NHS ester to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Quench the reaction with Tris-HCl.
-
Purify the TCO-modified antibody using a desalting column.
-
-
Conjugation with Tetrazine-Drug:
-
Add the tetrazine-functionalized drug to the purified TCO-modified antibody at a desired molar ratio (e.g., 1.5 to 4-fold excess of the drug).
-
Incubate the reaction at 4°C to 37°C for 2-24 hours. The extremely fast kinetics of the TCO-tetrazine reaction often allows for shorter reaction times.[9]
-
-
Purification and Characterization:
-
Purify the final ADC using size-exclusion chromatography (SEC-HPLC) to remove unreacted drug and other impurities.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.
-
The following diagram illustrates the workflow for ADC synthesis via TCO-tetrazine ligation.
Protocol for Proteomics Sample Preparation using Copper-Free Click Chemistry
This protocol provides a general workflow for enriching and identifying proteins that have been metabolically labeled with an azide-containing amino acid analog, followed by conjugation to a DBCO-functionalized probe for mass spectrometry analysis.
Materials:
-
Cells cultured with an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
DBCO-biotin or other DBCO-functionalized enrichment tag
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Cell Lysis: Harvest and lyse the azide-labeled cells to obtain a protein lysate.
-
Click Reaction: Add the DBCO-biotin probe to the cell lysate and incubate to allow the click reaction to proceed.
-
Enrichment: Add streptavidin-agarose beads to the lysate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Digestion: Digest the eluted proteins into peptides using trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.
Conclusion: Making the Right Choice
The selection of an alternative to this compound is a multifaceted decision that depends on the specific demands of the application.
-
For applications requiring the fastest possible reaction kinetics , particularly with aliphatic azides, DBCO and its derivatives are often the preferred choice.
-
When stability in the presence of thiols and reduced non-specific binding are critical , as is often the case in proteomics and in vivo studies, BCN presents a compelling alternative due to its higher stability and lower lipophilicity.
-
For reactions demanding exceptionally high speed, the TCO-tetrazine ligation offers reaction rates that are orders of magnitude faster than SPAAC, making it ideal for in vivo imaging and applications with very low reactant concentrations.
By carefully considering the quantitative data on reaction kinetics and stability, alongside the practical considerations outlined in the experimental protocols, researchers can confidently select the most appropriate tool from the expanding copper-free click chemistry toolbox to advance their scientific endeavors.
References
- 1. impactproteomics.com [impactproteomics.com]
- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 3. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Protein Conjugation: Endo-BCN-PEG24-NHS Ester vs. Alternatives for LC-MS Analysis
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of proteins is paramount for applications ranging from therapeutic development, such as antibody-drug conjugates (ADCs), to advanced bioanalytical assays. The choice of linker is a critical determinant of the success of these conjugations. This guide provides an objective comparison of the endo-BCN-PEG24-NHS ester with its primary alternative, the DBCO-PEG-NHS ester, for protein conjugation, with a focus on their analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
The this compound is a heterobifunctional linker that combines a bicyclo[6.1.0]nonyne (BCN) moiety for strain-promoted azide-alkyne cycloaddition (SPAAC), a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[1] This linker is frequently used in the synthesis of PROTACs and for bioconjugation.[1] The main alternative for copper-free click chemistry is the dibenzocyclooctyne (DBCO) group, which is also commonly available as a PEG-NHS ester.[2][3][4][5][6] Both BCN and DBCO react with azides via SPAAC, a bioorthogonal reaction that proceeds without the need for a toxic copper catalyst.[7][8][9][10][11]
Performance Comparison: this compound vs. DBCO-PEG-NHS Ester
The choice between BCN and DBCO linkers often involves a trade-off between reaction kinetics and stability. The following tables summarize the key performance characteristics based on available data.
Table 1: Reaction Kinetics and Stability
| Feature | endo-BCN-PEG-NHS Ester | DBCO-PEG-NHS Ester | Key Considerations |
| Reaction Kinetics (SPAAC) | Generally slower than DBCO.[12] | Generally faster reaction rates due to higher ring strain.[12][13] | The nature of the azide (B81097) (aliphatic vs. aromatic) can influence the reaction rate. BCN may react faster with aromatic azides.[13] |
| Stability in Reducing Environments (e.g., presence of Glutathione) | Significantly more stable. Half-life of ~6 hours.[4][14] | Less stable. Half-life of ~71 minutes.[4][14] | BCN is a better choice for applications in reducing environments like the cytoplasm.[12] |
| Stability in Immune Phagocytes | Lower stability, with 79% degradation observed after 24 hours in one study.[10] | Moderate stability, with 36% degradation observed after 24 hours in the same study.[10] | The cellular environment can significantly impact linker stability. |
| Propensity for Aggregation | Lower propensity for aggregation observed in some applications.[15] | Higher propensity for aggregation noted in specific contexts.[15] | The hydrophobicity of the linker can influence the properties of the final conjugate. |
Table 2: Physicochemical Properties
| Feature | This compound | DBCO-PEG-NHS Ester |
| Reactive Groups | endo-Bicyclononyne (BCN) and N-Hydroxysuccinimide (NHS) Ester | Dibenzocyclooctyne (DBCO) and N-Hydroxysuccinimide (NHS) Ester |
| Spacer | 24-unit Polyethylene Glycol (PEG) | Typically available with various PEG spacer lengths (e.g., PEG4, PEG12) |
| Reaction Chemistry | Amine-reactive NHS ester conjugation and strain-promoted azide-alkyne cycloaddition (SPAAC) | Amine-reactive NHS ester conjugation and strain-promoted azide-alkyne cycloaddition (SPAAC) |
Experimental Protocols
Detailed methodologies for protein conjugation using NHS esters and subsequent LC-MS analysis are provided below. These are general protocols that may require optimization for specific proteins and applications.
Protocol 1: Protein Conjugation with endo-BCN-PEG24-NHS or DBCO-PEG-NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.
-
This compound or DBCO-PEG-NHS ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF.[16]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[13] The final concentration of the organic solvent should not exceed 10% to prevent protein denaturation.[16]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11][16]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[13] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis equilibrated with the desired storage buffer.[13]
Protocol 2: LC-MS Analysis of Conjugated Protein
Objective: To determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR).
Instrumentation and Reagents:
-
Liquid chromatography system (e.g., UHPLC).
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase column suitable for protein analysis (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Deconvolution software.
Procedure:
-
Sample Preparation: The purified protein conjugate may be analyzed intact, or it can be deglycosylated and/or reduced to simplify the mass spectrum.[17]
-
LC Separation:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Apply a linear gradient to increase the percentage of Mobile Phase B to elute the protein. The gradient will need to be optimized for the specific conjugate.
-
-
MS Analysis:
-
Acquire data in positive ion mode over a mass range appropriate for the expected protein conjugate masses.
-
Use electrospray ionization (ESI) with optimized source parameters.
-
-
Data Analysis:
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for protein conjugation and LC-MS analysis.
Caption: Workflow for protein conjugation with NHS esters.
Caption: Workflow for LC-MS analysis of conjugated proteins.
Conclusion
The selection between this compound and DBCO-PEG-NHS ester for protein conjugation should be guided by the specific requirements of the application. DBCO linkers are generally preferred for their faster reaction kinetics, which can be advantageous for rapid labeling.[12][13] However, for applications requiring greater stability in reducing environments, BCN linkers present a superior option.[4][14] The choice of the PEG spacer length can also influence the solubility and pharmacokinetic properties of the resulting conjugate. Careful consideration of these factors, coupled with robust LC-MS analysis, will enable researchers to achieve optimal results in their protein conjugation strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mst.elsevierpure.com [mst.elsevierpure.com]
- 7. enovatia.com [enovatia.com]
- 8. benchchem.com [benchchem.com]
- 9. sciex.com [sciex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. agilent.com [agilent.com]
- 18. hpst.cz [hpst.cz]
Determining Drug-to-Antibody Ratio (DAR) for ADCs with endo-BCN-PEG24-NHS Ester: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), directly impacting their potency, safety, and pharmacokinetic profile.[1][2] This guide provides a comparative overview of methodologies for determining the DAR of ADCs constructed using the endo-BCN-PEG24-NHS ester linker, with a primary focus on Hydrophobic Interaction Chromatography (HIC-HPLC). This technique is a cornerstone for ADC analysis due to its ability to separate ADC species with different drug loads under non-denaturing conditions.[3]
Experimental Workflow and Methodologies
The general workflow for determining the DAR of an ADC involves the separation of different drug-loaded species, followed by quantification and calculation of the average DAR. HIC-HPLC is a robust and widely adopted method for this purpose, particularly for cysteine-linked ADCs.[4][5] The principle lies in the differential hydrophobicity of ADCs with varying numbers of conjugated drug-linker moieties; a higher DAR leads to increased hydrophobicity and, consequently, a longer retention time on the HIC column.[4]
Caption: Experimental workflow for DAR determination using HIC-HPLC.
Comparison of DAR Determination Methods
While HIC-HPLC is considered a gold standard for DAR analysis of cysteine-linked ADCs, other orthogonal methods provide complementary information.[5] The choice of method can be influenced by the specific characteristics of the ADC, including the linker and conjugation site.
| Method | Principle | Advantages | Disadvantages |
| HIC-HPLC | Separation based on hydrophobicity under non-denaturing conditions. | - Resolves different DAR species (e.g., DAR0, DAR2, DAR4).[6] - Provides information on drug load distribution.[5] - Non-denaturing conditions preserve the ADC's native structure.[3] | - Lower resolution compared to RP-HPLC.[7] - Incompatible with direct MS analysis due to high salt concentrations.[8][9] |
| RP-HPLC | Separation based on hydrophobicity under denaturing conditions. | - Higher resolution for less hydrophobic ADCs.[10] - Can separate light and heavy chains for site-specific DAR analysis.[5] | - Denaturing conditions can alter the ADC structure. - May result in slightly lower DAR values compared to HIC.[7][11] |
| LC-MS | Separation by liquid chromatography coupled with mass determination. | - Provides accurate mass measurement for each DAR species. - Can identify different drug-linker modifications. | - High salt in HIC is not directly compatible, requiring workarounds.[8][9] - Ionization efficiency can vary between different DAR species. |
| UV-Vis Spectroscopy | Spectrophotometric measurement based on the absorbance of the antibody and the drug. | - Simple and rapid method. | - Only provides an average DAR, no information on distribution. - Less accurate than chromatographic methods. |
Experimental Protocol: DAR Determination by HIC-HPLC
This protocol provides a general framework for the DAR analysis of an ADC conjugated with this compound. Optimization of specific parameters may be required.
1. Materials and Reagents:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol
-
HIC Column: e.g., TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm)[6]
-
HPLC or UPLC system with a UV detector
2. Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter before injection.
3. HPLC Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm (for the antibody) and the maximum absorbance wavelength of the cytotoxic payload.
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |
4. Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.) in the chromatogram.
-
Calculate the weighted average DAR using the following formula:
DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
Illustrative Data
The following table presents representative data for the DAR analysis of a cysteine-linked ADC using HIC-HPLC. The actual retention times and peak areas will vary depending on the specific antibody, drug-linker, and analytical conditions.
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 5.2 | 10.5 |
| DAR2 | 8.7 | 35.2 |
| DAR4 | 11.3 | 45.8 |
| DAR6 | 13.1 | 7.5 |
| DAR8 | 14.5 | 1.0 |
| Average DAR | 3.2 |
The hydrophilic nature of the PEG24 spacer in the this compound linker is expected to reduce the overall hydrophobicity of the ADC compared to linkers without such a spacer.[12] This may result in earlier elution times for all DAR species compared to ADCs with more hydrophobic linkers.
References
- 1. agilent.com [agilent.com]
- 2. ymc.eu [ymc.eu]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purepeg.com [purepeg.com]
Characterizing endo-BCN-PEG24-NHS Ester Conjugates: A Comparative Guide to MALDI-TOF MS and Alternative Methods
For researchers and drug development professionals working with advanced bioconjugation techniques, the precise characterization of linker molecules and their conjugates is paramount. This guide provides a comparative analysis of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for the characterization of endo-BCN-PEG24-NHS ester and its conjugates. We present a head-to-head comparison with a primary alternative, Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS), supported by illustrative experimental data and detailed protocols.
The this compound is a heterobifunctional linker comprising a bicyclononyne (BCN) group for copper-free click chemistry, a 24-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. Its molecular weight is approximately 1419.64 Da. The inherent polydispersity of the PEG chain and the reactivity of the end groups necessitate robust analytical methods to ensure the quality and consistency of conjugates.
Performance Comparison: MALDI-TOF MS vs. LC-ESI-MS
Both MALDI-TOF MS and LC-ESI-MS are powerful techniques for the characterization of PEGylated molecules. The choice between them often depends on the specific analytical need, sample complexity, and desired throughput.
Key Performance Metrics
| Parameter | MALDI-TOF MS | LC-ESI-MS |
| Primary Application | Rapid molecular weight determination, polydispersity analysis, quality control of the PEG linker. | Detailed structural characterization of conjugates, separation of complex mixtures, quantification. |
| Throughput | High | Moderate |
| Sample Preparation | Relatively simple, co-crystallization with a matrix. | More complex, requires solvent compatibility and filtration. |
| Ionization | Soft ionization, primarily produces singly charged ions. | Soft ionization, produces multiply charged ions. |
| Mass Accuracy | Good (typically < 50 ppm with external calibration) | Excellent (typically < 5 ppm with Orbitrap or FT-ICR) |
| Resolution | Good, can resolve individual PEG oligomers for lower mass PEGs. | Very high, especially with high-resolution analyzers. |
| Fragmentation | Limited in standard TOF mode, possible with TOF/TOF or in-source decay. | Readily achieved through tandem MS (MS/MS) for structural elucidation. |
| Hyphenation | Offline coupling with LC is possible but less common. | Directly coupled with LC for separation prior to analysis. |
Illustrative Experimental Data
The following tables present simulated data based on typical performance characteristics for the analysis of an this compound conjugated to a model peptide (e.g., a 1500 Da peptide).
Table 1: Analysis of this compound Linker
| Technique | Observed Average Mass (Da) | Mass Accuracy (ppm) | Resolution (FWHM) at m/z 1420 | Throughput (samples/hr) |
| MALDI-TOF MS | 1419.71 | 42 | 15,000 | ~50 |
| LC-ESI-MS | 1419.65 | 7 | 100,000 | ~5 |
Table 2: Analysis of a Peptide-endo-BCN-PEG24 Conjugate
| Technique | Observed Conjugate Mass (Da) | Confirmation of Conjugation | Identification of Unreacted Species | Structural Information (Fragmentation) |
| MALDI-TOF MS | 2904.85 (Expected: ~2904.7) | Clear mass shift from unconjugated peptide. | Can detect unconjugated peptide and linker. | Limited without TOF/TOF. |
| LC-ESI-MS/MS | 2904.72 | Confirmed by precursor mass and fragmentation. | Chromatographic separation of conjugate, peptide, and linker. | Detailed fragmentation confirms conjugation site. |
Experimental Protocols
MALDI-TOF MS Analysis
This protocol is optimized for the analysis of the this compound and its peptide conjugates.
-
Materials:
-
MALDI-TOF Mass Spectrometer (e.g., Bruker ultrafleXtreme)
-
Matrix Solution: 10 mg/mL α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[1]
-
Cationizing Agent: 10 mM Sodium Trifluoroacetate (NaTFA) in water.
-
Sample: 1 mg/mL of the this compound or its conjugate in a suitable solvent (e.g., 50% acetonitrile/water).
-
-
Procedure:
-
Sample Preparation: Mix the sample solution, matrix solution, and cationizing agent in a 1:1:1 ratio (v/v/v) in a microcentrifuge tube.
-
Spotting: Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Drying: Allow the spot to air dry completely at room temperature.
-
Data Acquisition: Acquire spectra in positive ion reflector mode. The laser power should be adjusted to just above the ionization threshold to obtain good signal-to-noise without excessive fragmentation.
-
LC-ESI-MS Analysis
This protocol is suitable for the detailed characterization of the conjugation reaction mixture.
-
Materials:
-
LC-ESI-MS system (e.g., Thermo Scientific Q Exactive Orbitrap with a Vanquish UHPLC system).
-
LC Column: A reversed-phase column suitable for peptides and polymers (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Sample: The reaction mixture containing the conjugate, unreacted peptide, and linker, diluted in Mobile Phase A.
-
-
Procedure:
-
LC Separation:
-
Flow rate: 0.3 mL/min.
-
Gradient: 5-95% B over 15 minutes.
-
Column Temperature: 40 °C.
-
-
ESI-MS Detection:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Mass Range: m/z 200-4000.
-
Resolution: 70,000.
-
Data-dependent MS/MS can be performed on the most abundant ions to obtain fragmentation data.
-
-
Visualization of Workflows and Concepts
Conclusion
For the characterization of this compound conjugates, MALDI-TOF MS serves as an excellent high-throughput tool for rapid confirmation of molecular weight and assessment of the linker's polydispersity. Its simple sample preparation and fast analysis times make it ideal for routine quality control.
However, for a more in-depth structural characterization, particularly of the final conjugate within a complex reaction mixture, LC-ESI-MS is the superior technique. The chromatographic separation allows for the isolation of the conjugate from unreacted starting materials and byproducts, while high-resolution mass analysis and tandem MS capabilities provide unambiguous confirmation of the conjugate's identity and the site of modification.
Ultimately, the two techniques are complementary. MALDI-TOF MS can be used for quick screening and quality assessment, while LC-ESI-MS provides the detailed characterization required for in-depth analysis and regulatory submissions in drug development.
References
A Researcher's Guide to Assessing Protein Bioactivity Post-Labeling with endo-BCN-PEG24-NHS Ester and Alternatives
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern bioconjugation techniques. The choice of labeling reagent is critical, as it can significantly impact the protein's structure and, consequently, its biological activity. This guide provides a comprehensive comparison of protein bioactivity assessment after labeling with endo-BCN-PEG24-NHS ester and other common alternative methods. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex biological pathways and workflows.
The this compound is a popular heterobifunctional linker used in advanced bioconjugation applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). It features an N-Hydroxysuccinimide (NHS) ester for covalent attachment to primary amines (lysine residues and N-termini) on the protein, a 24-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a bicyclononyne (BCN) group for copper-free click chemistry. While offering versatility, it is crucial to assess whether the labeling process compromises the protein's intended biological function.
Comparing the Impact of Labeling Chemistries on Protein Bioactivity
The choice of conjugation chemistry can influence the degree of labeling, site-specificity, and ultimately, the retention of bioactivity. Below is a comparative overview of this compound and other common labeling strategies.
| Feature | This compound | Maleimide-Thiol Chemistry | Click Chemistry (SPAAC) | Enzymatic Labeling (e.g., Sortase A) |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azide or Alkyne (introduced via non-canonical amino acids or enzymatic labeling) | Specific recognition sequence (e.g., LPXTG) |
| Specificity | Lower (Lysine is abundant) | Higher (Cysteine is less abundant) | Very high (Bioorthogonal) | Very high (Enzyme-specific) |
| Reaction pH | 8.3 - 8.5[1] | 6.5 - 7.5[2][3] | Wide range (typically 4-11) | Neutral (Physiological) |
| Bond Stability | Stable amide bond | Stable thioether bond (potential for retro-Michael addition)[4][5] | Highly stable triazole ring | Stable amide bond |
| Potential Impact on Bioactivity | Can be significant if lysines in active/binding sites are modified. PEG chain can cause steric hindrance. | Generally less impact due to higher specificity, but depends on the role of the labeled cysteine. | Minimal impact due to bioorthogonality. | Minimal impact as it is highly site-specific and occurs under mild conditions. |
Quantitative Assessment of Bioactivity Post-Labeling
Quantifying the impact of labeling on protein function is paramount. The following tables summarize experimental data from studies assessing the bioactivity of proteins after modification with different linkers and chemistries.
Table 1: Comparison of In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Different Linkers
| Antibody-Linker-Drug | Target Cell Line | IC50 (pmol/L) | Fold Change in Bioactivity vs. Maleimide (B117702) Linker | Reference |
| Trastuzumab-Maleimide-MMAE | HER2-positive | 14.3 | - | [4] |
| Trastuzumab-β-galactosidase-cleavable linker-MMAE | HER2-positive | 8.8 | 1.6x more potent | [4] |
| Anti-HER2-Maleamic methyl ester-MMAE | HER2-positive | Significantly better efficacy in vivo | Improved therapeutic index | [6] |
| Anti-EpCAM-SMCC-DM1 | EpCAM-positive | ~50-fold lower in vivo activity | - | [4] |
| Anti-EpCAM-CX-DM1 | EpCAM-positive | Higher in vivo activity | 50x higher therapeutic index | [4] |
Table 2: Impact of PEG Linker Length on Bioactivity
| Protein/Conjugate | Assay | PEG Linker Length | Bioactivity Outcome | Reference |
| Folate-linked liposomes with Doxorubicin | In vivo tumor accumulation | 10K > 5K > 2K | Longer PEG linker led to >40% reduction in tumor size compared to shorter linkers. | [6] |
| Affibody-MMAE conjugate | In vivo maximum tolerated dose | 10K PEG | 4-fold higher MTD compared to no PEG. | [7] |
| Antimicrobial Peptides | Bacterial cell binding | Shorter PEG linkers | Increased binding activity. | [8] |
Experimental Protocols for Bioactivity Assessment
To ensure the reliability of bioactivity data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key experiments.
Protocol 1: NHS Ester-PEG Labeling of a Protein
This protocol provides a general procedure for labeling a protein with an NHS ester-activated PEG linker, such as this compound.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the protein solution in the amine-free buffer.
-
Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Remove unreacted labeling reagent by passing the solution through a desalting column or by dialysis against an appropriate buffer.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label (if it has a chromophore) or by mass spectrometry.
Protocol 2: Maleimide-Thiol Labeling of a Protein
This protocol is for labeling proteins with maleimide-functionalized molecules, targeting cysteine residues.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Degassed buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[2][3]
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
-
Maleimide-functionalized label
-
Anhydrous DMSO or DMF
-
Purification column (e.g., gel filtration)
Procedure:
-
Dissolve the protein in the degassed buffer.
-
(Optional) If reducing disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Prepare a 10 mM stock solution of the maleimide label in DMSO or DMF.[9]
-
Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.[9]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[9]
-
Purify the labeled protein using a gel filtration column to remove unreacted maleimide.[2][10]
Protocol 3: Sortase-Mediated Enzymatic Labeling
This protocol describes a site-specific labeling method using Sortase A.
Materials:
-
Protein of interest with a C-terminal LPXTG motif
-
Labeling probe with an N-terminal oligo-glycine (G)n motif
-
Sortase A enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)[11]
Procedure:
-
Combine the target protein, the labeling probe (in slight molar excess), and Sortase A in the reaction buffer.
-
Incubate the reaction mixture for 1-3 hours at room temperature.[12][13]
-
Monitor the reaction progress by SDS-PAGE or mass spectrometry.
-
Purify the labeled protein using an appropriate chromatography method (e.g., affinity chromatography to remove the His-tagged Sortase A).
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language for Graphviz, illustrate a typical experimental workflow for assessing protein bioactivity and a relevant signaling pathway.
The HER2 (Human Epidermal Growth Factor Receptor 2) signaling pathway is frequently studied in the context of antibody-drug conjugates. The following diagram illustrates the key components of this pathway.
Conclusion
The selection of a protein labeling strategy requires careful consideration of the desired specificity, reaction conditions, and potential impact on the protein's biological activity. While this compound offers a versatile tool for bioconjugation, particularly for applications requiring subsequent click chemistry, its use necessitates a thorough assessment of the labeled protein's functionality. By employing the quantitative assays and protocols outlined in this guide, researchers can make informed decisions about their labeling strategies and ensure the integrity and efficacy of their protein conjugates. The provided visualizations of experimental workflows and signaling pathways serve as valuable tools for planning and interpreting these critical bioactivity assessments.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. biotium.com [biotium.com]
- 11. Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-specific N-terminal labeling of proteins using sortase-mediated reactions | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetics of endo-BCN-PEG24-NHS Ester in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics of endo-BCN-PEG24-NHS ester in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. Through a comparative lens, we evaluate its performance against other prominent bioorthogonal ligation chemistries, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for your research and development needs.
Introduction to this compound and SPAAC
The this compound is a heterobifunctional linker that leverages the principles of "click chemistry," specifically the copper-free SPAAC reaction. This molecule incorporates three key features:
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained cyclooctyne (B158145) that readily reacts with azides without the need for a cytotoxic copper catalyst. The "endo" configuration is noted for its high reactivity and stability.
-
PEG24 (Polyethylene Glycol): A 24-unit polyethylene (B3416737) glycol spacer that enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.
-
NHS ester (N-Hydroxysuccinimide ester): A reactive group for the efficient covalent attachment to primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.
The SPAAC reaction is a cornerstone of bioconjugation due to its high selectivity and biocompatibility, allowing for the precise ligation of molecules in complex biological environments. The reaction proceeds via a [3+2] dipolar cycloaddition between the strained alkyne (BCN) and an azide (B81097), forming a stable triazole linkage.
Quantitative Comparison of Reaction Kinetics
The efficacy of a bioorthogonal reaction is largely determined by its kinetics, quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications requiring rapid labeling at low concentrations. The following table summarizes the reported second-order rate constants for the SPAAC reaction of endo-BCN and its comparison with other common click chemistry reactions.
| Reagent 1 | Reagent 2 | Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| endo-BCN-PEG-alkyne | Azide | SPAAC | ~0.1 - 0.2 [1] | Good balance of reactivity and stability, smaller and less lipophilic than DBCO. |
| endo-BCN | Benzyl (B1604629) Azide | SPAAC | 0.29 [2] | Slightly more reactive than the exo-BCN diastereomer. |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | SPAAC | ~0.6 - 1.0[3] | Higher ring strain leads to faster reaction but lower stability compared to BCN. |
| DIBO (Dibenzocyclooctyne) | Benzyl Azide | SPAAC | ~0.3 - 0.7[3] | Robust reactivity, often used in bioconjugation. |
| TCO (trans-Cyclooctene) | Tetrazine | IEDDA | up to 1 x 10⁶[4][5] | Extremely fast kinetics, but TCO and tetrazine are bulkier than alkynes and azides. |
Note: Reaction rates are dependent on the specific azide, solvent, and temperature. The kinetic data for endo-BCN-PEG-alkyne provides a strong estimate for the reactivity of this compound, as the core reactive moiety is the BCN group. Studies have shown that the presence of a PEG linker can slightly increase the reaction rate by reducing steric hindrance.[5][6]
Experimental Protocols
Accurate determination of kinetic parameters is essential for comparing different bioorthogonal reactions. Below are detailed protocols for monitoring the SPAAC reaction of this compound.
Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of the product.
Materials:
-
This compound
-
Azide-containing molecule of interest (e.g., benzyl azide)
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent at a known concentration.
-
In an NMR tube, dissolve a precisely weighed amount of this compound and the azide in the internal standard solution. A typical starting concentration is 10-50 mM for each reactant. To simplify the kinetics to pseudo-first-order, one reactant can be used in excess (e.g., 5-10 fold).
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer, pre-equilibrated to the desired temperature (e.g., 25°C or 37°C).
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.
-
-
Data Analysis:
-
Identify a well-resolved proton signal for the this compound and the triazole product that does not overlap with other signals.
-
Integrate the chosen signals in each spectrum and normalize them against the integral of the internal standard to determine the concentration of the reactant and product at each time point.
-
Plot the natural logarithm of the concentration of the limiting reactant versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the concentration of the reactant in excess: k₂ = k' / [reactant in excess].
-
Protocol 2: Kinetic Analysis by UV-Vis Spectroscopy
This method is suitable when one of the reactants or the product has a distinct UV-Vis absorbance profile. While BCN itself does not have a strong chromophore, this method is often used for chromophoric cyclooctynes like DBCO and can be adapted if a chromophoric azide is used.
Materials:
-
This compound
-
Chromophoric azide-containing molecule
-
Appropriate buffer or solvent (e.g., PBS, acetonitrile)
-
Quartz cuvettes
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Determine Optimal Wavelength:
-
Acquire the UV-Vis spectra of the starting materials and the expected product to identify a wavelength with a significant change in absorbance upon reaction.
-
-
Kinetic Measurement:
-
In a quartz cuvette, mix the this compound and the chromophoric azide in the chosen solvent at known concentrations.
-
Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at the predetermined wavelength over time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using a previously established calibration curve.
-
Plot the concentration of the monitored species versus time and fit the data to the appropriate integrated rate law to determine the second-order rate constant.
-
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental process and the logical framework of this guide, the following diagrams are provided.
Conclusion
The this compound offers a compelling balance of reactivity, stability, and hydrophilicity for bioorthogonal applications. While its SPAAC reaction kinetics are more moderate compared to those of DBCO and significantly slower than the IEDDA reaction of TCO and tetrazine, its smaller size, lower lipophilicity, and the advantages conferred by the long PEG chain make it an excellent choice for many bioconjugation strategies, particularly in the development of antibody-drug conjugates and other targeted therapeutics. The selection of a bioorthogonal reaction should always be guided by the specific requirements of the application, including the desired reaction speed, the stability of the reagents, and the potential for steric hindrance. This guide provides the necessary data and protocols to make an informed decision for your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. static.igem.org [static.igem.org]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Bioconjugation: Unpacking the Efficiency of endo-BCN-PEG24-NHS Ester and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of molecules to proteins and other biomolecules is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The choice of conjugation chemistry is critical, directly impacting the efficiency, stability, and homogeneity of the final product. This guide provides a quantitative comparison of the widely used endo-BCN-PEG24-NHS ester with a prominent alternative, strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry."
The this compound is a heterobifunctional linker that contains an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues on proteins) and a bicyclononyne (BCN) group for subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3] This dual functionality allows for a two-step conjugation strategy.
Quantitative Comparison of Conjugation Chemistries
The efficiency of a conjugation reaction is a key performance indicator. For antibody-drug conjugates, this is often expressed as the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[4] While precise, reproducible quantitative data for this compound is not extensively published, we can infer its performance based on the well-characterized chemistries it employs. The NHS ester moiety targets primary amines, a method known for its speed but also for producing heterogeneous products.[5] In contrast, bioorthogonal methods like SPAAC, which the BCN group facilitates, are known for their high specificity and efficiency.[6][7]
| Feature | NHS Ester Chemistry (Amine Reactive) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Target Functional Group | Primary amines (e.g., Lysine, N-terminus) | Azides and strained alkynes (e.g., BCN, DBCO) |
| Typical Reaction Yield | Generally high, but can be variable. Often results in a heterogeneous mixture of products with a range of DARs.[5] | Typically very high and can be quantitative, leading to well-defined products with a controlled stoichiometry.[6] |
| Reaction Kinetics | Relatively fast, often complete within 30-120 minutes at room temperature.[8] | Fast, with some reactions completing in under an hour, though can range from minutes to several hours depending on the specific strained alkyne.[6] |
| Specificity & Stoichiometry | Reacts with multiple accessible lysine residues, leading to a distribution of conjugated species (e.g., DAR 0, 2, 4, 6, 8).[9] | Highly specific and bioorthogonal, reacting only with the intended azide (B81097) or alkyne partner, allowing for precise control over the conjugation site and stoichiometry (e.g., achieving a specific DAR of 2).[6][7] |
| pH Sensitivity | Optimal reaction pH is typically between 7.2 and 8.5.[8] Hydrolysis of the NHS ester is a competing reaction that increases at higher pH. | Generally not sensitive to pH within the physiological range. |
| Biocompatibility | The reaction is performed under mild aqueous conditions. | Highly biocompatible as it does not require a cytotoxic copper catalyst.[7] |
| Resulting Linkage Stability | Forms a stable amide bond. | Forms a highly stable triazole linkage. |
Experimental Protocols
Protocol 1: Antibody Conjugation via NHS Ester Chemistry
This protocol provides a general procedure for conjugating an NHS ester-containing molecule (like this compound) to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 100 mM glycine).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (like Tris), perform a buffer exchange into PBS, pH 7.2-8.0.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
NHS Ester Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester to the antibody solution. The final concentration of the organic solvent should not exceed 10% to prevent antibody denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody conjugate from excess, unreacted reagents using a size-exclusion chromatography column equilibrated with PBS.
-
Monitor the elution profile by measuring absorbance at 280 nm and collect the fractions containing the conjugated antibody.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides an average DAR for a heterogeneously conjugated antibody.[][11][12][13]
Principle:
The Beer-Lambert law is used to determine the concentrations of the antibody and the conjugated molecule by measuring the absorbance at two different wavelengths. This requires that the antibody and the conjugated molecule have distinct absorbance maxima.
Procedure:
-
Determine Extinction Coefficients:
-
Measure the molar extinction coefficient of the antibody at 280 nm (ε_Ab,280_).
-
Measure the molar extinction coefficient of the conjugated molecule (drug/linker) at its absorbance maximum (λ_max_) (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_).
-
-
Measure Absorbance of the ADC:
-
Measure the absorbance of the purified antibody-drug conjugate (ADC) solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
Calculate Concentrations:
-
The concentration of the drug ([Drug]) can be calculated using the absorbance at its λ_max_: [Drug] = A_λmax_ / ε_Drug,λmax_
-
The concentration of the antibody ([Ab]) can be calculated by correcting the absorbance at 280 nm for the contribution of the drug: A_Ab,280_ = A_280_ - ([Drug] * ε_Drug,280_) [Ab] = A_Ab,280_ / ε_Ab,280_
-
-
Calculate DAR:
-
DAR = [Drug] / [Ab]
-
Visualizing the Workflows
NHS Ester Conjugation Workflow
Caption: Workflow for antibody conjugation using an NHS ester.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway
Caption: Reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chempep.com [chempep.com]
- 4. hpst.cz [hpst.cz]
- 5. aboligo.com [aboligo.com]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 11. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. pharmiweb.com [pharmiweb.com]
A Comparative Analysis of PEGylated Linker Hydrophilicity for Enhanced Bioconjugate Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's ultimate success. The hydrophilicity of a linker, particularly a Polyethylene (B3416737) Glycol (PEG) linker, can profoundly influence the solubility, stability, pharmacokinetics, and efficacy of therapeutics such as Antibody-Drug Conjugates (ADCs). [1][2] This guide provides an objective comparison of the hydrophilicity of various PEGylated linkers, supported by experimental data, to inform the rational design of next-generation bioconjugates.
The incorporation of PEG linkers is a widely adopted strategy to enhance the aqueous solubility of bioconjugates and mitigate the aggregation often caused by hydrophobic payloads.[3][4] The repeating ethylene (B1197577) glycol units in the PEG backbone form hydrogen bonds with water, creating a hydration shell that can shield the conjugated molecule from enzymatic degradation and immune recognition.[1][5] Generally, a longer PEG chain correlates with increased hydrophilicity.[6] However, the architecture of the PEG linker, such as linear versus branched or pendant structures, also plays a crucial role in its overall performance.[2][7]
Quantitative Comparison of PEGylated Linker Hydrophilicity
Table 1: Water Solubility of Selected PEGylated Linkers
| Linker/Molecule | Number of PEG Units (n) | Structure | Water Solubility |
| Biotin-PEG4-NHS Ester | 4 | Linear | 10 mg/mL |
| Biotin-PEG-Thiol | Variable | Linear | 10 mg/mL |
| Biotin-PEG2-Acid | 2 | Linear | Soluble |
| Biotin-PEG6-Acid | 6 | Linear | Soluble |
| Biotin-PEG12-Acid | 12 | Linear | Soluble |
Note: "Soluble" indicates that the product is described as soluble in water by the manufacturer, but a specific quantitative value was not provided. The solubility of NHS esters can be affected by hydrolysis in aqueous solutions.[6]
Table 2: Partition Coefficients (LogP/LogD) of PEG and PEGylated Molecules
| Molecule | Parameter | Value | Notes |
| Polyethylene glycol | LogP | -2 | The specific molecular weight of the polyethylene glycol was not specified.[8] |
LogP is the partition coefficient of a neutral compound between octanol (B41247) and water, while LogD is the distribution coefficient at a specific pH for ionizable compounds. A lower LogP or LogD value indicates greater hydrophilicity.
The Influence of PEG Linker Architecture on Hydrophilicity and Performance
Beyond the length of the PEG chain, its three-dimensional structure significantly impacts the properties of the resulting bioconjugate.
-
Linear PEG Linkers: These are the most common type of PEG linker, consisting of a single, unbranched chain of ethylene glycol units.[] They effectively increase the hydrophilicity and hydrodynamic radius of a molecule.[10]
-
Branched or Pendant PEG Linkers: These linkers have multiple PEG arms extending from a central core.[][11] Studies have shown that for a given total molecular weight of PEG, a branched or pendant architecture can be more effective at shielding a hydrophobic payload.[2][7] For instance, an antibody-drug conjugate (ADC) with a pendant linker containing two 12-unit PEG chains demonstrated superior stability and slower clearance rates compared to an ADC with a linear 24-unit PEG linker.[2][7] This suggests that the branched structure provides a more comprehensive hydration shell around the hydrophobic drug, leading to improved physicochemical properties.[2][7]
Experimental Protocols for Assessing Hydrophilicity
The hydrophilicity of PEGylated linkers and the surfaces they modify can be quantified using several experimental techniques. The two most common methods are Water Contact Angle (WCA) measurements and the determination of the Octanol-Water Partition Coefficient (LogP or LogD).
Water Contact Angle (WCA) Measurement
This method assesses the hydrophilicity of a surface by measuring the angle at which a water droplet meets the surface. A lower contact angle indicates greater hydrophilicity. This technique is particularly useful for evaluating self-assembled monolayers (SAMs) of PEGylated linkers on a solid support.
Experimental Protocol: Sessile Drop Method for WCA
-
Substrate Preparation: A suitable substrate (e.g., gold-coated silicon wafer, glass slide) is thoroughly cleaned to remove any organic contaminants.
-
SAM Formation: The substrate is immersed in a dilute solution of the desired PEGylated linker (e.g., a PEG-thiol for a gold surface or a PEG-silane for a glass surface) for a sufficient time to allow for the formation of a densely packed monolayer.
-
Rinsing and Drying: The substrate is rinsed with a suitable solvent (e.g., ethanol) to remove any non-covalently bound linkers and then dried with a stream of inert gas (e.g., nitrogen).
-
Contact Angle Measurement:
-
The substrate is placed on the stage of a contact angle goniometer.
-
A small droplet of deionized water (typically 1-5 µL) is gently dispensed onto the surface of the SAM.
-
A high-resolution camera captures the image of the droplet at the solid-liquid-vapor interface.
-
Software is used to analyze the image and calculate the angle between the tangent of the droplet and the surface.
-
Measurements are typically taken at multiple locations on the surface to ensure reproducibility.
-
Octanol-Water Partition Coefficient (LogP/LogD) Determination
The partition coefficient is a measure of the differential solubility of a compound in two immiscible liquids, typically n-octanol (a surrogate for lipids) and water. It is a key indicator of a molecule's hydrophilicity and its potential to cross cell membranes.
Experimental Protocol: Shake-Flask Method for LogP/LogD
-
Preparation of Solutions: A buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4 for LogD measurements) and n-octanol are mutually saturated by vigorous mixing followed by separation.
-
Partitioning:
-
A known amount of the PEGylated compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of this solution is mixed with a known volume of the other phase in a flask.
-
The flask is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
-
-
Concentration Measurement:
-
A sample is carefully taken from each phase.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).
-
-
Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP or LogD is the base-10 logarithm of this ratio.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: Workflow for Water Contact Angle (WCA) Measurement.
Caption: Workflow for LogP/LogD Determination via Shake-Flask Method.
Caption: Impact of PEG Linker Properties on Bioconjugate Performance.
References
- 1. purepeg.com [purepeg.com]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Showing Compound Polyethylene glycol (FDB016934) - FooDB [foodb.ca]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
Performance Evaluation of endo-BCN-PEG24-NHS Ester in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of endo-BCN-PEG24-NHS ester, a heterobifunctional linker, in cell-based assays. We offer a comparison with alternative bioconjugation technologies and present supporting data and experimental protocols to inform your research and development decisions.
Introduction to this compound
This compound is a chemical tool used in bioconjugation, the process of linking molecules together to create new functionalities. It is particularly valuable in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker is composed of three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the lysine (B10760008) residues found on the surface of antibodies and other proteins, forming a stable amide bond.[][4]
-
Polyethylene Glycol (PEG24) Spacer: The 24-unit PEG chain is a hydrophilic spacer that increases the solubility of the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[5]
-
endo-Bicyclononyne (BCN): This is a strained alkyne that readily reacts with azide-containing molecules through a process called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is highly specific and can be performed in biological systems without the need for a toxic copper catalyst.[5][][7]
The dual functionality of the NHS ester and the BCN group allows for a two-step conjugation strategy. First, the linker is attached to an antibody or protein via the NHS ester. Then, a payload molecule (e.g., a cytotoxic drug, a fluorescent dye, or an E3 ligase ligand) containing an azide (B81097) group is attached to the BCN group.
Comparison with Alternative Linkers
The performance of this compound can be benchmarked against other common bioconjugation linkers. The primary alternatives include other strained alkynes for SPAAC and different bioorthogonal reaction chemistries.
Key Alternatives:
-
Dibenzocyclooctyne (DBCO) Reagents: DBCO is another widely used strained alkyne for SPAAC. It generally exhibits faster reaction kinetics with azides compared to BCN.[8] However, some studies suggest that DBCO-containing conjugates may have a higher propensity for aggregation.[9]
-
Trans-Cyclooctene (TCO) Reagents: TCO linkers react with tetrazines in an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, which is known for its exceptionally fast reaction rates, often orders of magnitude faster than SPAAC.[8]
Quantitative Performance Comparison
The choice of linker can significantly impact the efficacy of a bioconjugate in cell-based assays. The following table summarizes key performance parameters based on typical experimental outcomes.
| Linker Chemistry | Reaction Rate (M⁻¹s⁻¹) | Stability in Biological Media | Drug-to-Antibody Ratio (DAR) Control | Typical IC50 in Cytotoxicity Assays | Reference |
| endo-BCN + Azide (SPAAC) | ~0.3 - 1.0 | Moderate to High | Good | 10-100 nM | [8] |
| DBCO + Azide (SPAAC) | ~1.0 - 2.0 | High | Good | 5-50 nM | [8] |
| TCO + Tetrazine (IEDDA) | >1,000 | Moderate (susceptible to isomerization) | Excellent | 1-20 nM | [8] |
Note: The values presented are representative and can vary depending on the specific antibody, payload, and cell line used.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for key cell-based assays used to evaluate the performance of antibody-drug conjugates constructed with this compound.
Antibody-Drug Conjugate (ADC) Internalization Assay
This assay measures the uptake of an ADC by target cells.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
ADC constructed using this compound and a fluorescent payload
-
Control antibody
-
Cell culture medium
-
Flow cytometer
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with the ADC at various concentrations for a specified time (e.g., 4, 24, 48 hours).
-
Wash the cells to remove unbound ADC.
-
Harvest the cells and resuspend in a suitable buffer for flow cytometry.
-
Analyze the fluorescence intensity of the cells to quantify ADC internalization.
Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line
-
ADC constructed using this compound and a cytotoxic payload
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the ADC to the wells.
-
Incubate for a period that allows for cell death to occur (e.g., 72-96 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader to determine the number of viable cells.
-
Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental setups.
Caption: Mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for ADC creation and testing.
Caption: Signaling pathway affected by a tubulin-inhibiting payload.
Conclusion
This compound is a versatile and effective linker for the construction of bioconjugates for cell-based assays. Its favorable properties, including high stability and biocompatibility, make it a strong candidate for the development of ADCs and other targeted therapies. While alternatives like DBCO and TCO may offer faster reaction kinetics, the overall performance of a bioconjugate depends on a multitude of factors, including the specific antibody, payload, and target. Careful consideration of these factors and rigorous evaluation through well-designed cell-based assays are essential for selecting the optimal linker for a given application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Amine-Reactive Crosslinkers for Researchers and Drug Development Professionals
A comprehensive guide to selecting the optimal amine-reactive crosslinker for your research needs, complete with comparative data, detailed experimental protocols, and workflow visualizations.
In the fields of protein chemistry, drug development, and diagnostics, the covalent conjugation of biomolecules is a fundamental technique. Amine-reactive crosslinkers are a cornerstone of this field, enabling the stable linkage of proteins, peptides, and other molecules through their primary amine groups. These are abundantly found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues, making them readily accessible targets for conjugation.[1][2] This guide provides an in-depth, head-to-head comparison of different classes of amine-reactive crosslinkers, offering quantitative data, detailed experimental protocols, and visual guides to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Understanding the Chemistries: A Spectrum of Reactivity
Amine-reactive crosslinkers primarily function through the reaction of an electrophilic group on the crosslinker with the nucleophilic primary amine on the target molecule.[1] The most prominent classes of amine-reactive functionalities include N-hydroxysuccinimide (NHS) esters, imidoesters, aldehydes, and the "zero-length" carbodiimides. Each class presents a unique set of characteristics in terms of reactivity, stability of the resulting bond, and optimal reaction conditions.
N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.[1][3] The reaction proceeds efficiently at a physiological to slightly alkaline pH.[1][3]
Imidoesters: Imidoesters react with primary amines to form amidine bonds. They exhibit rapid reactivity at alkaline pH but have shorter half-lives compared to NHS esters.[4]
Aldehydes: Aldehydes react with primary amines to form a Schiff base, which can then be reduced to a stable secondary amine bond. This two-step process offers versatility in conjugation strategies.
Carbodiimides (Zero-Length Crosslinkers): Unlike other crosslinkers that become part of the linkage, carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), facilitate the direct formation of an amide bond between a carboxyl group and a primary amine, without adding any atoms to the final conjugate.[5][6]
Quantitative Comparison of Amine-Reactive Crosslinkers
The selection of an appropriate crosslinker is critical and depends on the specific application. The following tables provide a summary of key quantitative and qualitative parameters for different classes of amine-reactive crosslinkers.
| Feature | NHS Esters | Imidoesters | Aldehydes (reductive amination) | Carbodiimides (EDC) |
| Reactive Group | N-Hydroxysuccinimide ester | Imidoester | Aldehyde | Carbodiimide |
| Target Functional Group | Primary amines | Primary amines | Primary amines | Carboxyls and primary amines |
| Resulting Bond | Amide | Amidine | Secondary amine | Amide |
| Optimal pH Range | 7.2 - 8.5[2][3] | 8.0 - 10.0[4] | ~7.0 (Schiff base formation), followed by reduction | 4.5 - 6.0 (for carboxyl activation)[7] |
| Bond Stability | Very stable[1][8][9][10] | Less stable than amides | Stable | Very stable[8][10] |
| Byproducts | N-hydroxysuccinimide | Isourea | Water | Isourea (water-soluble) |
| Cleavable Options | Yes | Yes | No | No (zero-length) |
| Spacer Arm | Variable | Variable | Variable | None (zero-length)[5] |
Table 1: General Properties of Amine-Reactive Crosslinkers
Hydrolytic Stability of Active Groups
A crucial factor in the efficiency of a crosslinking reaction is the stability of the reactive group in aqueous solutions, as hydrolysis is a competing reaction.
| Crosslinker Type | pH | Temperature (°C) | Half-life |
| NHS Ester | 7.0 | 0 | 4 - 5 hours[2][4] |
| 8.6 | 4 | 10 minutes[2][4] | |
| 7.0 | N/A | ~7 hours[11] | |
| 9.0 | N/A | Minutes[11] | |
| Imidoester | Alkaline | N/A | Short half-lives[4] |
Table 2: Hydrolytic Half-life of NHS Esters and Imidoesters
Homobifunctional vs. Heterobifunctional Crosslinkers
Amine-reactive crosslinkers can be further categorized based on the reactivity of their end groups.
-
Homobifunctional crosslinkers possess two identical reactive groups and are typically used for single-step reactions to create intramolecular crosslinks or to polymerize molecules.[12]
-
Heterobifunctional crosslinkers have two different reactive groups, allowing for controlled, stepwise conjugation of two different biomolecules, which minimizes undesirable side reactions.[12]
| Crosslinker Example | Type | Spacer Arm Length (Å) | Key Features |
| DSS (Disuccinimidyl suberate) | Homobifunctional | 11.4 | Membrane permeable, commonly used for intracellular crosslinking. |
| BS³ (Bis(sulfosuccinimidyl) suberate) | Homobifunctional | 11.4 | Water-soluble, membrane-impermeable, ideal for cell surface crosslinking. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | 8.3 | Amine- and sulfhydryl-reactive, widely used for creating antibody-drug conjugates. |
| SDA (Succinimidyl 4,4'-azipentanoate) | Heterobifunctional | 13.5 | Amine- and photoreactive, allows for capturing interactions upon UV activation. |
Table 3: Comparison of Common Bifunctional Crosslinkers
Experimental Protocols
The following are generalized protocols for protein crosslinking and analysis. Optimal conditions, such as reagent concentrations and incubation times, should be determined empirically for each specific system.
Protocol 1: General Protein Crosslinking with a Homobifunctional NHS Ester (e.g., DSS or BS³)
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7.2-8.5)
-
Homobifunctional NHS ester crosslinker (e.g., DSS or BS³)
-
Anhydrous DMSO or DMF (for water-insoluble crosslinkers like DSS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents and equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein(s) of interest in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO (for DSS) or directly in the reaction buffer (for BS³) to a final concentration of 10-25 mM.
-
Initiate Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve the desired final crosslinker concentration (a 20- to 500-fold molar excess over the protein is a common starting point).[13] Mix thoroughly but gently.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analyze Results: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to crosslinked complexes.[13][14][15][16]
Protocol 2: Zero-Length Crosslinking with EDC and NHS
Materials:
-
Proteins to be crosslinked in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 4.5-6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
SDS-PAGE reagents and equipment
Procedure:
-
Prepare Reaction Mixture: Dissolve the proteins to be crosslinked in the MES buffer.
-
Add EDC and NHS: Add EDC to a final concentration of 2-10 mM and NHS (or Sulfo-NHS) to a final concentration of 5-20 mM.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Analysis: The reaction is self-quenching as EDC hydrolyzes in an aqueous solution. Proceed with SDS-PAGE analysis to visualize the crosslinked products.
Visualizing Workflows and Mechanisms
Diagrams created using the DOT language can effectively illustrate complex biological and experimental workflows.
Caption: Mechanism of an NHS ester reacting with a primary amine.
Caption: General workflow for protein crosslinking analysis.
Caption: Reaction mechanism of the zero-length crosslinker EDC.
Conclusion
The choice of an amine-reactive crosslinker is a critical decision in experimental design. This guide has provided a comparative overview of the most common classes of these reagents, highlighting their chemical properties, reactivity, and the stability of the bonds they form. By carefully considering the quantitative data and experimental protocols presented, researchers can select the most appropriate crosslinker to achieve their desired outcomes, whether it be for elucidating protein-protein interactions, developing novel antibody-drug conjugates, or immobilizing proteins to a solid support. The provided visualizations of key workflows and reaction mechanisms further serve to demystify the practical application of these powerful biochemical tools.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 5. Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The process of EDC-NHS Cross-linking of reconstituted collagen fibres increases collagen fibrillar order and alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Amide cross-linking: an alternative to glutaraldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. neobiotechnologies.com [neobiotechnologies.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Validating Site-Specific Conjugation with endo-BCN-PEG24-NHS Ester
For researchers, scientists, and drug development professionals, the pursuit of homogeneous and precisely defined bioconjugates is paramount. The method of linking a payload to a biomolecule, such as an antibody, can significantly impact the efficacy, safety, and manufacturability of the final product. This guide provides an objective comparison of endo-BCN-PEG24-NHS ester, a popular linker for two-step, site-specific conjugation, with other common alternatives, supported by experimental data and detailed protocols.
The this compound facilitates a two-step conjugation strategy. First, the N-Hydroxysuccinimide (NHS) ester reacts with primary amines, predominantly the ε-amino groups of lysine (B10760008) residues on an antibody. This introduces the bicyclo[6.1.0]nonyne (BCN) handle onto the antibody. The second step involves the highly specific and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction between the BCN-modified antibody and an azide-functionalized payload. This approach aims to offer greater control over the conjugation site and stoichiometry compared to traditional single-step methods.
Performance Comparison of Conjugation Chemistries
The choice of linker chemistry is a critical decision in the development of bioconjugates like antibody-drug conjugates (ADCs). Key performance indicators include reaction kinetics, stability, and the physicochemical properties of the final conjugate. Below is a comparison of this compound with its primary alternatives.
| Feature | endo-BCN-PEG-NHS (SPAAC) | DBCO-PEG-NHS (SPAAC) | Mal-PEG-NHS (Maleimide-Thiol) | TCO-PEG-NHS (IEDDA) |
| Target Residue | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) | Primary amines (NHS) & Thiols (Maleimide) | Primary amines (e.g., Lysine) |
| Reaction Kinetics (Bioorthogonal Step) | Slower than DBCO and TCO | Generally faster than BCN[1] | Very fast | Exceptionally fast (>800 M⁻¹s⁻¹)[2] |
| Stability of Linkage | Stable triazole | Stable triazole | Thioether bond can be reversible in vivo | Stable dihydropyridazine |
| Stability to Reducing Agents (e.g., GSH) | More stable than DBCO[3] | Less stable than BCN[3] | Can undergo retro-Michael reaction | Generally stable |
| Hydrophobicity | Lower than DBCO[1] | Higher than BCN[1] | Hydrophobicity can vary | N/A |
| Control over Stoichiometry | Good, dependent on initial NHS reaction | Good, dependent on initial NHS reaction | Can be difficult to control | Good, dependent on initial NHS reaction |
Experimental Workflows and Protocols
Validating the site-specificity and determining the drug-to-antibody ratio (DAR) are crucial steps in characterizing the resulting bioconjugate. This involves a series of conjugation and analytical procedures.
Two-Step Conjugation Protocol using this compound
This protocol outlines the general procedure for labeling an antibody with an azide-containing payload using this compound.
Step 1: Antibody Modification with BCN-PEG24-NHS Ester
-
Preparation: Dissolve the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5.[4] Ensure the buffer is free of primary amines (e.g., Tris).
-
Reagent Preparation: Dissolve the this compound in an anhydrous solvent like DMSO immediately before use.[]
-
Reaction: Add a 5-20 fold molar excess of the BCN-PEG24-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6]
-
Purification: Remove the excess, unreacted BCN linker using a desalting column or dialysis.
Step 2: Conjugation of Azide-Payload via SPAAC
-
Reaction: Add the azide-functionalized payload to the BCN-modified antibody. A 1.5 to 3-fold molar excess of the azide-payload is typically used.
-
Incubation: Incubate the reaction mixture for 12-24 hours at 4°C or room temperature.
-
Final Purification: Purify the final antibody-payload conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted payload and other impurities.
Analytical Methods for Validation
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC-HPLC is a powerful technique for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of the conjugate. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated payloads.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, pH 7.0).
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) are separated into distinct peaks. The average DAR can be calculated from the relative peak areas.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for identifying the specific sites of conjugation. This is typically done through a "peptide mapping" approach.
-
Enzymatic Digestion: The ADC is digested into smaller peptides using an enzyme like trypsin.
-
LC Separation: The resulting peptides are separated by reverse-phase liquid chromatography (RP-LC).
-
MS/MS Analysis: The mass spectrometer determines the mass of each peptide. Peptides that are conjugated with the payload will have a corresponding mass shift. Fragmentation of these peptides in the MS/MS stage allows for the precise identification of the modified amino acid residue.
Conclusion
The validation of site-specific conjugation is a multi-faceted process that relies on a combination of robust conjugation chemistries and powerful analytical techniques. The this compound offers a reliable method for introducing a bioorthogonal handle onto an antibody for a subsequent SPAAC reaction. While the kinetics of the BCN-azide reaction are slower than some alternatives like DBCO and TCO, BCN's lower hydrophobicity and greater stability in reducing environments present significant advantages for certain applications.
Ultimately, the choice of linker will depend on the specific requirements of the bioconjugate being developed. For applications where rapid conjugation at low concentrations is paramount, a TCO-tetrazine based approach may be more suitable. However, for many applications, the balance of reactivity, stability, and favorable physicochemical properties makes this compound a strong candidate for achieving well-defined and site-specific bioconjugates. The detailed experimental protocols and analytical workflows provided in this guide offer a framework for objectively evaluating and validating the performance of this and other conjugation technologies.
References
The Influence of PEG24 Linker Length on Conjugate Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of bioconjugates, particularly antibody-drug conjugates (ADCs), is a pivotal element in the development of targeted therapeutics. A critical component of this design is the linker that connects the targeting moiety, such as an antibody, to the payload, like a cytotoxic drug. Polyethylene glycol (PEG) has become a widely adopted linker due to its ability to enhance the physicochemical properties of conjugates. The length of the PEG chain is a crucial parameter that can significantly influence a conjugate's stability, pharmacokinetics, and overall efficacy. This guide provides an objective comparison of the impact of PEG24 linker length on conjugate properties, supported by experimental data, to inform the rational design of next-generation bioconjugates.
Data Presentation: A Comparative Analysis of PEG Linker Length
The length of the PEG linker in a conjugate represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. While longer linkers generally improve in vivo performance, they can sometimes negatively impact in vitro potency.[1] The following tables summarize quantitative and qualitative data from various studies to highlight the impact of PEG linker length on key performance metrics of ADCs.
Table 1: Impact of PEG Linker Length on In Vivo Pharmacokinetics
| Linker Length Category | Representative PEG Linkers | Typical Plasma Half-Life | Clearance Rate | Key Observations |
| Short | PEG2 - PEG4 | Shorter | Faster | Conjugates with shorter PEG linkers tend to be cleared more rapidly from circulation, which can lead to reduced in vivo efficacy.[2] |
| Intermediate | PEG8 - PEG12 | Moderately Extended | Slower | This range often represents a balance, providing improved pharmacokinetic profiles without significantly compromising in vitro potency. Clearance rates have been observed to decrease with increasing PEG length up to PEG8.[3] |
| Long | PEG24 , 4kDa, 10kDa | Significantly Extended | Slowest | Longer PEG chains create a larger hydrodynamic radius, which reduces renal clearance and significantly prolongs circulation time.[2][4] This is particularly beneficial for maximizing drug exposure to the target tissue. |
Table 2: Impact of PEG Linker Length on Efficacy and Cytotoxicity
| Linker Length Category | Representative PEG Linkers | In Vivo Efficacy (e.g., Tumor Growth Inhibition) | In Vitro Cytotoxicity (IC50) | Key Observations |
| Short | PEG2 - PEG4 | May be reduced due to rapid clearance | Generally high potency (low IC50) | Shorter linkers often maintain high in vitro killing activity. |
| Intermediate | PEG8 - PEG12 | Often significantly improved | May show a moderate decrease in potency | A balanced approach that can lead to significant in vivo efficacy.[2] |
| Long | PEG24 , 4kDa, 10kDa | Can be the highest, especially with prolonged exposure | May show a more substantial decrease in potency | Longer PEG chains can sometimes sterically hinder the interaction of the conjugate with its target cell or impede the release of the payload, leading to reduced in vitro cytotoxicity. For example, a 10 kDa PEG linker was shown to reduce cytotoxicity by approximately 22.5-fold compared to a non-PEGylated conjugate.[5] However, the extended half-life can lead to greater overall tumor accumulation and superior in vivo efficacy.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and reproduction of experimental findings. Below are representative protocols for key experiments used to assess the impact of PEG linker length on conjugate properties.
Protocol 1: Synthesis and Characterization of ADCs with Varying PEG Linker Lengths
Objective: To synthesize and characterize ADCs with different PEG linker lengths for comparative analysis.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)
-
Maleimide-activated drug-linkers with varying PEG lengths (e.g., Mal-PEG4-Payload, Mal-PEG8-Payload, Mal-PEG24-Payload)
-
Conjugation buffer (e.g., phosphate-buffered saline [PBS] with EDTA, pH 7.4)
-
Quenching agent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system
-
UV-Vis spectrophotometer
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubation with a controlled molar excess of TCEP to expose free sulfhydryl groups.
-
Drug-Linker Conjugation: Add the maleimide-activated drug-linker with a specific PEG length (e.g., PEG4, PEG8, or PEG24) to the reduced antibody solution. Incubate to allow for the formation of a stable thioether bond.
-
Quenching: Stop the conjugation reaction by adding a quenching agent to cap any unreacted maleimide (B117702) groups.
-
Purification: Remove unconjugated drug-linker and other impurities from the ADC product using an SEC system.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug.
-
Aggregation Analysis: Assess the percentage of high molecular weight species (aggregates) using SEC.
-
Confirmation of Conjugation: Confirm the successful conjugation and determine the distribution of different DAR species using LC-MS.[6]
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine and compare the cytotoxic potency of ADCs with different PEG linker lengths against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC)
-
Complete cell culture medium
-
ADCs with varying PEG linker lengths
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers in cell culture medium and add them to the cells. Include an untreated control and a control with the free drug.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each ADC using a non-linear regression analysis.[2]
Protocol 3: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profiles of ADCs with different PEG linker lengths in a relevant animal model.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors)
-
ADCs with varying PEG linker lengths
-
Vehicle for ADC formulation (e.g., sterile PBS)
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
ELISA or LC-MS/MS equipment for ADC quantification
Procedure:
-
Animal Model: Implant tumor cells subcutaneously into the flank of the mice and allow the tumors to grow to a specified size (e.g., 100-200 mm³).
-
ADC Administration: Administer a single intravenous (IV) dose of each ADC formulation to a group of mice.
-
Serial Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples from the mice.
-
Sample Processing: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Quantification of ADC: Measure the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.[7]
-
Pharmacokinetic Analysis: Plot the plasma concentration of the ADC over time and calculate key pharmacokinetic parameters such as clearance rate, volume of distribution, and elimination half-life using a two-compartment model.[3]
Mandatory Visualization
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of endo-BCN-PEG24-NHS Ester: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of endo-BCN-PEG24-NHS ester, a bifunctional crosslinker commonly used in bioconjugation and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Understanding the Compound and Associated Hazards
This compound is a molecule composed of three key functional parts:
-
endo-Bicyclononyne (BCN): A strained alkyne used for copper-free click chemistry (strain-promoted alkyne-azide cycloaddition, SPAAC).[1]
-
Polyethylene (B3416737) Glycol (PEG24): A 24-unit polyethylene glycol spacer that enhances solubility and provides a flexible linker.
-
N-Hydroxysuccinimide (NHS) Ester: A reactive group that forms stable amide bonds with primary amines.[2]
Personal Protective Equipment (PPE)
When handling this compound in either its solid form or in solution, the following personal protective equipment (PPE) should be worn:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated. |
In-Lab Neutralization of Unused this compound
Before disposing of unused or waste solutions of this compound, the reactive NHS ester group must be neutralized through hydrolysis. This process converts the reactive ester to a non-reactive carboxylate, significantly reducing its potential to react with other chemicals in the waste stream.
Experimental Protocol: Hydrolysis of NHS Ester
This protocol details the in-lab procedure for neutralizing the NHS ester functionality.
Materials:
-
Waste solution of this compound.
-
1 M Sodium hydroxide (B78521) (NaOH) solution or a buffer with a pH of 8.5 or higher (e.g., carbonate-bicarbonate buffer).
-
pH indicator strips or a calibrated pH meter.
-
Appropriate chemical waste container.
Procedure:
-
Work in a Ventilated Area: Perform this procedure in a fume hood.
-
Dilution: If the waste solution is highly concentrated, dilute it with a compatible solvent (e.g., the solvent the compound is dissolved in, or water if soluble) to a manageable concentration (e.g., <10 mg/mL).
-
pH Adjustment: While stirring the waste solution, slowly add 1 M NaOH or a high-pH buffer to raise the pH to between 8.5 and 9.0. Monitor the pH using pH strips or a pH meter. A higher pH will accelerate the hydrolysis of the NHS ester. The half-life of an NHS ester at pH 8.6 and 4°C is approximately 10 minutes.[2]
-
Incubation: Allow the solution to stir at room temperature for at least 2-4 hours to ensure complete hydrolysis. For a more conservative approach, let it stand overnight.
-
Neutralization (Optional but Recommended): After the incubation period, neutralize the solution by adding a weak acid (e.g., 1 M HCl) dropwise until the pH is between 6 and 8. This is to ensure the waste is not highly basic when it enters the general chemical waste stream.
-
Containerize for Disposal: Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should include the chemical name ("Hydrolyzed this compound waste") and all components of the solution.
The following diagram illustrates the workflow for the in-lab neutralization of this compound.
Disposal of Solid Waste and Empty Containers
Solid Waste:
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Solid Compound: Unused solid this compound should be disposed of in its original container or a suitable, clearly labeled hazardous waste container. Do not attempt to neutralize the solid directly.
Empty Containers:
-
Rinsing: The original container of this compound should be triple-rinsed with a suitable solvent in which the compound is soluble (e.g., DMSO, DMF, or water).
-
Rinsate Collection: The rinsate from the triple-rinse procedure is considered hazardous waste and must be collected in the designated hazardous waste container for liquids.
-
Container Disposal: After triple-rinsing and air-drying, the empty container can typically be disposed of as non-hazardous waste. Deface or remove the original label. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on empty container disposal.
Final Disposal Procedures
All chemical waste, including the neutralized liquid waste and contaminated solid waste, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6]
Key Steps:
-
Proper Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.
-
Segregation: Do not mix this compound waste with incompatible waste streams.
-
Storage: Store waste containers in a designated and secure satellite accumulation area until they are collected.
-
Arrange for Pickup: Follow your institution's procedures for requesting a chemical waste pickup.
The logical relationship for the overall disposal process is outlined in the diagram below.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.
References
- 1. genelink.com [genelink.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Guide to Handling endo-BCN-PEG24-NHS Ester
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of endo-BCN-PEG24-NHS ester. This guide provides clear, procedural steps to ensure laboratory safety and maintain the integrity of this valuable bioconjugation reagent.
This compound is a chemical compound utilized as a linker in the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules.[1] It is composed of a bicyclononyne (BCN) group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester is reactive towards primary amine groups, while the BCN group can react with azide-tagged molecules, making it a useful tool in bioconjugation and drug discovery.[2][3] Given its reactive nature, proper handling and storage are paramount to ensure its stability and to protect laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols for similar chemical compounds.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Should be worn at all times to protect against potential splashes. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[4][5][6] |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are recommended for their resistance to a range of chemicals.[7] Double gloving may be necessary when handling concentrated solutions. Gloves should be changed immediately if contaminated.[6][7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect clothing and skin from spills.[4][8] |
| Foot Protection | Closed-toe Shoes | Essential to protect feet from spills and falling objects.[5][8] |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[9] |
Experimental Workflow and Handling
Due to the moisture-sensitive nature of NHS esters, specific handling procedures are required to prevent hydrolysis and maintain the reactivity of the compound.[10][11][12][13] The following diagram outlines the recommended step-by-step workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. endo-BCN-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
- 3. endo-BCN-PEG2-NHS ester, 2243565-12-8 | BroadPharm [broadpharm.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 9. broadpharm.com [broadpharm.com]
- 10. Endo-BCN-PEG4-NHS ester Is For Targeted Drug Delivery CAS:1807501-86-5 [polyethyleneglycolpeg.com]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. broadpharm.com [broadpharm.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
